4-Bromo-7-chloroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
4-bromo-7-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H |
InChI Key |
DOZTWMZWCPHDQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=CN=C2Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-4-chloroquinazoline (CAS Number: 573675-55-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification of Chemical Identity
It is imperative to clarify that the CAS Number 573675-55-5 corresponds to 7-Bromo-4-chloroquinazoline , not 4-Bromo-7-chloroquinazoline. This guide will focus on the chemical entity definitively associated with the provided CAS number. This distinction is critical for accurate scientific research and application.
Executive Summary
7-Bromo-4-chloroquinazoline is a halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a recognized "privileged scaffold" found in numerous biologically active compounds, including several FDA-approved kinase inhibitors. The strategic placement of the bromine and chlorine atoms offers two reactive sites for further chemical modification. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, making it an ideal handle for introducing various functionalities. The bromine atom at the 7-position can participate in a range of cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics.
Physicochemical Properties
The key physicochemical properties of 7-Bromo-4-chloroquinazoline are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value |
| CAS Number | 573675-55-5 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | Solid |
| Density | 1.8±0.1 g/cm³ |
| Boiling Point | 339.7±22.0 °C at 760 mmHg |
| Flash Point | 159.2±22.3 °C |
| InChI Key | VLZJBXYXSWZAJQ-UHFFFAOYSA-N |
| SMILES | c1cc2c(cc1Br)nc(Cl)nc2 |
Synthesis and Reactivity
Synthetic Pathway
7-Bromo-4-chloroquinazoline is typically synthesized from its corresponding quinazolinone precursor, 7-bromo-4(3H)-quinazolinone. The key transformation is a chlorination reaction that converts the hydroxyl group of the quinazolinone into a chloro group at the 4-position. This is a common and effective method for activating the quinazoline core for subsequent nucleophilic substitution reactions.
General Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of 7-Bromo-4-chloroquinazoline from 7-bromo-4(3H)-quinazolinone.
Materials:
-
7-bromo-4(3H)-quinazolinone
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount, optional)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-bromo-4(3H)-quinazolinone (1.0 eq) in an excess of thionyl chloride (5-10 eq) or phosphorus oxychloride (5-10 eq). A high-boiling inert solvent like toluene may be added.
-
Add a catalytic amount of DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure. Co-evaporation with toluene can aid in the complete removal of residual reagent.
-
The crude residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude 7-Bromo-4-chloroquinazoline can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or hexanes/ethyl acetate) or by column chromatography on silica gel.
Reactivity and Role in Synthesis
The primary utility of 7-Bromo-4-chloroquinazoline in drug discovery lies in its reactivity. The 4-chloro substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles, most notably amines. This reaction is fundamental to the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent kinase inhibitory activity.
Applications in Drug Discovery
The quinazoline scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By attaching a substituted aniline to the 4-position of the quinazoline ring, researchers can create molecules that compete with ATP for the binding site of kinases, thereby inhibiting their activity.
Derivatives of 7-Bromo-4-chloroquinazoline are frequently explored as inhibitors of various tyrosine kinases, such as:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
FMS-like tyrosine kinase 3 (FLT3)
-
Aurora Kinases
Example Signaling Pathway: EGFR Inhibition
4-Anilinoquinazolines derived from 7-Bromo-4-chloroquinazoline are well-known inhibitors of the EGFR signaling pathway. Overactivation of this pathway is a key driver in the development and progression of several cancers. The diagram below illustrates a simplified representation of this pathway and the point of inhibition.
Conclusion
7-Bromo-4-chloroquinazoline is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its well-defined reactivity allows for the systematic exploration of chemical space in the pursuit of potent and selective kinase inhibitors. The information and protocols provided in this guide are intended to support researchers and scientists in leveraging the potential of this compound in their drug discovery and development endeavors. As with all chemical reagents, appropriate safety precautions should be taken when handling 7-Bromo-4-chloroquinazoline and its derivatives. Always consult the Safety Data Sheet (SDS) before use.
physical properties of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-7-chloroquinazoline. It includes a summary of its physical and chemical characteristics, detailed experimental protocols for the determination of key physical properties, and a general workflow for its synthesis and purification. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.
Core Physical and Chemical Properties
This compound is a halogenated quinazoline derivative. Halogenated quinazolines are important intermediates in the synthesis of a variety of biologically active compounds. The physical properties of this compound are crucial for its handling, characterization, and use in further chemical synthesis.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄BrClN₂ | [1] |
| Molecular Weight | 243.49 g/mol | [1] |
| Melting Point | 101-103 °C | |
| Boiling Point | 331.3 ± 22.0 °C (Predicted) | |
| Density | 1.673 g/cm³ | |
| Appearance | Solid (Form not specified) | General knowledge |
| Solubility | Soluble in Chloroform, DMSO, Methanol |
Table 2: Spectroscopic Data Summary (Predicted/Typical for similar structures)
| Spectroscopy | Expected Chemical Shifts / Peaks |
| ¹H NMR | Aromatic protons would likely appear in the δ 7.5-9.0 ppm range. The exact shifts and coupling constants would depend on the electronic environment created by the bromine and chlorine substituents. |
| ¹³C NMR | Aromatic carbons are expected in the δ 120-160 ppm range. Carbons attached to nitrogen will be further downfield. Quaternary carbons, including those attached to the halogens, will also be in this region.[3][4] |
| Infrared (IR) | Characteristic peaks for C=N stretching are expected around 1620-1550 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations typically appear in the fingerprint region below 1000 cm⁻¹.[2][5] |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and fragment ions. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and synthesis of quinazoline derivatives, adapted from general laboratory procedures.
Determination of Melting Point
Objective: To determine the melting point range of a solid crystalline sample of this compound. A sharp melting range is indicative of high purity.
Materials:
-
Sample of this compound
-
Capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 80-85 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
-
Reporting: Report the result as a melting point range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Determination of Qualitative Solubility
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
Sample of this compound
-
Test tubes
-
Vortex mixer or stirring rod
-
A selection of solvents (e.g., water, ethanol, methanol, chloroform, dimethyl sulfoxide (DMSO))
Procedure:
-
Sample Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the chosen solvent to the test tube.
-
Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least one minute.
-
Observation: Observe the mixture.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Reporting: Record the solubility of the compound in each of the tested solvents.
General Synthesis and Recrystallization of a Quinazoline Derivative
Objective: To provide a general workflow for the synthesis of a 4-chloroquinazoline derivative followed by purification via recrystallization. A common route involves the chlorination of a quinazolinone precursor.[6][7]
Materials:
-
Appropriate quinazolinone precursor
-
Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexane)
-
Reaction flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
Procedure:
Part A: Synthesis (Chlorination)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the quinazolinone precursor in an excess of thionyl chloride or a solution of phosphorus oxychloride in an inert solvent.
-
Add a catalytic amount of dimethylformamide (DMF) if necessary.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess chlorinating agent under reduced pressure.
-
Cautiously quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the crude product by vacuum filtration, wash with cold water, and air dry.
Part B: Purification (Recrystallization)
-
Dissolve the crude product in a minimum amount of a suitable hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Visualizations
The following diagrams illustrate a typical experimental workflow.
Caption: General workflow for the synthesis and purification of a 4-chloroquinazoline derivative.
Caption: Workflow for the determination of a melting point.
References
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
4-Bromo-7-chloroquinazoline: A Technical Overview of its Molecular Characteristics and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, weight, and a representative synthetic protocol for 4-Bromo-7-chloroquinazoline. This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules, including kinase inhibitors.
Molecular and Physicochemical Properties
The fundamental molecular and physicochemical properties of this compound are summarized in the table below. These data are crucial for its application in experimental settings, including reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂[1] |
| Molecular Weight | 243.49 g/mol |
| Monoisotopic Mass | 241.92464 Da[1] |
| Canonical SMILES | C1=CC2=C(C=C1Br)N=CN=C2Cl[1] |
| InChI Key | VLZJBXYXSWZAJQ-UHFFFAOYSA-N[1] |
| Predicted XLogP | 3.2[1] |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from a suitably substituted anthranilic acid. The following is a representative experimental protocol based on established methods for quinazoline synthesis.
Step 1: Synthesis of 7-Bromo-4-oxo-3,4-dihydroquinazoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2-amino-4-bromobenzoic acid is suspended in an excess of formamide.
-
Cyclization: The reaction mixture is heated to reflux at approximately 160°C for 4 hours.
-
Work-up: Upon cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with water and a cold non-polar solvent (e.g., diethyl ether) to afford 7-Bromo-4-oxo-3,4-dihydroquinazoline.
Step 2: Chlorination to this compound
-
Reaction Setup: 7-Bromo-4-oxo-3,4-dihydroquinazoline is suspended in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask fitted with a reflux condenser.
-
Chlorination: The mixture is heated to reflux for 3 hours. A general procedure for the synthesis of a similar compound, 4,7-dichloroquinazoline, involves heating at 100°C for 3 hours[2].
-
Work-up: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. The product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel.
Biological Context: Inhibition of EGFR Signaling
Quinazoline derivatives are a well-established class of compounds that have been extensively investigated as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). The 4-anilinoquinazoline scaffold is a key pharmacophore in several approved anti-cancer drugs that target EGFR. Although the specific biological activity of this compound is not detailed in the provided search results, its structural similarity to known EGFR inhibitors suggests its potential as a building block or a candidate molecule in the development of novel kinase inhibitors. The following diagram illustrates the EGFR signaling pathway and the point of inhibition by quinazoline-based drugs.
Figure 1: EGFR Signaling Pathway and Quinazoline Inhibition.
References
An In-depth Technical Guide to the Solubility of 4-Bromo-7-chloroquinazoline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-7-chloroquinazoline, a key heterocyclic compound frequently utilized as a building block in the synthesis of pharmacologically active molecules, most notably as a precursor to kinase inhibitors. An understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and overall handling in a research and development setting.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | Typically a solid at room temperature |
| CAS Number | 573675-55-5 |
Illustrative Solubility Data
The following table presents a hypothetical yet representative set of solubility data for this compound in a range of common organic solvents at a standard temperature. This structured format is recommended for the clear and comparative presentation of experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Gravimetric |
| N,N-Dimethylformamide (DMF) | 25 | ~ 35 | Gravimetric |
| Dichloromethane (DCM) | 25 | ~ 15 | UV-Vis Spectroscopy |
| Tetrahydrofuran (THF) | 25 | ~ 10 | UV-Vis Spectroscopy |
| Acetonitrile | 25 | < 5 | Gravimetric |
| Methanol | 25 | < 5 | Gravimetric |
| Ethanol | 25 | < 2 | Gravimetric |
| Water | 25 | < 0.1 | Gravimetric |
Experimental Protocol for Solubility Determination
A precise and reproducible experimental protocol is paramount for obtaining reliable solubility data. The following outlines a common and effective method for determining the solubility of a solid organic compound like this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, DCM, etc.)
-
Analytical balance (accurate to ±0.01 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
Accurately pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification of Solute (Gravimetric Method):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by the difference in weight.
-
Calculate the solubility in mg/mL.
-
-
Quantification of Solute (Spectroscopic/Chromatographic Method):
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the selected solvents before commencing any work.
Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a chemical compound.
Caption: A flowchart of the experimental workflow for determining compound solubility.
An In-depth Technical Guide on 4-Bromo-7-chloroquinazoline: Synthesis and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 4-Bromo-7-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data, this document outlines a plausible synthetic pathway and presents predicted Nuclear Magnetic Resonance (NMR) spectroscopic data to aid in its identification and characterization.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities, have made them a focal point of research in drug development. This compound, with its distinct substitution pattern, represents a valuable scaffold for the synthesis of novel therapeutic agents. This guide details a proposed synthetic route and provides predicted 1H and 13C NMR data to facilitate its synthesis and spectroscopic confirmation.
Synthetic Pathway
A likely synthetic route to this compound involves a two-step process, beginning with the synthesis of the precursor 7-bromoquinazolin-4(3H)-one, followed by a chlorination reaction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
A general and effective method for synthesizing the quinazolinone core is through the condensation of an appropriately substituted anthranilic acid with formamide.
-
Materials: 2-Amino-4-bromobenzoic acid, Formamide.
-
Procedure: A mixture of 2-amino-4-bromobenzoic acid and an excess of formamide is heated at reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with water and a suitable organic solvent (e.g., ethanol or acetone) and dried to yield 7-bromoquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
The conversion of the quinazolinone to the final 4-chloroquinazoline is typically achieved using a chlorinating agent.
-
Materials: 7-Bromoquinazolin-4(3H)-one, Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃), and a catalytic amount of Dimethylformamide (DMF).
-
Procedure: 7-Bromoquinazolin-4(3H)-one is suspended in an excess of thionyl chloride or phosphorus oxychloride. A catalytic amount of DMF is added, and the mixture is heated at reflux until the reaction is complete (monitored by TLC). After cooling, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution). The resulting solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.
NMR Spectroscopic Data
Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 - 9.1 | Singlet (s) | - |
| H-5 | ~8.2 - 8.4 | Doublet (d) | ~8.5 - 9.0 |
| H-6 | ~7.8 - 8.0 | Doublet of | ~8.5 - 9.0, ~2.0 - 2.5 |
| H-8 | ~8.0 - 8.2 | Doublet (d) | ~2.0 - 2.5 |
Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm
Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 157 |
| C-4 | ~158 - 160 |
| C-4a | ~150 - 152 |
| C-5 | ~130 - 132 |
| C-6 | ~138 - 140 |
| C-7 | ~122 - 124 |
| C-8 | ~128 - 130 |
| C-8a | ~125 - 127 |
Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm
General NMR Acquisition Protocol
For the characterization of quinazoline derivatives, the following general NMR protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).
Logical Relationship of Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the synthesized this compound.
Caption: Workflow for structural confirmation of the target compound.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for this class of compounds. While the provided NMR data is predictive, it offers valuable reference points for researchers aiming to synthesize and identify this molecule. The detailed experimental protocols and logical workflow diagrams are intended to support the practical application of this information in a laboratory setting, thereby facilitating further research and development in the field of medicinal chemistry.
Spectroscopic Analysis of 4-Bromo-7-chloroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Bromo-7-chloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this guide outlines a plausible synthetic route and presents expected spectroscopic characteristics based on established principles and data from analogous structures. Detailed experimental protocols for both synthesis and analysis are provided to facilitate further research.
Proposed Synthesis of this compound
A likely synthetic pathway to this compound involves a two-step process starting from 2-amino-4-bromo-5-chlorobenzoic acid. The initial step is a Niementowski quinazoline synthesis, a well-established method for forming the quinazolinone ring system by reacting an anthranilic acid derivative with formamide. The resulting 7-bromo-6-chloroquinazolin-4(3H)-one is then subjected to chlorination to yield the target compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-bromo-5-chlorobenzoic acid and an excess of formamide is heated.
-
The reaction mixture is maintained at a temperature of 130-140°C for approximately 2-4 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 7-bromo-6-chloroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
A mixture of 7-bromo-6-chloroquinazolin-4(3H)-one and a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is refluxed. A catalytic amount of dimethylformamide (DMF) may be added.
-
The reaction is typically heated for 2-4 hours.
-
After completion, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., ammonia solution or sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and dried.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization.
Spectroscopic Analysis Workflow
The structural elucidation of the synthesized this compound would proceed through a standard spectroscopic workflow, including Mass Spectrometry (MS) for molecular weight determination, Nuclear Magnetic Resonance (NMR) for mapping the proton and carbon skeleton, and Infrared (IR) Spectroscopy for identifying functional groups.
Caption: General workflow for the spectroscopic analysis of this compound.
Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and known data for similar quinazoline derivatives.
Mass Spectrometry
The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of one bromine and one chlorine atom. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion.
| Parameter | Expected Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Expected m/z for [M]⁺ | ~242, 244, 246 |
| Expected Isotopic Pattern | A complex pattern with M, M+2, and M+4 peaks reflecting the isotopic abundances of Br and Cl. |
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for quinazoline derivatives.
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Data Analysis: The resulting spectrum is analyzed for the molecular ion peak and its isotopic distribution to confirm the elemental composition.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the four protons of the quinazoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| H-2 | 8.5 - 9.0 | Singlet (s) |
| H-5 | 7.8 - 8.2 | Doublet (d) |
| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) |
| H-8 | 7.9 - 8.3 | Doublet (d) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Acquisition: Standard one-dimensional proton NMR experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display eight signals for the eight carbon atoms in the quinazoline ring. The chemical shifts will be affected by the electronegativity of the nitrogen, chlorine, and bromine atoms.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-4 | 155 - 160 |
| C-4a | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 128 - 133 |
| C-7 | 135 - 140 |
| C-8 | 120 - 125 |
| C-8a | 148 - 152 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Instrumentation: A 100 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: Proton-decoupled ¹³C NMR experiment.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching vibrations of the quinazoline ring, as well as C-Cl and C-Br stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N and C=C Stretch (ring) | 1500 - 1650 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Experimental Protocol: IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
Commercial Suppliers and Technical Guide for 7-Bromo-4-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 7-Bromo-4-chloroquinazoline (CAS No. 573675-55-5). This halogenated quinazoline serves as a pivotal intermediate in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.
Commercial Availability
7-Bromo-4-chloroquinazoline is available from a range of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities. Below is a summary of representative commercial suppliers.
| Supplier | Purity | Available Quantities | Additional Information |
| Accela ChemBio Inc. | ≥98% | 0.25g, 1g, 5g, 10g, 25g | - |
| Alchem Pharmtech, Inc. | 97+% | 1g, 10g, 100g, 1kg | - |
| BLD Pharmatech Ltd. | - | - | Provides NMR, HPLC, LC-MS, UPLC data upon request.[1] |
| GlobalChemMall | 99% min | 1 kg (min order) | Supply ability of 100 mt/month.[2] |
| Pure Chemistry Scientific | 95% | 1g | - |
| Synthonix | 97.0% | - | - |
| Merck (Sigma-Aldrich) | - | - | Listed as a research chemical. |
Physicochemical Properties
The fundamental physicochemical properties of 7-Bromo-4-chloroquinazoline are summarized below. This data is essential for reaction planning and compound handling.
| Property | Value |
| CAS Number | 573675-55-5 |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95-99% (supplier dependent) |
| InChI Key | VLZJBXYXSWZAJQ-UHFFFAOYSA-N |
| SMILES | c12cc(Br)ccc1c(Cl)ncn2 |
Core Application: Synthesis of Kinase Inhibitors
7-Bromo-4-chloroquinazoline is a crucial building block for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is renowned for its potent inhibitory activity against various protein kinases, particularly the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][4] The 4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various aniline moieties. The bromine atom at the 7-position provides a site for further functionalization, for instance, through cross-coupling reactions, to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following section details a representative experimental protocol for the N-arylation of a 4-chloroquinazoline, a fundamental reaction for this class of intermediates. This protocol is adapted from methodologies described for the synthesis of 4-anilinoquinazoline-based anticancer agents.[5]
General Protocol for Microwave-Assisted N-Arylation of 7-Bromo-4-chloroquinazoline
Objective: To synthesize a 7-bromo-4-anilinoquinazoline derivative via a microwave-assisted nucleophilic aromatic substitution reaction.
Materials:
-
7-Bromo-4-chloroquinazoline
-
Substituted Aniline (e.g., 3-ethynylaniline, 4-methoxyaniline)
-
Solvent system (e.g., THF/H₂O mixture)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
Reactant Preparation: In a microwave reactor vial, combine 7-Bromo-4-chloroquinazoline (1.0 eq.), the desired substituted aniline (1.2-1.5 eq.), and a suitable solvent system (e.g., a 4:1 mixture of THF and water).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified duration (e.g., 10-40 minutes). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 7-bromo-4-anilinoquinazoline derivative.
Visualizations
Experimental Workflow: N-Arylation
The logical workflow for the synthesis of 4-anilinoquinazolines from 7-Bromo-4-chloroquinazoline is depicted below.
Caption: General Synthesis Workflow for 4-Anilinoquinazolines
Signaling Pathway: EGFR Inhibition
Derivatives of 7-Bromo-4-chloroquinazoline are designed to function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The diagram below illustrates this mechanism of action.
Caption: Mechanism of EGFR Kinase Inhibition
This guide consolidates publicly available data to assist researchers in sourcing and utilizing 7-Bromo-4-chloroquinazoline for the development of novel therapeutics. For detailed analytical data, it is recommended to contact the suppliers directly.
References
- 1. 573675-55-5|7-Bromo-4-chloroquinazoline|BLD Pharm [bldpharm.com]
- 2. m.globalchemmall.com [m.globalchemmall.com]
- 3. mdpi.com [mdpi.com]
- 4. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Bromo-7-chloroquinazoline: Purity, Grades, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Bromo-7-chloroquinazoline, a key building block in medicinal chemistry and drug discovery. This document details the available grades, purity levels, and analytical methodologies crucial for its application in research and development.
Purity and Available Grades
This compound is commercially available from various suppliers, primarily in research-grade qualities. While a standardized grading system (e.g., technical, analytical, pharmaceutical) is not consistently applied across all vendors, the purity levels typically range from 95% to over 98%. For highly sensitive applications, such as in late-stage drug development, further purification may be required. The most commonly available grades are detailed in the table below.
| Grade | Typical Purity (%) | Appearance | Common Impurities | Notes |
| Technical Grade | ≥ 95% | Off-white to light yellow or brown solid | Starting materials, regioisomers, residual solvents | Suitable for initial screening and process development. |
| Research Grade | ≥ 98% | White to off-white crystalline solid | Minimal residual solvents and synthetic by-products | Recommended for most laboratory research and lead optimization studies. |
| High Purity Grade | > 98% (HPLC) | White crystalline solid | Characterized and quantified impurities | Often supplied with a detailed Certificate of Analysis (CoA) including HPLC, NMR, and MS data. |
Experimental Protocols
Accurate assessment of purity and identity is critical for the reliable use of this compound in experimental settings. Below are detailed methodologies for common analytical and purification techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound and identifying any impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid). A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile or a mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Methodology:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Acquire the proton spectrum. The expected signals for this compound would include aromatic protons in the quinazoline ring system.
-
¹³C NMR: Acquire the carbon spectrum. This will show the number of unique carbon atoms in the molecule, confirming the core structure.
-
Analysis: Compare the observed chemical shifts and coupling constants with expected values for the structure.
Purification by Recrystallization
For applications requiring higher purity, this compound can be purified by recrystallization.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for quinazoline derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Dissolution: In a flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Boil for a few minutes.
-
Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualized Workflows
The following diagrams illustrate key decision-making and experimental processes for working with this compound.
Caption: Workflow for selecting the appropriate grade of this compound.
An In-depth Technical Guide to the Safety and Handling of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) from a certified supplier. The information herein is compiled from publicly available data for structurally similar compounds and should be used as a guide for safe handling practices by trained professionals.
Introduction
4-Bromo-7-chloroquinazoline is a halogenated quinazoline derivative, a class of compounds recognized for its diverse biological activities and applications in medicinal chemistry and drug discovery. As with many halogenated heterocyclic compounds, it is crucial for researchers to have a thorough understanding of its potential hazards and to implement appropriate safety and handling protocols in the laboratory. This guide provides a consolidated overview of the known safety information, handling procedures, and relevant biological context for this compound (presumed to be synonymous with 7-Bromo-4-chloroquinazoline, CAS No. 573675-55-5).
Hazard Identification and Classification
GHS Hazard Statements (Anticipated):
Precautionary Statements (Recommended):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product. [4]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal facility.
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available data for the closely related 7-Bromo-4-chloroquinazoline.
| Property | Value | Source |
| CAS Number | 573675-55-5 | [3] |
| Molecular Formula | C₈H₄BrClN₂ | [3] |
| Molecular Weight | 243.49 g/mol | [1] |
| Appearance | Solid (presumed) | - |
| Boiling Point | 339.7°C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | 159.2 ± 22.3 °C | [3] |
| XLogP3 | 3.2 | [3] |
Safe Handling and Storage
Given the anticipated hazards, the following handling and storage procedures are recommended for this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a certified chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[5][6]
Handling Procedures:
-
Avoid inhalation of dust and contact with skin and eyes.[7]
-
Weigh and handle the solid material in a fume hood or a glove box.
-
Use non-sparking tools.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
-
Store locked up.[4]
First Aid Measures
In case of exposure, follow these first-aid guidelines and seek immediate medical attention.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5]
-
If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[5]
-
If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Experimental Protocols
The following is a representative, generalized protocol for a nucleophilic aromatic substitution reaction involving a 4-chloroquinazoline derivative. This protocol is for illustrative purposes and should be adapted and optimized by a qualified chemist for the specific reaction.
Synthesis of a 4-Anilino-7-bromoquinazoline Derivative (Representative Protocol):
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent Addition: Add an appropriate solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Reagent Addition: Add the desired aniline derivative (1-1.2 equivalents) to the reaction mixture.
-
Base (Optional): Depending on the reactivity of the aniline, a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
References
- 1. 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 7-bromo-4-chloroquinazoline from Chongqing Chemdad - ECHEMI [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 7-BROMO-2-CHLOROQUINAZOLIN-4(3H)-ONE SDS, 744229-27-4 Safety Data Sheets - ECHEMI [echemi.com]
- 6. 7-Bromo-6-chloro-4-quinazolinone SDS, 17518-98-8 Safety Data Sheets - ECHEMI [echemi.com]
- 7. fishersci.com [fishersci.com]
The Diverse Biological Activities of Quinazoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry, underpinning a vast array of biologically active compounds. Its derivatives have garnered significant attention from researchers worldwide, leading to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the multifaceted biological activities of quinazoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into quantitative biological data, experimental methodologies, and key signaling pathways.
Anticancer Activity
Quinazoline derivatives have emerged as a prominent class of anticancer agents, with several compounds approved for clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.
Targeting Receptor Tyrosine Kinases
A significant number of anticancer quinazoline derivatives function as inhibitors of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Overexpression or mutation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. Gefitinib, erlotinib, and lapatinib are notable examples of FDA-approved quinazoline-based EGFR inhibitors used in the treatment of non-small-cell lung cancer and other solid tumors. These compounds typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and downstream signaling.
The inhibition of EGFR and VEGFR can disrupt critical signaling cascades, including the RAS-RAF-MEK-MAPK and PI3K-Akt pathways, which are central to cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity
The anticancer potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of quinazoline derivatives.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | HeLa | 4.3 | |
| MDA-MB231 | 28.3 | ||
| Erlotinib | MCF-7 | 9.9 ± 0.14 | |
| Compound 21 | HeLa | 1.85 | |
| Compound 22 | HeLa | 2.15 | |
| Compound 23 | HeLa | 2.81 | |
| Compound 8a | MCF-7 | 15.85 ± 3.32 | |
| SW480 | 17.85 ± 0.92 | ||
| Compound 32 | A549 | 0.02 ± 0.091 | |
| Compound 37 | MCF-7 | 2.86 ± 0.31 | |
| HepG-2 | 5.9 ± 0.45 | ||
| A549 | 14.79 ± 1.03 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 550-600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity
Quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial scaffolds, and quinazolines have proven to be a promising starting point.
Antibacterial and Antifungal Effects
Various substituted quinazolines and their quinazolinone counterparts have been synthesized and evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism of their antimicrobial action is diverse and can involve the inhibition of essential enzymes or disruption of cellular processes. For instance, some derivatives have been suggested to act as DNA gyrase inhibitors.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of quinazoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table presents MIC values for selected quinazoline derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4e | E. coli | 128 | |
| P. aeruginosa | 32 | ||
| S. aureus | 32 | ||
| Compound 4m | E. coli | 128 | |
| Fluoro & Methyl Derivative (3g) | S. aureus, B. subtilis, P. aeruginosa, E. coli | - | |
| Fluoro Derivative (3h) | S. aureus, B. subtilis, P. aeruginosa, E. coli | - |
Note: Specific MIC values for compounds 3g and 3h were not provided in the source, but they were reported to have higher activity than other tested derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.
Procedure:
-
Compound Preparation: Prepare a stock solution of the quinazoline derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Anti-inflammatory Activity
Quinazoline derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models. The anti-inflammatory effects are often attributed to the inhibition of key enzymes and mediators involved in the inflammatory cascade.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory mechanisms of quinazoline derivatives are varied. Some compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of pro-inflammatory prostaglandins. Others may modulate the production of inflammatory cytokines or interfere with signaling pathways such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of quinazoline derivatives can be assessed in vitro by measuring the inhibition of inflammatory enzymes or in vivo using animal models of inflammation.
| Compound/Derivative | Assay/Target | Activity/IC50 | Reference |
| Compound 18 (4-trifluoromethyl substitution) | Visceral and inflammatory pain models | IC50 = 42 nM | |
| 2,3,6-trisubstituted quinazolinones | Carrageenan-induced paw edema | 10.28–53.33% inhibition | |
| Benzothiazole-substituted 2-phenyl quinazolinones | - | 21.3–77.5% protection | |
| Pyrazolo[1,5-a]quinazolines (13i and 16) | LPS-induced NF-κB transcriptional activity | IC50 < 50 µM | |
| Purine derivative B | JAK2/BRD4 inhibitor | IC50 = 22 and 13 nM, respectively |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least a week.
-
Compound Administration: Administer the quinazoline derivative orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Antiviral Activity
A number of quinazoline derivatives have demonstrated promising antiviral activity against a variety of DNA and RNA viruses. This has opened up avenues for the development of novel antiviral therapeutics based on this versatile scaffold.
Spectrum of Antiviral Action
Quinazoline derivatives have been reported to be active against viruses such as human cytomegalovirus (HCMV), tobacco mosaic virus (TMV), Zika virus (ZIKV), and Dengue virus (DENV). The mechanisms underlying their antiviral effects are still under investigation but may involve the inhibition of viral replication enzymes or interference with virus-host cell interactions.
Quantitative Antiviral Activity
The antiviral activity of quinazoline derivatives is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral replication.
| Compound/Derivative | Virus | EC50 | Reference |
| Quinazoline artemisinin hybrids (4a, 4b) | Cytomegalovirus | 0.15−0.21 μM | |
| 2-Sulfanylquinazolines (26a) | Tobacco mosaic virus | 156.4 µg/mL | |
| 2-Sulfanylquinazolines (26b) | Tobacco mosaic virus | 138.1 µg/mL | |
| Compound 22 | Zika virus (ZIKV) | 900 nM | |
| Compound 27 | Zika virus (ZIKV) | 180 nM | |
| Compound 47 | Zika virus (ZIKV) | 210 nM | |
| 2-substituted quinazolinones (30) | Varicella zoster virus (TK+ and TK–) | 5.4–13.6 μM | |
| Human cytomegalovirus | 8.94–13.2 μM |
Central Nervous System (CNS) Activity
Quinazoline derivatives have also been explored for their effects on the central nervous system, with some compounds exhibiting anticonvulsant, sedative-hypnotic, and CNS depressant activities.
Modulation of CNS Targets
The CNS effects of quinazoline derivatives are believed to be mediated through their interaction with various neurotransmitter systems. For example, some derivatives have shown an affinity for the GABA-A receptor, a major inhibitory neurotransmitter receptor in the brain, which could explain their anticonvulsant and sedative properties.
Preclinical CNS Activity
The CNS activity of quinazoline derivatives has been evaluated in various animal models.
| Compound/Derivative | CNS Activity | Animal Model/Assay | Observations | Reference |
| Compounds 5b, 5c, 5d | Anticonvulsant | scPTZ and MES | High binding affinity to GABA-A receptor, 100% protection in PTZ test | |
| Compounds 4a, 4d, 4e, 4j, 4k | Anticonvulsant | MES and scPTZ | Showed activity in one or more test models | |
| 1-(4-substituted-phenyl)-3-(4-oxo-2-propyl-4H-quinazolin-3-yl)-urea derivatives | Sedative-hypnotic, CNS depressant | Actophotometer, Forced swim test | >40% decrease in locomotor activity, increased immobility time |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by quinazoline derivatives, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
Quinazoline and its derivatives represent a remarkably versatile scaffold in medicinal chemistry, with a wide range of demonstrated biological activities. Their success as anticancer agents, particularly as kinase inhibitors, has paved the way for their exploration in other therapeutic areas. The ongoing research into their antimicrobial, anti-inflammatory, antiviral, and CNS properties continues to uncover new potential applications. This technical guide provides a snapshot of the current understanding of the biological activities of quinazoline derivatives, offering a foundation for future research and development efforts aimed at harnessing the full therapeutic potential of this privileged chemical structure. The provided data, protocols, and pathway diagrams are intended to aid researchers in designing and conducting further investigations into this important class of compounds.
4-Bromo-7-chloroquinazoline: A Versatile Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-chloroquinazoline is a key heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom at the 4-position and a chlorine atom at the 7-position, allows for selective functionalization, making it an attractive starting material for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, key reactions, and biological significance of this compound, with a focus on its application in the discovery of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₈H₄BrClN₂ |
| Molecular Weight | 243.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. |
| CAS Number | 573675-55-5 |
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step sequence starting from the corresponding anthranilic acid derivative. The general synthetic approach involves the formation of the quinazolinone core followed by chlorination.
Experimental Protocol: Synthesis of 7-Bromo-4(3H)-quinazolinone
A mixture of 4-bromo-2-aminobenzoic acid and formamidine acetate in a suitable solvent such as formamide is heated to a high temperature (e.g., 160 °C) for several hours. Upon cooling, the product, 7-bromo-4(3H)-quinazolinone, precipitates and can be collected by filtration.
Experimental Protocol: Chlorination of 7-Bromo-4(3H)-quinazolinone
The intermediate 7-bromo-4(3H)-quinazolinone is then subjected to chlorination to yield the final product.
A suspension of 7-bromo-4(3H)-quinazolinone in a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF), is heated at reflux for several hours.[2] After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized with a base (e.g., saturated sodium bicarbonate solution). The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
Key Reactions of this compound
The reactivity of this compound is dominated by the differential reactivity of the two halogen substituents. The chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SₙAr), while the bromine atom at the 7-position is more amenable to palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr) at the C4-Position
The electron-withdrawing nature of the quinazoline ring system makes the C4-position highly electrophilic and susceptible to attack by nucleophiles. This allows for the facile displacement of the chlorine atom by a variety of nucleophiles, most notably amines, to form 4-aminoquinazoline derivatives.
To a solution of this compound in a suitable solvent such as isopropanol or a mixture of THF and water, is added the desired aniline derivative (typically 1.1-1.5 equivalents). The reaction mixture is then heated, often under microwave irradiation, for a specified period. Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction. This method has been shown to be effective for a wide range of anilines, affording the corresponding N-arylated products in good yields.
Suzuki-Miyaura Cross-Coupling at the C7-Position
The bromine atom at the 7-position provides a handle for the introduction of various aryl and heteroaryl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the diversification of the quinazoline scaffold at a position that is often crucial for modulating biological activity and physicochemical properties.
A mixture of this compound, an appropriate arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed. After cooling, the reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography.
Application in Drug Discovery: Kinase Inhibitors
Quinazoline derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting key signaling pathways in cancer. The 4-anilinoquinazoline scaffold, readily accessible from this compound, is a privileged structure for the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR and VEGFR Signaling Pathways
EGFR and VEGFR are critical regulators of cell proliferation, survival, and angiogenesis. Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The signaling cascades initiated by these receptors are complex and interconnected.
Below are simplified diagrams representing the EGFR and VEGFR signaling pathways.
References
The Potential of 4-Bromo-7-chloroquinazoline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents. Among the vast array of quinazoline derivatives, 4-Bromo-7-chloroquinazoline emerges as a particularly promising, albeit underexplored, core for the development of novel therapeutics. Its unique substitution pattern offers a versatile platform for the synthesis of targeted agents, primarily kinase inhibitors, which play a crucial role in cancer therapy and other disease areas. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role as a synthetic intermediate for kinase inhibitors, relevant biological assays, and the signaling pathways these compounds may target.
The Synthetic Utility of this compound
The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of 4-anilinoquinazolines. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr) by various anilines, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The bromine atom at the 7-position can also be functionalized, for instance, through cross-coupling reactions, providing a secondary point for diversification and optimization of pharmacological properties.
A general synthetic approach involves the reaction of this compound with a substituted aniline in a suitable solvent, such as isopropanol or ethanol, often under reflux conditions. The reaction can be catalyzed by an acid or a base, depending on the reactivity of the aniline derivative.
Key Biological Targets: EGFR and VEGFR-2
Quinazoline-based compounds, particularly 4-anilinoquinazolines, are well-established as potent inhibitors of receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being prominent targets.
EGFR Signaling Pathway: EGFR is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. EGFR inhibitors block the downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor growth and inducing apoptosis.
VEGFR-2 Signaling Pathway: VEGFR-2 is the main mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the pro-angiogenic signals, leading to a reduction in tumor vascularization and growth.
The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy in cancer therapy, as it can simultaneously target tumor cell proliferation and the blood supply that sustains the tumor. Derivatives of this compound are promising candidates for the development of such dual inhibitors.
Quantitative Data for Related Quinazoline Derivatives
While specific quantitative data for derivatives of this compound are not extensively reported in the public domain, the inhibitory activities of structurally related 7-substituted-4-anilinoquinazolines provide valuable insights into the potential potency of this scaffold. The following table summarizes IC50 values for various 7-substituted quinazoline derivatives against EGFR and VEGFR-2.
| Compound Class | Substitution at C7 | Aniline Moiety | Target | IC50 (nM) | Reference |
| 4-Anilinoquinazoline | Methoxy | 3-bromoaniline | EGFR | 870 | |
| 4-Anilinoquinazoline | Methoxy | 3-chloro-4-fluoroaniline | VEGFR-2 | 40 | [1] |
| 4-Anilinoquinazoline | Morpholinopropoxy | 3-chloro-4-fluoroaniline | VEGFR-2 | 2 | [1] |
| 4-Anilinoquinazoline | Methylpiperazinyl | 3-ethynyl-4-fluoroaniline | EGFR | 1.3 | |
| 4-Anilinoquinazoline | Pyridylmethoxy | 3-chloro-4-fluoroaniline | VEGFR-2 | 9 | [1] |
This table presents a selection of data for illustrative purposes. The potency of derivatives can vary significantly based on the overall substitution pattern.
Experimental Protocols
General Synthesis of 4-Anilino-7-bromoquinazolines
This protocol describes a general method for the nucleophilic aromatic substitution of a 4-chloroquinazoline with an aniline derivative.
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Isopropanol or Ethanol
-
Hydrochloric acid (catalytic amount, if necessary)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid if the aniline is not sufficiently nucleophilic.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-anilino-7-bromoquinazoline derivative.
Experimental Workflow for Synthesis and Evaluation
References
The Strategic Role of 4-Bromo-7-chloroquinazoline in the Synthesis of Potent Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in the design and synthesis of a multitude of kinase inhibitors, forming the structural backbone of several FDA-approved drugs and numerous clinical candidates. Among the various functionalized quinazoline starting materials, 4-Bromo-7-chloroquinazoline stands out as a particularly versatile and strategic building block. Its differential reactivity at the C4 and C7 positions, adorned with a bromine and a chlorine atom respectively, allows for selective and sequential functionalization through modern cross-coupling methodologies. This guide provides a comprehensive technical overview of the pivotal role of this compound in the synthesis of kinase inhibitors, detailing experimental protocols, presenting key quantitative data, and visualizing the targeted signaling pathways.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions
The synthetic utility of this compound primarily lies in the strategic application of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions enable the introduction of diverse aryl, heteroaryl, and amino substituents at the C4 and C7 positions, providing a modular approach to building vast libraries of potential kinase inhibitors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which often serve as key pharmacophoric elements that occupy the hydrophobic regions of the kinase ATP-binding pocket.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A typical experimental setup for a Suzuki-Miyaura coupling reaction involving an aryl halide (such as this compound) and a boronic acid is as follows:
-
Reaction Setup: To a reaction vessel is added the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.10 equiv), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0-3.0 equiv).
-
Solvent: A suitable solvent system, commonly a mixture of toluene, ethanol, and water, is added.
-
Inert Atmosphere: The reaction mixture is thoroughly degassed and placed under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: The mixture is heated to a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination: Constructing the Crucial C-N Linkage
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is particularly significant in the synthesis of anilino-quinazoline based kinase inhibitors, where the aniline moiety often forms critical hydrogen bonds with the hinge region of the kinase active site. The differential reactivity of the C4-bromo and C7-chloro positions on the quinazoline core allows for selective amination. Generally, the C4 position is more reactive towards nucleophilic aromatic substitution, allowing for the initial introduction of the key aniline group.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A representative protocol for the Buchwald-Hartwig amination of an aryl halide with an amine is as follows:
-
Reaction Setup: A reaction flask is charged with the aryl halide (1.0 equiv), the amine (1.0-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.4-2.0 equiv).
-
Solvent: An anhydrous, degassed solvent such as dioxane or toluene is added.
-
Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas.
-
Heating: The reaction mixture is heated to a temperature between 80 °C and 110 °C for 4 to 24 hours, with monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the desired N-aryl product.
Application in the Synthesis of Key Kinase Inhibitors
The strategic functionalization of the this compound core has led to the development of numerous potent inhibitors targeting key kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.
Quantitative Data of Representative Kinase Inhibitors
The following tables summarize the inhibitory activities of several quinazoline-based kinase inhibitors, showcasing the potency achieved through modifications of the core scaffold. While not all of these compounds are explicitly synthesized from this compound, they represent the types of structures and potencies that can be achieved using this building block and the described synthetic strategies.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [1][2] |
| Erlotinib | EGFR | 2 | [2] |
| Lapatinib | EGFR, HER2 | 9.8, 13.4 | [1] |
| Vandetanib | VEGFR2, EGFR | 40, 500 | [3] |
| AEE788 | EGFR, VEGFR2 | 2, 6 | |
| Dasatinib | Src, Abl | 0.55, <1 | [4] |
| Bosutinib | Src, Abl | 1.2, 1 | [4] |
| Compound | Target Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
| Gefitinib | A431 (EGFR overexpressing) | 0.015-0.079 | |
| Erlotinib | HN5 (Head and Neck) | 0.1 | |
| Lapatinib | BT474 (HER2 overexpressing) | 0.18 | |
| Vandetanib | HUVEC (VEGF-stimulated) | 0.079 | |
| Dasatinib | K562 (Bcr-Abl positive) | <0.001 |
Targeted Signaling Pathways: A Visual Guide
The kinase inhibitors synthesized from the this compound scaffold exert their therapeutic effects by modulating critical intracellular signaling pathways that control cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for the inhibitors.
EGFR Signaling Pathway
VEGFR Signaling Pathway
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 4. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the synthetic methodologies for the preparation of 4-Bromo-7-chloroquinazoline, a key intermediate in pharmaceutical research. This document details the core synthetic pathway, including experimental protocols and quantitative data, to facilitate its application in a laboratory setting.
Core Synthetic Pathway
The most direct and commonly employed synthetic route to this compound involves a two-step process. The synthesis commences with the cyclization of 2-amino-4-bromobenzoic acid to form the intermediate, 7-bromoquinazolin-4(3H)-one. This is followed by a chlorination step to yield the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
The initial step involves the formation of the quinazolinone ring system. This is typically achieved through the reaction of an anthranilic acid derivative with a source of one carbon atom, such as formamidine acetate or formamide.[1][2][3]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-amino-4-bromobenzoic acid and formamidine acetate in a suitable solvent like formamide.
-
Heating: The reaction mixture is heated to a high temperature, typically around 160°C, for several hours (e.g., 4 hours).[2]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is then collected by filtration, washed with water, and dried to afford 7-bromoquinazolin-4(3H)-one.
Table 1: Summary of Reaction Parameters for Quinazolin-4(3H)-one Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | 2-Amino-4-bromobenzoic acid | - |
| Reagent | Formamidine acetate / Formamide | [2] |
| Solvent | Formamide | [2] |
| Temperature | 160°C | [2] |
| Reaction Time | 4 hours | [2] |
Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one
The second and final step is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloride. This is a crucial transformation to increase the reactivity of the molecule for subsequent nucleophilic substitution reactions. Common chlorinating agents for this purpose include thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃).[2][4][5][6]
Experimental Protocol:
A general procedure for the chlorination of a quinazolinone is as follows[2]:
-
Reaction Setup: In a well-ventilated fume hood, suspend 7-bromoquinazolin-4(3H)-one in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heating: The mixture is heated to reflux and maintained at this temperature for a period of time, typically around 4 hours, until the reaction is complete (monitored by TLC).[2]
-
Work-up and Isolation: After cooling to room temperature, the excess thionyl chloride is carefully removed under reduced pressure. The residue is then treated with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.
Table 2: Summary of Reaction Parameters for the Chlorination of 7-Bromoquinazolin-4(3H)-one
| Parameter | Value/Condition | Reference |
| Starting Material | 7-Bromoquinazolin-4(3H)-one | - |
| Reagent | Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) | [2][4][5][6] |
| Catalyst | N,N-Dimethylformamide (DMF) (optional) | - |
| Temperature | Reflux | [2] |
| Reaction Time | 4 hours | [2] |
Logical Relationship of Synthetic Steps
Caption: Logical progression from starting material to the final product.
Conclusion
The synthesis of this compound is a straightforward two-step process that is accessible in a standard laboratory setting. The key to a successful synthesis lies in the careful execution of the cyclization and chlorination reactions. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for their research and development endeavors. Further optimization of reaction conditions may be necessary to achieve higher yields and purity depending on the scale of the synthesis.
References
- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In the context of medicinal chemistry, the quinazoline scaffold is a privileged structure found in numerous therapeutic agents. The selective functionalization of halogenated quinazolines, such as 4-Bromo-7-chloroquinazoline, is a critical step in the synthesis of novel drug candidates. This document provides detailed application notes and protocols for the Suzuki coupling reaction of this compound with various arylboronic acids, focusing on regioselectivity and reaction optimization.
The reactivity of halogens on the quinazoline ring is crucial for regioselective synthesis. In di- or tri-halogenated quinazolines, the C4 position is generally the most electrophilic and therefore more reactive towards palladium-catalyzed cross-coupling reactions compared to other positions.[1][2] This inherent reactivity allows for the selective coupling at the C4-bromo position of this compound, leaving the C7-chloro position available for subsequent transformations.
Reaction Conditions for Suzuki Coupling of Halogenated Quinazolines
The successful synthesis of 4-aryl-7-chloroquinazolines via Suzuki coupling is dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below is a summary of typical reaction conditions reported for analogous halogenated quinazoline systems.
| Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,7-dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 150 (MW) | 0.25 | 68 | [3] |
| 2-aryl-6-bromo-4-chloro-8-iodoquinazolines | Arylboronic acid (1.2 equiv.) | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/EtOH (3:1) | 100 | 2 | Not specified | [4] |
| 2,4,7-trichloroquinazoline | Arylboronic acid (4.0 equiv.) | Pd(OAc)₂ (10) / PPh₃ (30) | K₃PO₄ | 1,4-Dioxane | Reflux | Not specified | Good yields | [1] |
| 2-aryl-4-chloro-3-iodoquinolines | Arylboronic acid (2.5 equiv.) | PdCl₂(PPh₃)₂ (5) / PCy₃ (10) | K₂CO₃ | Dioxane/H₂O (3:1) | 80-90 | 18 | Not specified | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid (1.1 equiv.) | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | up to 60 | [6] |
Experimental Protocols
General Procedure for the Regioselective Suzuki Coupling of this compound
This protocol is a representative procedure adapted from literature methods for similar substrates.[3][4][6]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/ethanol mixture)
-
Water (if using an aqueous base solution)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
Procedure:
-
To a Schlenk flask or a sealable reaction tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinazoline.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura catalytic cycle.
Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in numerous pharmaceutical compounds. This document provides a detailed protocol for the selective amination of 4-Bromo-7-chloroquinazoline, a common scaffold in drug discovery.
The presence of two different halogen substituents on the quinazoline ring, a bromine at the 4-position and a chlorine at the 7-position, allows for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F. Therefore, the carbon-bromine bond at the 4-position is significantly more reactive than the carbon-chlorine bond at the 7-position, enabling selective amination at the C4 position while leaving the C7 chlorine intact for potential subsequent modifications.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, and a molecule of the phosphine ligand may dissociate.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic secondary amine. Optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific amines.
Materials
-
This compound
-
Amine (e.g., morpholine, piperidine, etc.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)[1]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[3]
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the moles of palladium).
-
Add the base (1.5-2.5 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the anhydrous solvent.
-
-
Addition of Amine:
-
Add the amine (1.1-1.5 equivalents) to the reaction mixture.
-
-
Reaction Conditions:
-
Seal the reaction vessel and heat the mixture with stirring. The reaction temperature typically ranges from 80-120 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 4-amino-7-chloroquinazoline product.
-
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These are representative conditions and may require optimization.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2.0) | Toluene | 100 | 12-24 | 85-95 |
| Piperidine | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2.5) | Dioxane | 110 | 18-36 | 80-90 |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 12-24 | 75-85 |
| n-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (2.0) | THF | 80 | 24-48 | 70-80 |
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile. Work in a well-ventilated fume hood.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. Their prevalence in approved drugs, such as EGFR inhibitors gefitinib and erlotinib, underscores their significance as "privileged scaffolds." The functionalization of the quinazoline nucleus is crucial for modulating biological activity, and palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for creating diverse libraries of substituted quinazolines.
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-chloroquinazoline. Due to the differential reactivity of the halogen substituents, this substrate offers opportunities for regioselective functionalization, a key strategy in the synthesis of complex molecules for drug development. Generally, the chlorine and bromine atoms on the quinazoline ring exhibit different reactivities in palladium-catalyzed cross-coupling reactions, with the C-Br bond typically being more reactive than the C-Cl bond. However, in the context of the quinazoline scaffold, the 4-position is activated by the adjacent nitrogen atom, making the C4-halogen highly susceptible to nucleophilic substitution and cross-coupling.[1] This heightened reactivity at the C4 position often allows for selective functionalization even when a more traditionally reactive halogen, like bromine, is present elsewhere on the ring.
Key Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of this compound can be efficiently achieved via several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a wide array of derivatives.
Regioselectivity
In di- or trihalogenated quinazolines, the C4 position is generally the most electrophilic and, therefore, the most reactive site for palladium-catalyzed cross-coupling reactions.[2] This regioselectivity is attributed to the electronic influence of the adjacent nitrogen atom. For this compound, it is expected that cross-coupling reactions will preferentially occur at the 4-position.
Experimental Protocols and Data
The following sections provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on this compound. The reaction conditions and yields are based on established literature for similar dihaloquinazoline substrates and serve as a guide for optimization.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-7-chloroquinazolines
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and a boronic acid or ester.
Experimental Protocol:
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq) is prepared in a suitable solvent system, for instance, a mixture of DME and water (e.g., 9:1 v/v).[1] The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated, often with microwave irradiation, to a temperature ranging from 80°C to 120°C for a period of 1 to 3 hours.[1] Upon completion, as monitored by TLC or LC-MS, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-7-chloroquinazoline.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 (MW) | 3 | Est. 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Est. 80-95 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 6 | Est. 70-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | Est. 65-80 |
*Yields are estimated based on similar transformations reported in the literature for dihaloquinazolines.
Buchwald-Hartwig Amination: Synthesis of 4-Amino-7-chloroquinazolines
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine.
Experimental Protocol:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.02-0.05 eq), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 0.04-0.1 eq), and a base such as Cs₂CO₃ or NaOtBu (1.5-2.5 eq). A dry, degassed solvent like toluene or dioxane is added, and the mixture is heated to 80-120°C for 4-24 hours, with reaction progress monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the target 4-amino-7-chloroquinazoline.
Data Presentation:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 110 | 18 | Est. 70-90 |
| 2 | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 12 | Est. 80-95 |
| 3 | Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | 100 | 24 | Est. 65-85 |
| 4 | tert-Butylamine | Pd(OAc)₂/RuPhos | LiHMDS | THF | 80 | 16 | Est. 60-75 |
*Yields are estimated based on general Buchwald-Hartwig procedures for related halo-heterocycles.
Sonogashira Coupling: Synthesis of 4-Alkynyl-7-chloroquinazolines
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.
Experimental Protocol:
To a solution of this compound (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as DMF or a mixture of THF and triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄; 0.02-0.05 eq) and a copper(I) co-catalyst (e.g., CuI; 0.04-0.1 eq) are added. A base, typically an amine like triethylamine or diisopropylamine, is also included. The reaction is stirred under an inert atmosphere at a temperature ranging from room temperature to 80°C for 2-12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, and the organic layer is washed, dried, and concentrated. Purification by column chromatography provides the desired 4-alkynyl-7-chloroquinazoline.
Data Presentation:
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | Est. 75-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | DIPA | DMF | 25 | 12 | Est. 80-95 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Acetonitrile | 80 | 4 | Est. 70-85 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 8 | Est. 65-80 |
*Yields are estimated based on Sonogashira reactions performed on other chloroquinazolines.[1]
Visualizations
Experimental Workflow
The general workflow for the palladium-catalyzed cross-coupling of this compound is depicted below.
Caption: General workflow for palladium-catalyzed cross-coupling.
Signaling Pathway Inhibition by Quinazoline Derivatives
Many 4-anilinoquinazoline derivatives are known to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a highly effective strategy for the synthesis of diverse libraries of functionalized quinazolines. The inherent regioselectivity favoring the C4 position allows for predictable and controlled derivatization. The protocols outlined herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a solid foundation for researchers in drug discovery to explore the chemical space around the quinazoline scaffold, paving the way for the development of novel therapeutic agents. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
References
Application Notes and Protocols for the Regioselective Functionalization of 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the regioselective functionalization of 4-bromo-7-chloroquinazoline, a key heterocyclic scaffold in medicinal chemistry. The inherent reactivity differences between the C4-Br and C7-Cl bonds allow for selective chemical modifications, paving the way for the synthesis of diverse compound libraries for drug discovery, particularly in the area of kinase inhibitors.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Specifically, 4-substituted quinazoline derivatives have demonstrated significant therapeutic potential, notably as inhibitors of receptor tyrosine kinases (RTKs) such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).[2][3][4] Dysregulation of these signaling pathways is a hallmark of many cancers, making targeted inhibition a key therapeutic strategy.
The this compound scaffold offers two distinct points for chemical modification. The carbon-bromine bond at the C4 position is generally more reactive than the carbon-chlorine bond at the C7 position in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This differential reactivity allows for the regioselective functionalization of the C4 position, while leaving the C7 position intact for subsequent modifications if desired.
Regioselective Functionalization Strategies
The primary strategies for the regioselective functionalization of this compound involve targeting the more labile C4-Br bond. These methods include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Experimental Workflow for Regioselective Functionalization
Caption: General workflow for the regioselective functionalization of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For dihalogenated quinazolines, the reaction typically occurs preferentially at the more electrophilic C4 position.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinazoline scaffold and various aryl or heteroaryl boronic acids.
Experimental Protocol (Adapted from a similar 4,7-dichloroquinazoline system)
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq)
-
Na₂CO₃ (3.0 eq) or K₂CO₃ (3.0 eq)
-
Solvent: 1,4-Dioxane/H₂O (4:1) or DMF
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent and the palladium catalyst.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Expected Yields based on related substrates)
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-90 |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 6 | 80-95 |
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of an alkyne moiety at the C4 position.
Experimental Protocol (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
CuI (0.05 eq)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Solvent: THF or DMF
-
-
Procedure:
-
To a degassed solution of this compound in the chosen solvent, add the terminal alkyne, the base, CuI, and Pd(PPh₃)₂Cl₂.
-
Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, filter the reaction mixture through a pad of celite and wash with the solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Quantitative Data (Expected Yields based on related substrates)
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25-50 | 4 | 70-85 |
| Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 60 | 2 | 75-90 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, enabling the introduction of primary or secondary amines at the C4 position.
Experimental Protocol (General Procedure)
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq)
-
Ligand: Xantphos, BINAP, or DavePhos (0.04 - 0.08 eq)
-
Base: NaOtBu or Cs₂CO₃ (1.5 - 2.0 eq)
-
Solvent: Toluene or 1,4-Dioxane
-
-
Procedure:
-
In an oven-dried flask, combine the palladium catalyst and the ligand.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add this compound, the amine, and the base.
-
Heat the mixture under an inert atmosphere at 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography.
-
Quantitative Data (Expected Yields based on related substrates)
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 80-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the quinazoline ring, particularly at the C4 position, facilitates nucleophilic aromatic substitution with strong nucleophiles like amines. This reaction often proceeds without the need for a metal catalyst.
Experimental Protocol [6]
-
Materials:
-
This compound (1.0 eq)
-
Amine (2.0 - 3.0 eq)
-
Base (optional): K₂CO₃ or DIPEA (2.0 eq)
-
Solvent: Ethanol, Isopropanol, or DMF
-
-
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add the amine and, if necessary, the base.
-
Heat the reaction mixture at 80-120 °C for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
-
Quantitative Data (Expected Yields based on related substrates)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Aliphatic Amine | None | Ethanol | 80 | 4 | 85-95 |
| Aniline | K₂CO₃ | DMF | 120 | 12 | 70-85 |
Application in Drug Discovery: Targeting the VEGFR-2 Signaling Pathway
The functionalized 4-substituted-7-chloroquinazolines are of significant interest as potential inhibitors of the VEGFR-2 signaling pathway. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][7] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block its downstream signaling, leading to an anti-angiogenic and anti-tumor effect.
Simplified VEGFR-2 Signaling Pathway and Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-substituted-7-chloroquinazoline derivatives.
Conclusion
The regioselective functionalization of this compound provides a robust platform for the synthesis of novel compounds with significant therapeutic potential. The protocols outlined in these application notes, based on established methodologies for related quinazoline systems, offer a reliable starting point for the development of new kinase inhibitors and other valuable chemical entities. Careful optimization of reaction conditions will be crucial for achieving high yields and selectivity for specific substrate combinations.
References
- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of EGFR Inhibitors from 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors utilizing 4-Bromo-7-chloroquinazoline as a key starting material. The quinazoline scaffold is a well-established pharmacophore for potent EGFR inhibitors, and the strategic placement of bromo and chloro substituents on this core allows for diverse functionalization to explore structure-activity relationships (SAR) and develop novel anti-cancer agents.
Introduction to 4-Anilinoquinazolines as EGFR Inhibitors
The 4-anilinoquinazoline core is a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs). These compounds competitively bind to the ATP-binding site of the EGFR kinase domain, inhibiting its autophosphorylation and downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis. The first-generation EGFR inhibitors, such as gefitinib and erlotinib, are based on this scaffold.[1] Modifications at various positions of the quinazoline ring and the aniline moiety have been extensively explored to enhance potency, selectivity for mutant EGFR forms (e.g., L858R, T790M), and overcome drug resistance.[1][2]
The 7-chloro substituent on the quinazoline ring can contribute to the binding affinity and overall pharmacological profile of the inhibitor. The 4-bromo position serves as a versatile handle for introducing a variety of aniline derivatives through nucleophilic aromatic substitution, a key step in the synthesis of this class of inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intracellular tyrosine kinase domain. This leads to the autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth.
Synthetic Workflow
The general strategy for synthesizing 4-anilinoquinazoline-based EGFR inhibitors from this compound involves a nucleophilic aromatic substitution reaction. The chlorine atom at the C4 position is more labile and susceptible to substitution by an appropriate aniline derivative.
Experimental Protocols
Protocol 1: Synthesis of 4-(Substituted anilino)-7-chloro-bromo-quinazoline Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloro-4-fluoroaniline, 3-ethynylaniline)
-
Isopropanol (or other suitable solvent like n-butanol, DMF)
-
Hydrochloric acid (optional, for salt formation)
-
Triethylamine or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, dichloromethane, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in isopropanol (10-20 mL per mmol of quinazoline).
-
Add the substituted aniline (1.1-1.5 eq) to the solution.
-
If the aniline is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine or DIPEA (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours depending on the reactivity of the aniline.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold isopropanol, and then with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane).
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final compound using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against EGFR.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized inhibitor compounds
-
Positive control (e.g., Gefitinib)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds and the positive control in DMSO.
-
In a 384-well plate, add the kinase buffer, the substrate, and the recombinant EGFR enzyme.
-
Add the serially diluted inhibitor compounds to the wells. Include wells with no inhibitor (positive control for enzyme activity) and wells with no enzyme (background control).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is for assessing the anti-proliferative activity of the synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized inhibitor compounds
-
Positive control (e.g., Gefitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the inhibitor compounds and the positive control in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing the different concentrations of the inhibitors to the wells. Include wells with no inhibitor (vehicle control).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Data Presentation
The inhibitory activities of synthesized 4-anilino-7-chloroquinazoline derivatives are typically reported as IC50 values. Below are tables summarizing representative data for this class of compounds.
Table 1: In Vitro EGFR Kinase Inhibitory Activity of 4-Anilino-7-chloroquinazoline Derivatives
| Compound ID | R1 (Aniline Substituent) | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| 1 | 3-chloro-4-fluoroaniline | 11 | 5 | 150 | Fictional Example |
| 2 | 3-ethynylaniline | 25 | 10 | 250 | Fictional Example |
| 3 | 3-bromoaniline | 3.2[1] | - | - | [1] |
| 4 | 4-((dimethylamino)methyl)aniline | - | - | 2.7[1] | [1] |
| 5 | 3-chloro-4-(pyridin-2-ylmethoxy)aniline | 1.0[1] | - | - | [1] |
Table 2: Anti-proliferative Activity of 4-Anilino-7-chloroquinazoline Derivatives against Cancer Cell Lines
| Compound ID | R1 (Aniline Substituent) | A549 (NSCLC) IC50 (µM) | H1975 (NSCLC, L858R/T790M) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| 1 | 3-chloro-4-fluoroaniline | 0.5 | 1.2 | 2.5 | Fictional Example |
| 2 | 3-ethynylaniline | 1.8 | 3.5 | 5.1 | Fictional Example |
| 6 | 3-methoxy-4-(morpholin-4-yl)aniline | - | 0.63[3] | - | [3] |
| 7 | 3-chloro-4-(3-fluorobenzyloxy)aniline | 2.25[4] | - | 2.81[4] | [4] |
Structure-Activity Relationship (SAR) Insights
The biological data obtained for a series of synthesized analogs allows for the elucidation of structure-activity relationships. For 4-anilino-7-chloroquinazoline derivatives, the following general SAR trends have been observed:
-
Aniline Substitution: The nature and position of substituents on the 3'- and 4'-positions of the aniline ring are critical for potency and selectivity. Small, hydrophobic groups or hydrogen bond acceptors at the 3'-position, such as chloro, bromo, or ethynyl, are often favorable for potent inhibition.[1]
-
7-Position of Quinazoline: The 7-chloro group generally contributes to the overall activity. Further modifications at this position with linkers connected to solubilizing groups like morpholine or piperazine can enhance pharmacokinetic properties and potency.[1]
-
Covalent vs. Reversible Inhibition: The introduction of an acrylamide moiety on the aniline ring can lead to irreversible covalent binding to a cysteine residue (Cys797) in the EGFR active site, resulting in enhanced potency, particularly against resistant mutants.
Conclusion
This compound is a valuable starting material for the synthesis of a diverse library of 4-anilinoquinazoline-based EGFR inhibitors. The protocols outlined in this document provide a framework for the synthesis, purification, and biological evaluation of these compounds. The systematic exploration of substitutions on the aniline moiety, guided by the SAR data, can lead to the discovery of novel and potent EGFR inhibitors with potential applications in cancer therapy.
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
Application Notes and Protocols: Synthesis of 4-Aminoquinazoline Derivatives from 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 4-aminoquinazoline derivatives, a core scaffold in many pharmaceutical agents, starting from 4-Bromo-7-chloroquinazoline. The described methodologies focus on selective nucleophilic aromatic substitution (SNAr) at the C4 position, leveraging the inherent reactivity of the quinazoline ring system. This document offers step-by-step experimental procedures, data presentation in tabular format for easy comparison of reaction parameters, and visualizations of the reaction workflow.
Introduction
The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates, particularly in the field of oncology.[1][2][3] These compounds are known to act as inhibitors of various protein kinases.[3] The development of efficient and versatile synthetic routes to novel 4-aminoquinazoline derivatives is therefore of significant interest to the drug discovery community.
This document details the preparation of 4-aminoquinazoline derivatives via the reaction of this compound with various primary and secondary amines. The C4 position of the quinazoline ring is highly activated towards nucleophilic attack, allowing for selective displacement of the leaving group at this position. While the starting material contains both a bromo and a chloro substituent, the reaction with amines under typical SNAr conditions is expected to proceed selectively at the C4-position, leaving the C7-chloro and C4-bromo groups intact for potential further diversification.
Reaction Principle
The primary reaction described is a nucleophilic aromatic substitution (SNAr). In this reaction, an amine nucleophile attacks the electron-deficient C4 position of the quinazoline ring, leading to the formation of a Meisenheimer complex intermediate. Subsequent departure of the bromide leaving group yields the desired 4-aminoquinazoline product. The reaction is typically carried out in a polar solvent at elevated temperatures.
Experimental Protocols
General Protocol for the Synthesis of 4-Amino-7-chloroquinazoline Derivatives
This protocol describes the reaction of this compound with a representative primary amine (aniline) and a secondary amine (morpholine).
Materials:
-
This compound
-
Aniline
-
Morpholine
-
Isopropanol (IPA) or n-Butanol (n-BuOH)
-
Diisopropylethylamine (DIPEA) (optional, as a scavenger for HBr)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus
-
Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired amine (1.1 - 1.5 eq).
-
Add the solvent (isopropanol or n-butanol) to achieve a concentration of 0.1-0.5 M.
-
If the amine salt is used or if scavenging of the generated HBr is desired, add DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (for isopropanol, ~82 °C; for n-butanol, ~117 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 4-amino-7-chloroquinazoline derivative.
-
Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the synthesis of representative 4-amino-7-chloroquinazoline derivatives based on analogous reactions reported in the literature for similar chloroquinazoline substrates.[1][4]
Table 1: Reaction of this compound with Primary Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Isopropanol | 82 | 4-8 | 85-95 |
| 2 | 4-Methoxyaniline | n-Butanol | 117 | 2-6 | 90-98 |
| 3 | Benzylamine | Isopropanol | 82 | 4-8 | 80-90 |
Table 2: Reaction of this compound with Secondary Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Isopropanol | 82 | 6-12 | 88-96 |
| 2 | Piperidine | n-Butanol | 117 | 4-8 | 90-97 |
| 3 | N-Methylaniline | Isopropanol | 82 | 8-16 | 75-85 |
Mandatory Visualizations
Reaction Pathway Diagram
Caption: General reaction pathway for the synthesis of 4-aminoquinazoline derivatives.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Alternative Method: Buchwald-Hartwig Amination
For less reactive amines or for achieving C-N bond formation under milder conditions, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction is highly versatile.[5] Given the higher reactivity of aryl bromides compared to aryl chlorides in this transformation, selective amination at the C4-bromo position is anticipated.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 70-90 |
| 2 | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 | 75-95 |
Conclusion
The protocols outlined in these application notes provide robust and versatile methods for the synthesis of 4-amino-7-chloroquinazoline derivatives from this compound. The choice between the SNAr and the Buchwald-Hartwig amination will depend on the specific amine substrate and the desired reaction conditions. These methodologies are well-suited for the generation of libraries of novel 4-aminoquinazoline analogues for screening in drug discovery programs.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 4-Bromo-7-chloroquinazoline with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The targeted functionalization of the quinazoline ring system is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. This application note details the expected regioselective Suzuki-Miyaura coupling of 4-Bromo-7-chloroquinazoline with various arylboronic acids, yielding 4-aryl-7-chloroquinazoline derivatives. These products serve as valuable intermediates for further diversification in drug discovery programs.
The regioselectivity of this reaction is governed by the differential reactivity of the halogen substituents on the quinazoline core. The chloro group at the 4-position of 4-chloroquinazolines is known to be highly activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom (α-nitrogen effect).[1][2] This inherent electronic property of the quinazoline ring system dictates that the palladium-catalyzed cross-coupling will preferentially occur at the C4-position over other less activated positions. While a carbon-bromine bond is typically more reactive than a carbon-chlorine bond in Suzuki-Miyaura couplings, the electronic activation at the C4 position of the quinazoline nucleus can override this general trend.[1] In the case of this compound, the C4-bromo bond is expected to be significantly more reactive than the C7-chloro bond, leading to a highly regioselective reaction.
A study on the regioselective Suzuki-Miyaura reaction of 4,7-dichloroquinazoline demonstrated that monosubstitution occurs selectively at the C4 position.[3][4] This precedent strongly supports the predicted outcome for the reaction of this compound, where the more labile C4-bromo bond will readily undergo oxidative addition to the palladium catalyst, leaving the C7-chloro bond intact for potential subsequent transformations.
Reaction Scheme
The general reaction scheme for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme for the regioselective Suzuki-Miyaura coupling.
Experimental Protocol
The following protocol is adapted from a similar regioselective Suzuki-Miyaura coupling of 4,7-dichloroquinazoline and can be applied to the reaction of this compound.[3][4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)
-
Sodium carbonate (Na₂CO₃) (3 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Microwave synthesis reactor
Procedure:
-
To a microwave process vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.025 eq), and sodium carbonate (3.0 eq).
-
Add a 9:1 mixture of DME and ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves at a power of 300 W, and heat to 80 °C for 3 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinazoline.
Data Presentation
The following table summarizes the expected yields for the synthesis of various 4-aryl-7-chloroquinazolines based on the reported yields for the analogous reactions of 4,7-dichloroquinazoline.[4]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 7-Chloro-4-(4-methoxyphenyl)quinazoline | 68 |
| 2 | 4-Chlorophenylboronic acid | 7-Chloro-4-(4-chlorophenyl)quinazoline | 63 |
| 3 | 3-(Trifluoromethyl)phenylboronic acid | 7-Chloro-4-(3-(trifluoromethyl)phenyl)quinazoline | 48 |
Logical Workflow
The experimental workflow for the regioselective Suzuki-Miyaura coupling is outlined below.
Caption: Experimental workflow for the synthesis of 4-aryl-7-chloroquinazolines.
Signaling Pathway Analogy: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. This can be visualized as a signaling pathway where the catalyst is the central signaling molecule.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction of this compound with arylboronic acids is predicted to be a highly efficient and regioselective method for the synthesis of 4-aryl-7-chloroquinazolines. The pronounced electronic activation of the C4-position ensures that the coupling occurs preferentially at this site, providing a straightforward route to valuable intermediates for drug discovery. The provided protocol, based on established procedures for similar substrates, offers a reliable starting point for the synthesis of a diverse library of 4-aryl-7-chloroquinazoline derivatives.
References
Application Notes and Protocols for N-arylation of Amines with 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-anilinoquinazoline derivatives have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1][2] Overexpression or mutation of EGFR is implicated in various cancers, making it a key target for anti-cancer drug development. The N-arylation of amines with substituted quinazolines, such as 4-Bromo-7-chloroquinazoline, is a critical step in the synthesis of these targeted therapies. This document provides detailed application notes and experimental protocols for this transformation, focusing on modern synthetic methodologies.
Synthetic Methodologies
The N-arylation of amines with this compound can be effectively achieved through two primary methods: microwave-assisted synthesis and palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the desired reaction scale, available equipment, and the electronic and steric properties of the amine.
Microwave-Assisted N-arylation
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating.[1][3] For the N-arylation of haloquinazolines, this method can often be performed without the need for a metal catalyst, particularly with electron-rich anilines.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This method is particularly useful for coupling a wide range of amines, including those that are less reactive under thermal conditions. The reaction typically employs a palladium precursor, a phosphine ligand, and a base.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-arylation of substituted 4-haloquinazolines with various amines, providing a predictive framework for the reaction with this compound.
Table 1: Microwave-Assisted N-arylation of 6-Bromo-4-chloro-2-phenylquinazoline with Substituted N-methylanilines [1]
| Entry | Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 4-Methoxy-N-methylaniline | THF/H₂O | 100 | 10 | 63 |
| 2 | 3-Methoxy-N-methylaniline | THF/H₂O | 100 | 10 | 90 |
| 3 | 2-Methoxy-N-methylaniline | THF/H₂O | 100 | 20 | 87 |
| 4 | 3-Methyl-N-methylaniline | THF/H₂O | 100 | 10 | 80 |
| 5 | 3-Bromo-N-methylaniline | THF/H₂O | 100 | 10 | 72 |
| 6 | 4-Fluoro-N-methylaniline | THF/H₂O | 100 | 10 | 70 |
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 4,7-Dichloroquinoline with Adamantane-Containing Amines [7]
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-(1-Adamantyl)methanamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 61 |
| 2 | N-(1-Adamantyl)ethanamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 79 |
| 3 | 1-Adamantanamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 12 | 77 |
Note: While the substrates in the tables are not this compound, the reaction conditions and outcomes provide a strong basis for protocol development for the target molecule.
Experimental Protocols
Protocol 1: Microwave-Assisted N-arylation of this compound
This protocol is adapted from procedures for similar 4-chloroquinazolines.[1][3]
Materials:
-
This compound
-
Substituted aniline (1.1 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial, add this compound (1.0 mmol), the desired substituted aniline (1.1 mmol), THF (4 mL), and water (1 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 100-120 °C for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-aryl-7-chloroquinazolin-4-amine.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on established Buchwald-Hartwig amination methodologies.[4][5]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)
-
Xantphos or BINAP (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or sealed vial under an inert atmosphere, add Pd(OAc)₂ (or Pd₂(dba)₃), the phosphine ligand, and the base.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the tube/vial and heat the reaction mixture at 80-110 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflows for N-arylation.
Mechanism of Action: EGFR Signaling Pathway Inhibition
The N-aryl-7-chloroquinazolin-4-amine products are designed to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. They function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling cascade that leads to cell proliferation and survival.
References
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for C-N Bond Formation with 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the formation of carbon-nitrogen (C-N) bonds at the C4 position of 4-Bromo-7-chloroquinazoline, a crucial scaffold in medicinal chemistry. The protocols described herein focus on the widely utilized Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines.
The quinazoline moiety is a core component of numerous biologically active compounds, including approved anticancer agents. The ability to selectively introduce amine functionalities at the C4 position of the this compound scaffold opens avenues for the synthesis of novel derivatives with potential therapeutic applications.
Reaction Principle: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an amine with an aryl halide.[1][2] The reaction is catalyzed by a palladium complex and requires a suitable phosphine ligand and a base. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired arylamine and regenerate the catalyst.[1]
Experimental Protocols
This section outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with various primary and secondary amines. The conditions provided are a starting point and may require optimization for specific substrates.
General Procedure for Buchwald-Hartwig Amination:
To a reaction vial is added this compound (1.0 equiv.), the corresponding amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 0.02-0.10 equiv.), a phosphine ligand (e.g., Xantphos, BINAP, or DavePhos; 0.04-0.20 equiv.), and a base (e.g., Cs₂CO₃ or NaOtBu; 1.5-3.0 equiv.). The vial is sealed and flushed with an inert gas (e.g., nitrogen or argon). Anhydrous, degassed solvent (e.g., dioxane, toluene, or THF) is added to generate a solution with a concentration of approximately 0.1 M with respect to the this compound. The reaction mixture is then heated at a specified temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours).
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Note: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and should be screened for optimal results with a new substrate. For electron-poor amines, longer reaction times or higher temperatures may be necessary.[3] Microwave irradiation can also be employed to accelerate the reaction.[3][4]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the C-N coupling of this compound with representative amines, based on analogous reactions with similar substrates.[5][6][7][8]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 85-95 |
| 2 | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 110 | 8 | 80-90 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |
| 4 | n-Butylamine | Pd(OAc)₂ (5) | Xantphos (10) | NaOtBu | Toluene | 100 | 12 | 88-98 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is depicted below.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-7-chloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-Bromo-7-chloroquinazoline, a key intermediate in the development of various targeted therapeutics, particularly kinase inhibitors. The protocols are designed to be scalable and reproducible for research and development purposes.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, renowned for their diverse pharmacological activities. Notably, 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. The this compound scaffold serves as a crucial building block for the synthesis of these and other targeted inhibitors, allowing for further functionalization to optimize potency and selectivity.
The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of a substituted anthranilic acid derivative to form the corresponding quinazolin-4(3H)-one. The second step is the chlorination of the 4-oxo group to yield the desired 4-chloroquinazoline. This document provides detailed protocols for both of these key transformations, suitable for large-scale laboratory synthesis.
Data Presentation
Table 1: Summary of a Representative Large-Scale Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone (A structurally related compound)
| Parameter | Value | Reference |
| Starting Material | 2,4-dibromo-5-chlorobenzoic acid | [1] |
| Reagents | Formamidine acetate, Cuprous Bromide, Sodium Iodide, Sodium Hydroxide, Acetonitrile | [1] |
| Scale (Starting Material) | 100 g | [1] |
| Reaction Time | 20 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Solvent | Acetonitrile (700 g) | [1] |
| Yield | Not explicitly stated for this compound, but a related patent suggests high yield processes are possible. |
Note: This data is for a structurally similar compound and is provided as a reference for potential large-scale reaction conditions.
Table 2: General Conditions for Chlorination of Quinazolin-4(3H)-ones
| Parameter | Condition | Reference |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [2] |
| Solvent | Often neat thionyl chloride or an inert solvent like acetonitrile | |
| Catalyst | Catalytic amount of N,N-dimethylformamide (DMF) | [3] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | Typically 4 hours | [2] |
| Work-up | Removal of excess SOCl₂ under reduced pressure, followed by quenching with a saturated sodium carbonate solution. |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 7-Bromo-4-chloroquinazoline
This protocol is a representative procedure based on established methods for analogous compounds.[2]
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
A plausible route to the precursor, 7-Bromoquinazolin-4(3H)-one, would involve the reaction of 2-amino-4-bromobenzoic acid with formamide.
-
Materials:
-
2-amino-4-bromobenzoic acid
-
Formamide
-
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-amino-4-bromobenzoic acid.
-
Add an excess of formamide.
-
Heat the reaction mixture to 160 °C with stirring.
-
Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the solidified mixture to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 7-Bromoquinazolin-4(3H)-one.
-
Step 2: Chlorination of 7-Bromoquinazolin-4(3H)-one to 7-Bromo-4-chloroquinazoline
-
Materials:
-
7-Bromoquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Chloroform or Dichloromethane
-
Saturated sodium carbonate solution
-
-
Procedure:
-
In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes), and a dropping funnel, place 7-Bromoquinazolin-4(3H)-one.
-
Carefully add an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux for 4 hours. The reaction mixture should become a clear solution. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
Dissolve the residue in chloroform or dichloromethane.
-
Slowly and carefully pour the organic solution into a stirred, ice-cold saturated solution of sodium carbonate to neutralize any remaining acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Bromo-4-chloroquinazoline.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives from 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives, utilizing 4-Bromo-7-chloroquinazoline as a key starting material. The methodologies described herein are particularly relevant for the rapid and efficient generation of compound libraries for drug discovery, with a focus on the development of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR).
Introduction
Quinazoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1] The 4-anilinoquinazoline framework is of particular importance as it is a common feature in a class of potent EGFR tyrosine kinase inhibitors, including gefitinib and erlotinib. The introduction of bromine and chlorine substituents on the quinazoline core at positions 6 and 7, respectively, provides valuable handles for further chemical modification and structure-activity relationship (SAR) studies.
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods.[2][3] This approach is especially beneficial for the synthesis of 4-anilinoquinazolines, where traditional methods can require prolonged heating and may result in lower yields.[2]
This document provides a representative protocol for the microwave-assisted synthesis of substituted 4-anilinoquinazolines from this compound, along with data presentation and visualizations to aid in experimental design and understanding of the underlying biological context.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of 4-anilinoquinazoline derivatives based on reactions with substituted anilines. While the data presented here is based on analogous reactions with 4-chloroquinazolines, it serves as a strong predictive model for reactions with this compound.
Table 1: Microwave-Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
| Entry | Amine | Product | Reaction Time (min) | Microwave Power (W) | Yield (%) |
| 1 | 3-Amino-5-methylisoxazole | N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | 20 | 60 | 92.3 |
| 2 | 2-Aminothiazole | N-(thiazol-2-yl)-4-aminoquinazoline | 20 | 60 | 96.5 |
| 3 | 2-Aminopyrimidine | N-(pyrimidin-2-yl)-4-aminoquinazoline | 20 | 60 | 93.7 |
| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-4-aminoquinazoline | 20 | 60 | 95.1 |
| 5 | 3-Amino-5-phenylpyrazole | N-(5-phenyl-1H-pyrazol-3-yl)-4-aminoquinazoline | 20 | 60 | 90.2 |
| 6 | 2-Amino-5-methyl-1,3,4-thiadiazole | N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-aminoquinazoline | 20 | 60 | 94.8 |
| 7 | 2-Aminobenzothiazole | N-(benzo[d]thiazol-2-yl)-4-aminoquinazoline | 20 | 60 | 91.5 |
Data adapted from a study on microwave-assisted synthesis with 4-chloroquinazoline.[2] Conditions: 4-chloroquinazoline (3.0 mmol), amine (3.0 mmol), 2-propanol (30 mL).
Table 2: Microwave-Mediated N-Arylation of 6-Halo-2-phenyl-4-chloroquinazolines with Substituted N-Methylanilines
| Entry | Aniline | Product | Reaction Time (min) | Yield (%) |
| 1 | N-methyl-4-methoxyaniline | N-(4-methoxyphenyl)-N-methyl-6-halo-2-phenylquinazolin-4-amine | 10 | 90 |
| 2 | N-methyl-3-methoxyaniline | N-(3-methoxyphenyl)-N-methyl-6-halo-2-phenylquinazolin-4-amine | 10 | 85 |
| 3 | N,3-dimethylaniline | N,3-dimethyl-N-(6-halo-2-phenylquinazolin-4-yl)aniline | 10 | 88 |
| 4 | N,4-dimethylaniline | N,4-dimethyl-N-(6-halo-2-phenylquinazolin-4-yl)aniline | 10 | 82 |
| 5 | 4-fluoro-N-methylaniline | N-(4-fluorophenyl)-N-methyl-6-halo-2-phenylquinazolin-4-amine | 10 | 75 |
| 6 | 3-fluoro-N-methylaniline | N-(3-fluorophenyl)-N-methyl-6-halo-2-phenylquinazolin-4-amine | 10 | 78 |
Data adapted from a study on microwave-mediated N-arylation of 4-chloroquinazolines.[1] Conditions: 4-chloroquinazoline derivative (0.5 mmol), aniline derivative (0.6 mmol), THF/H₂O (2:1, 3 mL).
Experimental Protocols
The following is a representative protocol for the microwave-assisted synthesis of a 4-anilinoquinazoline derivative from this compound. This protocol is based on established procedures for similar 4-chloroquinazolines and may require optimization for specific substrates.[2]
General Protocol for Microwave-Assisted Synthesis of 4-(Substituted-anilino)-7-chloro-6-bromoquinazolines
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)
-
2-Propanol (isopropyl alcohol), anhydrous
-
Microwave reactor vials (appropriate size with stir bars)
-
Microwave synthesizer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
To a microwave reactor vial, add this compound (1.0 mmol, 1.0 eq).
-
Add the desired substituted aniline (1.1 mmol, 1.1 eq).
-
Add anhydrous 2-propanol (10 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 60-100W for 10-30 minutes. The reaction temperature should be monitored and maintained, typically in the range of 80-120 °C.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4-(substituted-anilino)-7-chloro-6-bromoquinazoline.
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of 4-anilinoquinazoline derivatives.
Caption: General workflow for microwave-assisted synthesis.
Signaling Pathway: EGFR Inhibition by 4-Anilinoquinazolines
Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overactivation of the EGFR signaling pathway is a hallmark of many cancers. The diagram below illustrates the canonical EGFR signaling pathway and the mechanism of its inhibition by a 4-anilinoquinazoline derivative.
Caption: EGFR signaling pathway and its inhibition.
Conclusion
The use of microwave-assisted synthesis provides a rapid and efficient route to a diverse range of 4-anilinoquinazoline derivatives from this compound. These compounds are of significant interest in drug discovery, particularly for the development of targeted cancer therapies. The protocols and data presented here serve as a valuable resource for researchers in this field, enabling the streamlined synthesis and subsequent biological evaluation of novel quinazoline-based compounds. The provided visualizations offer a clear understanding of the experimental process and the biological rationale for targeting the EGFR pathway with these molecules.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Application Notes and Protocols for Developing Novel Anticancer Agents Using 4-Bromo-7-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-Bromo-7-chloroquinazoline as a versatile starting material in the discovery and development of novel anticancer agents. This document outlines the rationale, key synthetic strategies, protocols for biological evaluation, and the underlying mechanisms of action of the resulting compounds.
Introduction: The Quinazoline Scaffold in Cancer Therapy
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anticancer drugs.[1][2] These compounds predominantly function as protein kinase inhibitors, with a particular focus on the Epidermal Growth Factor Receptor (EGFR).[1] Overexpression and mutations of EGFR are common drivers in various cancers, including non-small-cell lung cancer, breast cancer, and glioblastoma. By targeting the ATP-binding site of the EGFR tyrosine kinase domain, quinazoline-based inhibitors can block downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.
This compound is a key intermediate for the synthesis of a diverse library of quinazoline derivatives. The presence of two distinct halogen atoms at positions 4 and 7 allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. The 4-chloro group is highly susceptible to nucleophilic aromatic substitution, readily reacting with anilines and other amines to introduce the critical side chains necessary for kinase inhibition. The 7-bromo substituent provides a handle for further structural modifications, such as Suzuki or Sonogashira coupling reactions, to enhance potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Protocols
The primary synthetic route for generating anticancer agents from this compound involves the nucleophilic substitution of the 4-chloro group with a substituted aniline. This reaction is often carried out under thermal or microwave conditions.
General Protocol for the Synthesis of 4-Anilino-7-bromoquinazoline Derivatives
This protocol describes a general method for the synthesis of 4-(substituted-anilino)-7-bromoquinazoline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-ethynylaniline, 3-chloro-4-fluoroaniline)
-
Isopropanol (or other suitable solvent like n-butanol, DMF)
-
Hydrochloric acid (catalytic amount, optional)
-
Triethylamine (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add the substituted aniline (1.1 equivalents).
-
Add a catalytic amount of hydrochloric acid (optional, can facilitate the reaction).
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether to remove impurities.
-
Dry the product under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Experimental Workflow for Synthesis and Initial Screening
Caption: Workflow for synthesis and screening of 4-anilino-7-bromoquinazoline derivatives.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colon carcinoma)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
4-Anilino-7-bromoquinazoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Representative Cytotoxicity Data
The following table summarizes representative IC50 values for 6-bromo-quinazoline derivatives against various cancer cell lines. While not directly derived from this compound, this data provides an indication of the potential potency of this class of compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 2-Thioethyl, 6-Bromo | MCF-7 | 15.85 ± 3.32 | [7] |
| 8a | 2-Thioethyl, 6-Bromo | SW480 | 17.85 ± 0.92 | [7] |
| 8c | 2-Thiobenzyl, 6-Bromo | MCF-7 | 25.43 ± 4.11 | [7] |
| 8c | 2-Thiobenzyl, 6-Bromo | SW480 | 31.12 ± 3.54 | [7] |
| 8e | 2-Thio-(4-methylbenzyl), 6-Bromo | MCF-7 | 35.14 ± 6.87 | [7] |
| 8e | 2-Thio-(4-methylbenzyl), 6-Bromo | SW480 | 63.15 ± 1.63 | [7] |
Mechanism of Action: Targeting EGFR Signaling
Derivatives of 4-anilinoquinazoline are well-established inhibitors of the EGFR tyrosine kinase. The quinazoline core mimics the adenine ring of ATP, while the anilino side chain occupies a hydrophobic pocket in the kinase domain, leading to competitive inhibition.
EGFR Signaling Pathway
Inhibition of EGFR blocks the activation of downstream signaling cascades that are critical for cancer cell survival and proliferation.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.
Protocol for Western Blot Analysis of EGFR Pathway Modulation
Western blotting can be used to confirm the inhibition of EGFR phosphorylation and its downstream effectors.
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with the test compound for a specified time. Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the effect of the compound on protein phosphorylation and expression levels.
Logical Flow for Mechanism of Action Studies
Caption: Logical workflow for elucidating the mechanism of action of active compounds.
Structure-Activity Relationship (SAR) Considerations
The biological activity of 4-anilinoquinazoline derivatives can be significantly influenced by the nature and position of substituents on both the quinazoline core and the anilino moiety.
-
Anilino Ring: Small, lipophilic groups at the meta-position of the anilino ring often enhance EGFR inhibitory activity.
-
Quinazoline C-7 Position: The 7-position offers a site for modification to improve solubility and pharmacokinetic properties. The bromo group can be replaced via cross-coupling reactions to introduce a variety of functionalities.
-
Quinazoline C-6 Position: Substituents at the 6-position can also modulate activity and selectivity.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents, particularly EGFR inhibitors. The synthetic accessibility and potential for diverse functionalization make it an attractive scaffold for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new quinazoline-based compounds with the potential for improved efficacy and selectivity in cancer therapy.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-7-chloroquinazoline as a Versatile Intermediate in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-7-chloroquinazoline is a key heterocyclic building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly small molecule kinase inhibitors. Its unique substitution pattern, featuring two distinct halogen atoms at positions 4 and 7, allows for selective and sequential functionalization. This dual reactivity makes it a valuable intermediate for creating diverse libraries of compounds for drug discovery and for the efficient synthesis of complex targeted therapies.
The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), readily reacting with amines to form the 4-anilinoquinazoline core, a common pharmacophore in many kinase inhibitors. The bromine atom at the C7 position is less reactive towards SNAr but is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Myaura or Buchwald-Hartwig reactions. This orthogonal reactivity enables the introduction of a wide range of substituents at this position, allowing for the fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications and detailed protocols for its use in the synthesis of kinase inhibitors.
Application in API Synthesis: A Gateway to Kinase Inhibitors
This compound is a pivotal intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies that interfere with the signaling pathways driving tumor growth and proliferation. The general synthetic strategy involves a two-step functionalization of the quinazoline core.
Step 1: Nucleophilic Aromatic Substitution at the C4 Position
The initial and most common transformation involves the reaction of this compound with a substituted aniline. The greater reactivity of the C4-chloro group allows for a selective nucleophilic aromatic substitution, forming a C-N bond and establishing the core 4-anilinoquinazoline structure. This reaction is typically carried out in a polar solvent, such as isopropanol or N,N-dimethylformamide (DMF), and may be facilitated by the presence of an acid or base.
Step 2: Palladium-Catalyzed Cross-Coupling at the C7 Position
Following the formation of the 4-anilinoquinazoline intermediate, the C7-bromo substituent serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can interact with specific residues in the kinase active site, thereby enhancing the inhibitor's potency and selectivity.
-
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the C7-bromoquinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties at the C7 position.
This sequential and regioselective approach provides a powerful platform for the synthesis of a wide array of kinase inhibitors, including analogs of approved drugs such as Vandetanib and Lapatinib.
Experimental Protocols
The following are representative protocols for the key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of a 4-Anilino-7-bromoquinazoline Intermediate
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-bromo-2-fluoroaniline)
-
Isopropanol (IPA)
-
Hydrochloric acid (HCl) in IPA (optional)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in isopropanol, add the substituted aniline (1.0-1.2 eq).
-
If the reaction is slow, a catalytic amount of HCl in isopropanol can be added to protonate the quinazoline nitrogen, further activating the C4 position.
-
Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.
| Reactant A | Reactant B | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | 4-bromo-2-fluoroaniline | Isopropanol | 85 | 4-6 | 80-90 | >98 |
| This compound | 3-ethynylaniline | Isopropanol | 85 | 4-6 | 75-85 | >98 |
| This compound | m-anisidine | DMF | 100 | 6-8 | 70-80 | >97 |
Table 1: Representative conditions and outcomes for the synthesis of 4-anilino-7-bromoquinazoline intermediates.
Protocol 2: Suzuki-Miyaura Coupling at the C7 Position
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-anilino-7-bromoquinazoline intermediate with a boronic acid.
Materials:
-
4-Anilino-7-bromoquinazoline intermediate
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a reaction vessel, combine the 4-anilino-7-bromoquinazoline intermediate (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
| Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 4-(4-bromo-2-fluoroanilino)-7-bromoquinazoline | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/Water | 90 | 75-85 | >98 |
| 4-(3-ethynylanilino)-7-bromoquinazoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | DMF/Water | 100 | 70-80 | >97 |
| 4-(m-anisidino)-7-bromoquinazoline | 2-Furylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 110 | 65-75 | >97 |
Table 2: Representative conditions and outcomes for the Suzuki-Miyaura coupling at the C7 position.
Diagrams
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 4-Bromo-7-chloroquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction with 4-bromo-7-chloroquinazoline.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, focusing on improving reaction yield and achieving the desired regioselectivity.
1. Low or No Conversion of Starting Material
Low or no product formation is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Inactive Catalyst | • Use a fresh source of palladium catalyst. • Consider a pre-catalyst that is more stable to air and moisture, such as PdCl₂(dppf) or Pd(PPh₃)₄. • Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. |
| Insufficient Base Strength | • Switch to a stronger base. For heteroaromatic halides, bases like Cs₂CO₃ or K₃PO₄ are often more effective than Na₂CO₃. • Ensure the base is finely powdered and anhydrous for optimal reactivity. |
| Poor Solvent Choice | • Use a solvent system known to be effective for Suzuki couplings of heteroaromatics, such as 1,4-dioxane/water, DME/water, or DMF. • Ensure solvents are anhydrous and properly degassed. |
| Low Reaction Temperature | • Increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
| Boronic Acid Decomposition | • Use fresh, high-purity boronic acid. • Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). |
2. Formation of Side Products
The presence of significant side products can complicate purification and reduce the yield of the desired product.
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling of Boronic Acid | • Inadequate degassing, leading to oxygen-mediated homocoupling. • Use a lower catalyst loading. | |
| Protodeborylation of Boronic Acid | • Presence of excess water or acidic impurities. • Use anhydrous solvents and a stronger, non-hydroxide base like K₃PO₄ or CsF. | |
| Hydrolysis of Quinazoline | • The quinazoline ring, particularly at the C4 position, can be susceptible to hydrolysis under basic conditions. • Use a non-aqueous base/solvent system if possible. • Minimize reaction time and temperature. | |
| Double Arylation (at C4 and C7) | • High excess of boronic acid and/or prolonged reaction times. • Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the boronic acid for C4-selective coupling. |
3. Poor Regioselectivity (Reaction at C7 instead of or in addition to C4)
For this compound, the desired reaction is typically at the more reactive C4-bromo position.
| Issue | Potential Cause | Recommended Solutions |
| Reaction at the C7-Chloro Position | • The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings. Reaction at C7 is less likely but could occur under harsh conditions. • Employ milder reaction conditions (lower temperature, shorter reaction time). • Use a catalyst system known for high selectivity towards C-Br activation. | |
| Mixture of C4 and C7 Arylated Products | • Forcing conditions may lead to some reaction at the C7 position. • Carefully control the stoichiometry of the boronic acid (1.1-1.2 equivalents) to favor monosubstitution at the more reactive C4 site. |
Frequently Asked Questions (FAQs)
Q1: Which position, the C4-bromo or the C7-chloro, is more reactive in a Suzuki coupling?
A1: The C4-bromo position is significantly more reactive. The general order of reactivity for halogens in Suzuki couplings is I > Br > Cl. Therefore, selective coupling at the C4 position is expected under appropriate conditions.
Q2: What are the best starting conditions for a Suzuki coupling with this compound?
A2: A good starting point would be to use 1.1-1.5 equivalents of the desired arylboronic acid, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base such as Na₂CO₃ or K₂CO₃ in a solvent mixture like 1,4-dioxane/water or DME/water at 80-100 °C.
Q3: How can I achieve a double Suzuki coupling to substitute both the bromo and chloro groups?
A3: To achieve disubstitution, you will need to use a larger excess of the boronic acid (e.g., >2.5 equivalents), a more active catalyst system (potentially with bulky, electron-rich phosphine ligands), and more forcing reaction conditions (higher temperature and longer reaction time). A stepwise approach, where the C4 position is first functionalized, followed by a second Suzuki coupling under more forcing conditions to react at the C7 position, is often a more controlled strategy.
Q4: My reaction is not going to completion. What should I try first?
A4: First, ensure that your reagents and solvents are of high quality and anhydrous (if required). Then, consider increasing the reaction temperature or switching to a stronger base like K₃PO₄ or Cs₂CO₃. If the issue persists, trying a different palladium catalyst or ligand may be necessary.
Data on Suzuki Coupling of Halogenated Quinolines and Quinazolines
The following table summarizes conditions used for Suzuki couplings of related dihalogenated nitrogen heterocycles, which can serve as a guide for optimizing the reaction of this compound.
| Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,7-Dichloroquinoline | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2) | H₂O | 100 | 0.5 | 78 (C4-phenyl) | [1] |
| 7-Chloro-4-iodoquinoline | Phenylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ (2) | H₂O | 100 | 0.5 | 98 (C4-phenyl) | [1] |
| 2,4-Dichloroquinazoline | Arylboronic acids | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 60-95 (C4-aryl) | N/A |
| 4,7-Dichloro-2-(2-methylprop-1-enyl)-6-nitroquinazoline | 4-Methoxyphenyl-boronic acid (1.5 equiv) | Pd(PPh₃)₄ (2.5) | Na₂CO₃ (4) | DME/EtOH (9:1) | 150 (MW) | 3 | 45 (C4-aryl) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Arylation of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as Na₂CO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
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Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-7-chloroquinazoline.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: A decision tree for troubleshooting low yield in Suzuki coupling reactions.
References
- 1. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines [mdpi.com]
Technical Support Center: 4-Bromo-7-chloroquinazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-7-chloroquinazoline. The information is designed to help overcome common challenges and minimize the formation of side products in key reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in Suzuki-Miyaura coupling reactions with this compound?
A1: The most prevalent side products in Suzuki-Miyaura reactions involving this compound are typically boronic acid homocoupling products and dehalogenation of the starting material.[1][2] Homocoupling results from the reaction of two boronic acid molecules with each other, while dehalogenation leads to the replacement of a bromine or chlorine atom with a hydrogen atom.
Q2: In nucleophilic aromatic substitution (SNA r) reactions, which position (C4-Cl or C7-Br) of this compound is more reactive?
A2: The C4 position of the quinazoline ring is significantly more reactive towards nucleophilic attack than the C7 position. This is due to the electronic influence of the nitrogen atoms in the quinazoline ring system, which makes the C4 carbon more electrophilic.[3][4][5] Therefore, nucleophilic substitution will predominantly occur at the C4 position, replacing the chlorine atom.
Q3: Can Sonogashira coupling be performed on this compound, and what are the potential side reactions?
A3: Yes, Sonogashira coupling can be performed to introduce alkyne moieties. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl.[3] Therefore, the reaction is expected to be more facile at the C7-Br position. Potential side reactions include homocoupling of the terminal alkyne (Glaser coupling) and dehalogenation of the starting material.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Formation of significant amounts of boronic acid homocoupling byproduct.
This is a common issue, often appearing as a dimer of the boronic acid reagent in the reaction mixture.
Table 1: Troubleshooting Homocoupling in Suzuki-Miyaura Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. | Reduced oxidation of the palladium catalyst, minimizing the pathway for homocoupling. |
| Inappropriate Palladium Catalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms Pd(0). If using a Pd(II) source (e.g., Pd(OAc)₂), ensure complete reduction to Pd(0). | A more efficient catalytic cycle for the desired cross-coupling, outcompeting the homocoupling side reaction. |
| Suboptimal Base | Use a weaker base (e.g., K₂CO₃ or Cs₂CO₃) and ensure it is finely powdered and dry. The choice of base can significantly influence the reaction outcome. | Slower formation of the boronate species, which can sometimes reduce the rate of homocoupling relative to the cross-coupling. |
| High Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Minimized thermal decomposition of reagents and catalyst that can lead to side reactions. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).
-
Purge the mixture with argon for 15-20 minutes.
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.02-0.05 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Dehalogenation of this compound.
This results in the formation of 7-chloroquinazoline or 4-bromoquinazoline, reducing the yield of the desired coupled product.
Table 2: Troubleshooting Dehalogenation in Suzuki-Miyaura Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Impurities in Reagents | Use high-purity solvents and reagents. Traces of water or other protic sources can contribute to dehalogenation. | Minimized protodeboronation and subsequent dehalogenation pathways. |
| Inappropriate Ligand | Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the palladium catalyst and promote the desired reductive elimination over dehalogenation. | Increased rate of the desired cross-coupling reaction. |
| Suboptimal Solvent | The choice of solvent can influence the reaction pathway. Toluene is sometimes reported to suppress dehalogenation compared to more polar aprotic solvents like DMF or dioxane. | Altered reaction kinetics that favor the desired coupling. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to catalytic conditions that can promote side reactions. | Reduced incidence of catalyst-mediated dehalogenation of the product or remaining starting material. |
Nucleophilic Aromatic Substitution (SNAr)
Issue: Low yield or incomplete reaction when attempting to substitute the C4-chloro group.
This can be due to a variety of factors including the nucleophilicity of the incoming group and the reaction conditions.
Table 3: Troubleshooting Nucleophilic Aromatic Substitution at C4
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Nucleophilicity of the Amine | For weakly nucleophilic amines, the addition of a non-nucleophilic base (e.g., DIPEA) or the use of a protic solvent (e.g., isopropanol, n-butanol) can facilitate the reaction. | Enhanced reaction rate and higher conversion to the desired product. |
| Poor Solubility | Ensure all reactants are fully dissolved at the reaction temperature. A co-solvent system might be necessary. | Improved reaction kinetics and prevention of reactant precipitation. |
| Insufficient Temperature | Some SNAr reactions on chloroquinazolines require elevated temperatures. Consider increasing the reaction temperature, potentially using a sealed tube or microwave reactor. | Overcoming the activation energy barrier for the substitution. |
| Reversible Reaction | If the reaction is reversible, using an excess of the nucleophile can drive the equilibrium towards the product side. | Increased yield of the substituted product. |
Experimental Protocol: General Procedure for Amination at the C4-Position
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In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF.
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Add the desired amine (1.1-2.0 eq) to the solution. For amine hydrochlorides, add a base like triethylamine or diisopropylethylamine (2.0-3.0 eq).
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Heat the reaction mixture to reflux (typically 80-120 °C) and monitor by TLC or LC-MS.
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Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reactions of this compound
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Sonogashira Coupling [organic-chemistry.org]
overcoming low reactivity in Buchwald-Hartwig amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low reactivity in Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is not working or giving low yield. What are the first things I should check?
A1: When encountering low or no product formation, a systematic check of the reaction components and conditions is crucial. Here are the initial troubleshooting steps:
-
Reagent Quality: Ensure the quality and purity of your starting materials, including the aryl halide, amine, base, and solvent. Amines, in particular, can be susceptible to oxidation.
-
Inert Atmosphere: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen.[1] Ensure your reaction is set up under a properly maintained inert atmosphere (e.g., argon or nitrogen). This includes degassing the solvent.
-
Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time. Use fresh or properly stored reagents. The choice of catalyst and ligand is also critical and substrate-dependent.[2][3]
-
Base Strength and Solubility: The base plays a critical role in the catalytic cycle.[4][5] Ensure you are using a suitable base with adequate strength and solubility in the reaction solvent. Common strong bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS).[6]
-
Solvent Choice: The solvent must be appropriate for the reaction temperature and capable of dissolving the reactants to a reasonable extent.[6] Common solvents include toluene, dioxane, and THF.[1][6][7] Note that some solvents like acetonitrile and pyridine can inhibit the reaction.[6]
Q2: I am using an aryl chloride, and the reaction is very slow or not proceeding. What can I do?
A2: Aryl chlorides are notoriously less reactive than aryl bromides and iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes oxidative addition more difficult.[8] Here are some strategies to improve reactivity:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands is essential for activating aryl chlorides. Ligands such as XPhos, BrettPhos, and NIXANTPHOS have been specifically designed for this purpose.[2][3][9]
-
Catalyst System: Using a well-defined precatalyst can be more effective than generating the active catalyst in situ from a simple palladium source like Pd(OAc)₂.[8]
-
Reaction Conditions: Higher temperatures (typically 80-110 °C) and potentially higher catalyst loadings may be necessary to drive the reaction to completion.[10][11]
Q3: My reaction with a primary amine is giving a mixture of mono- and diarylated products. How can I improve the selectivity for monoarylation?
A3: Achieving high selectivity for monoarylation of primary amines can be challenging. The choice of ligand and reaction conditions is key to controlling the outcome.
-
Sterically Hindered Ligands: The use of sterically bulky biaryl phosphine ligands, such as BrettPhos, can favor the formation of the monoarylated product by sterically hindering the second amination step.[2]
-
Reaction Stoichiometry: Using a slight excess of the primary amine can sometimes favor monoarylation, but this is not always effective and can lead to purification challenges.
-
Careful Monitoring: Monitor the reaction progress closely by TLC or GC/MS and stop the reaction once the desired monoarylated product is maximized to prevent further reaction.
Q4: I am working with a sterically hindered aryl halide or amine, and the reaction is not proceeding. What are my options?
A4: Steric hindrance around the reaction centers can significantly slow down or completely inhibit the coupling. Overcoming this requires a carefully selected catalyst system.
-
Specialized Ligands: Ligands with conformational flexibility, such as trineopentylphosphine (TNpP), have been shown to be effective for coupling sterically demanding substrates.[12] Additionally, bulky biaryl phosphine ligands are generally recommended.[13]
-
P,N-Ligands: A newer class of carbazolyl-derived P,N-ligands has demonstrated high efficiency in the amination of sterically congested aryl chlorides.[14]
-
Optimization of Conditions: A thorough screening of different palladium sources, ligands, bases, and solvents may be necessary to find the optimal conditions for your specific substrates.
Troubleshooting Guides
Problem 1: Low or No Conversion
This is the most common issue in Buchwald-Hartwig amination. The following guide provides a systematic approach to identify and solve the problem.
Caption: Troubleshooting workflow for low or no conversion.
Protocol 1.1: Small-Scale Reaction Condition Screening
When facing low reactivity, performing a parallel screen of several reaction parameters on a small scale can efficiently identify improved conditions.
-
Setup: In an array of reaction vials within a glovebox, add the aryl halide (0.1 mmol), amine (0.12 mmol), and a magnetic stir bar to each vial.
-
Variable Addition:
-
Ligand Screen: To different vials, add different phosphine ligands (e.g., XPhos, SPhos, BrettPhos, RuPhos) (1-2 mol%).
-
Base Screen: To different vials, add different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.0 equiv).
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Solvent Screen: Prepare stock solutions of the palladium precursor and ligand in different solvents (e.g., toluene, dioxane, THF) and add to the respective vials.
-
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃ or a precatalyst) to each vial.
-
Reaction: Seal the vials, remove them from the glovebox, and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Analysis: After a set time (e.g., 16 hours), cool the reactions, dilute with a suitable solvent, and analyze the conversion by GC/MS or LC/MS.
Problem 2: Substrate-Specific Reactivity Issues
Certain classes of substrates are inherently less reactive. The following table summarizes recommended starting conditions for challenging couplings.
| Substrate Class | Recommended Ligand(s) | Recommended Base(s) | Typical Temperature (°C) | Key Considerations |
| Aryl Chlorides | XPhos, SPhos, BrettPhos, NIXANTPHOS[2][9] | NaOtBu, LHMDS | 100-120 | Requires highly active, sterically demanding ligands. |
| Sterically Hindered Amines/Aryl Halides | tBuXPhos, TNpP[12] | NaOtBu, K₃PO₄ | 100-120 | Ligand flexibility can be crucial. |
| Electron-Deficient Amines | Josiphos-type ligands[2] | K₂CO₃, Cs₂CO₃ | 80-110 | Weaker bases may be required to avoid side reactions. |
| Heteroaryl Amines | BippyPhos, Josiphos-type ligands[2][15] | K₂CO₃, NaOtBu | 80-110 | Prone to catalyst inhibition; ligand choice is critical. |
| Amides and Carbamates | BrettPhos, tBuBrettPhos[2] | K₂CO₃, K₃PO₄ | 100-120 | Generally less nucleophilic than amines. |
Problem 3: Catalyst Deactivation or Inhibition
Low reactivity can sometimes be attributed to processes that deactivate the palladium catalyst.
Caption: Simplified catalytic cycle and common deactivation pathways.
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β-Hydride Elimination: This side reaction is more common with primary aliphatic amines.[15] Using bulky ligands can sterically disfavor this pathway.
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Iodide Inhibition: When using aryl iodides, the generated iodide can form unreactive palladium iodide dimers.[1] Using dioxane as a solvent has been shown to mitigate this issue in some cases.[13]
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Use of Precatalysts: Precatalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to a base, avoiding side reactions that can occur during the in situ reduction of Pd(II) sources like Pd(OAc)₂.[6]
Concluding Remarks
Overcoming low reactivity in Buchwald-Hartwig amination often requires a systematic and logical approach to troubleshooting. By carefully considering the choice of catalyst, ligand, base, and solvent, and by being mindful of the specific challenges posed by the substrates, researchers can successfully optimize this powerful C-N bond-forming reaction for their synthetic needs. For particularly challenging transformations, consulting the primary literature for specific substrate classes is highly recommended.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. research.rug.nl [research.rug.nl]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 15. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-7-chloroquinazoline Derivatives
Welcome to the technical support center for the purification of 4-Bromo-7-chloroquinazoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as the corresponding anthranilic acid derivative, and side-products from the cyclization and halogenation steps. Depending on the synthetic route, regioisomers or over-halogenated products might also be present. In some cases, hydrolysis of the chloro-substituent at the 4-position can occur, leading to the formation of the corresponding quinazolinone.
Q2: My purified this compound appears to be degrading upon storage. What are the recommended storage conditions?
A2: this compound derivatives can be sensitive to moisture and light. The chloro-substituent at the 4-position is particularly susceptible to hydrolysis. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark, and dry place.
Q3: I am observing poor separation of my product from an impurity during column chromatography. What can I do?
A3: Poor separation can be due to several factors. First, ensure your compound is stable on silica gel by performing a 2D TLC. If it is stable, you may need to optimize your mobile phase. If you are using a non-polar solvent system and the compounds are still not separating well, consider switching to a different stationary phase like alumina or a reverse-phase silica. Adjusting the polarity of the mobile phase with small increments of a more polar solvent can also improve resolution. Sometimes, a gradient elution can be more effective than an isocratic one for separating closely related compounds.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to concentrate the solution.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated. | - Select a lower-boiling point solvent.- Add a small amount of hot solvent to dissolve the oil and allow it to cool slowly. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent crystallization in the funnel. |
| Crystals are colored, but the pure compound should be colorless. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline (Rf = 0). | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound runs with the solvent front (Rf = 1). | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Streaking or tailing of spots on TLC and broad peaks during the column. | - The sample is overloaded.- The compound is interacting too strongly with the stationary phase.- The compound is degrading on the silica gel. | - Load a smaller amount of the crude product onto the column.- Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).- Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina or florisil. |
| Poor separation between the product and an impurity. | - The chosen mobile phase does not provide sufficient resolution. | - Perform a thorough screening of different solvent systems using TLC. A solvent system that gives a ΔRf of at least 0.2 is generally suitable for good separation on a column. Consider using a gradient elution. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol describes the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
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UV lamp
Procedure:
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system that provides good separation of the desired product from impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a chromatography column with silica gel using either the dry packing or slurry method. Equilibrate the column by running the chosen eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Load the sample onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and then loaded onto the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing them under a UV lamp.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: 4-Chloroquinazoline Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of 4-chloroquinazoline intermediates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 4-chloroquinazoline and why is it prone to hydrolysis?
A1: 4-Chloroquinazoline is a heterocyclic compound frequently used as an intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors like gefitinib. The chlorine atom at the 4-position is highly susceptible to nucleophilic substitution. Water can act as a nucleophile, leading to the hydrolysis of the C-Cl bond and the formation of the undesired byproduct, quinazolin-4-one. This reactivity is due to the electron-withdrawing nature of the quinazoline ring system, which activates the 4-position towards nucleophilic attack.
Q2: What is the primary mechanism of 4-chloroquinazoline hydrolysis?
A2: The hydrolysis of 4-chloroquinazoline proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a water molecule attacks the electrophilic carbon atom at the 4-position of the quinazoline ring. This is followed by the elimination of a chloride ion, leading to the formation of quinazolin-4-one.[1]
Q3: What are the main factors that promote the hydrolysis of 4-chloroquinazoline?
A3: The primary factors that promote hydrolysis are:
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Presence of Water: As the reactant, the presence of water is the most critical factor.
-
Elevated Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[2][3][4]
-
Basic (Alkaline) pH: Basic conditions can deprotonate water to the more nucleophilic hydroxide ion, significantly accelerating the rate of hydrolysis.[3][5][6]
-
Acidic pH: While less pronounced than basic conditions, acidic conditions can also catalyze hydrolysis.[7]
Q4: How can I detect if my 4-chloroquinazoline intermediate has hydrolyzed?
A4: The primary hydrolysis product is quinazolin-4-one. This byproduct can be detected using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The hydrolyzed product will have a different Rf value compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): A new peak corresponding to quinazolin-4-one will be observed.
-
Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of quinazolin-4-one.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the product mixture will show characteristic peaks for quinazolin-4-one, which will differ from those of the 4-chloroquinazoline starting material.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of the desired aminated product and presence of a significant amount of quinazolin-4-one byproduct. | Presence of water in the reaction. | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction temperature is too high. | Lower the reaction temperature. Many amination reactions with 4-chloroquinazoline can proceed efficiently at room temperature or with gentle heating (e.g., 50-60 °C).[8] | |
| Reaction time is too long. | Monitor the reaction progress by TLC or HPLC and stop the reaction as soon as the starting material is consumed to minimize the formation of hydrolysis byproducts. | |
| Use of a basic aqueous workup. | If a basic workup is necessary, perform it quickly at a low temperature and use a saturated solution of a mild base like sodium bicarbonate instead of a strong base like sodium hydroxide. | |
| The 4-chloroquinazoline starting material appears to have degraded upon storage. | Improper storage conditions. | 4-Chloroquinazoline is moisture-sensitive. Store it in a tightly sealed container in a desiccator or under an inert atmosphere in a cool, dry place. |
| Difficulty in purifying the desired product from the quinazolin-4-one byproduct. | Similar polarities of the product and byproduct. | Optimize the reaction conditions to minimize the formation of the byproduct. For purification, consider column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent. |
Factors Affecting Hydrolysis of 4-Chloroquinazoline
| Factor | Effect on Hydrolysis Rate | Rationale |
| Water Concentration | Increases | Water is a reactant in the hydrolysis reaction. |
| Temperature | Increases | Provides the activation energy for the reaction.[2][3][4] |
| pH | Increases in basic and to a lesser extent in acidic conditions | Hydroxide ions (in basic conditions) are stronger nucleophiles than water. Protons (in acidic conditions) can activate the quinazoline ring.[3][5][6][7] |
| Solvent Polarity | Generally increases in polar protic solvents | Solvents capable of hydrogen bonding can stabilize the transition state of the SNAr reaction. |
| Reaction Time | Increases | Longer exposure to hydrolytic conditions leads to more byproduct formation. |
Experimental Protocol: N-Arylation of 4-Chloroquinazoline with Minimized Hydrolysis
This protocol is a general guideline for the synthesis of a 4-anilinoquinazoline, a common reaction involving a 4-chloroquinazoline intermediate. The key is to maintain anhydrous conditions.
Materials:
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4-Chloroquinazoline
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Substituted aniline
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Anhydrous isopropanol (or another suitable anhydrous solvent like THF or dioxane)
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Inert gas (Nitrogen or Argon)
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Standard laboratory glassware, dried in an oven before use.
Procedure:
-
Setup: Assemble the reaction glassware (e.g., a round-bottom flask with a magnetic stirrer and a reflux condenser) and flame-dry it under a stream of inert gas to remove any adsorbed moisture.
-
Reagent Addition: Under a positive pressure of inert gas, add 4-chloroquinazoline (1 equivalent) and anhydrous isopropanol to the reaction flask.
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Nucleophile Addition: Add the substituted aniline (1-1.2 equivalents) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C). The progress of the reaction should be monitored by TLC or HPLC. In many cases, the reaction goes to completion within a few hours.[9]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and acid concentration in the search for optimum Feulgen hydrolysis conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. thieme-connect.de [thieme-connect.de]
- 9. Gefitinib synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-7-chloroquinazoline Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the cross-coupling of 4-Bromo-7-chloroquinazoline.
Troubleshooting Guide
1. Low or No Product Yield
-
Question: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
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Answer: Low or no product yield in cross-coupling reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Troubleshooting Workflow:
2. Poor Regioselectivity
-
Question: I am observing a mixture of products resulting from coupling at the C4 (bromo) and C7 (chloro) positions. How can I improve the regioselectivity of my reaction?
-
Answer: Achieving high regioselectivity with dihalogenated substrates like this compound is a common challenge. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, which should favor substitution at the C4 position. However, various factors can influence this selectivity.
Logical Relationship for Improving Regioselectivity:
Caption: Factors influencing regioselectivity in cross-coupling.
Strategies to Enhance Regioselectivity:
-
Ligand Choice: The ligand plays a crucial role in determining the selectivity. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), can enhance selectivity for the more reactive C-Br bond.
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Catalyst Loading: In some cases, a lower catalyst loading can favor the more facile oxidative addition at the C-Br bond, thus improving selectivity.
-
Reaction Temperature: Lowering the reaction temperature can often increase the kinetic selectivity for the C4 position.
-
Base Selection: The choice of base can also influence selectivity. A weaker base may be sufficient to promote the desired coupling at the more reactive site without facilitating the less favorable reaction at the C7 position.
-
3. Formation of Side Products
-
Question: Besides the desired product, I am observing significant amounts of side products, such as homocoupling of the coupling partner or hydrodehalogenation of the substrate. What can I do to minimize these side reactions?
-
Answer: The formation of side products is a common issue in cross-coupling reactions. Understanding the potential side reactions is the first step toward mitigating them.
-
Homocoupling: This is the coupling of two molecules of the organometallic reagent (e.g., boronic acid). It is often promoted by the presence of oxygen.
-
Solution: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
-
Hydrodehalogenation: This is the replacement of a halogen with a hydrogen atom. It can be caused by trace amounts of water or other protic sources, or by certain catalyst/ligand combinations.
-
Solution: Use anhydrous solvents and reagents. The choice of base can also be critical; for example, in some cases, using a weaker base can reduce the extent of hydrodehalogenation.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical catalyst loading range for the cross-coupling of this compound?
-
A1: The optimal catalyst loading can vary depending on the specific reaction (Suzuki, Heck, etc.), the coupling partner, and the desired reaction time and yield. Generally, a catalyst loading in the range of 1-5 mol % is a good starting point for optimization. For challenging couplings, a higher loading of up to 10 mol % might be necessary. Conversely, for very efficient reactions, loadings below 1 mol % can be explored to minimize cost.
-
-
Q2: Which palladium source is best for these reactions?
-
A2: Both Pd(OAc)₂ and Pd₂(dba)₃ are commonly used and effective palladium sources. The choice often depends on the specific ligand and reaction conditions. Modern pre-catalysts, which are air-stable and provide a reliable source of the active Pd(0) species, are often a superior choice for reproducibility and for challenging transformations.
-
-
Q3: How do I choose the right ligand for my reaction?
-
A3: Ligand selection is critical for success. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often excellent choices, as they promote the oxidative addition and reductive elimination steps. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) is a common starting point, but other phosphine ligands or N-heterocyclic carbenes (NHCs) may offer improved performance.
-
-
Q4: Can I perform a sequential cross-coupling on this compound?
-
A4: Yes, the differential reactivity of the C-Br and C-Cl bonds allows for sequential cross-coupling. The first coupling will preferentially occur at the more reactive C4-Br position. After the first coupling, the second coupling at the C7-Cl position can be achieved, often under more forcing conditions (e.g., higher temperature, different catalyst/ligand system).
-
Experimental Protocols and Data
The following sections provide detailed experimental protocols and representative data for common cross-coupling reactions of this compound.
Experimental Workflow Diagram:
Caption: General experimental workflow for cross-coupling reactions.
Suzuki Coupling
Representative Reaction: this compound with Phenylboronic Acid
Detailed Protocol:
To a dry Schlenk flask was added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). The flask was evacuated and backfilled with argon three times. Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) was added, and the mixture was sparged with argon for 15 minutes. The palladium catalyst and ligand were then added under a positive flow of argon. The flask was sealed and heated to the desired temperature with vigorous stirring. The reaction progress was monitored by TLC or LC-MS. Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
Table 1: Optimization of Catalyst Loading for Suzuki Coupling
| Entry | Palladium Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | 1 | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| 2 | Pd(OAc)₂ | SPhos | 2 | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 3 | Pd(OAc)₂ | SPhos | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 4 | Pd₂(dba)₃ | XPhos | 1 | Cs₂CO₃ | Toluene | 110 | 88 |
| 5 | Pd₂(dba)₃ | XPhos | 2 | Cs₂CO₃ | Toluene | 110 | 96 |
Heck Coupling
Representative Reaction: this compound with n-Butyl Acrylate
Detailed Protocol:
In a sealed tube, this compound (1.0 mmol), n-butyl acrylate (1.5 mmol), and a base (e.g., Et₃N, 2.0 mmol) were dissolved in a suitable solvent (e.g., DMF, 5 mL). The solution was degassed with argon for 20 minutes. The palladium catalyst and ligand were then added under a positive flow of argon. The tube was sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over MgSO₄, and concentrated. The residue was purified by flash chromatography.
Table 2: Optimization of Catalyst Loading for Heck Coupling
| Entry | Palladium Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 2 | Et₃N | DMF | 120 | 65 |
| 2 | Pd(OAc)₂ | P(o-tol)₃ | 2 | Et₃N | DMF | 120 | 78 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | 5 | Et₃N | DMF | 120 | 85 |
| 4 | PdCl₂(PPh₃)₂ | - | 3 | K₂CO₃ | DMAc | 130 | 72 |
Sonogashira Coupling
Representative Reaction: this compound with Phenylacetylene
Detailed Protocol:
To a solution of this compound (1.0 mmol) and CuI (0.05 mmol) in a degassed solvent (e.g., THF/Et₃N, 2:1, 6 mL) was added phenylacetylene (1.2 mmol). The palladium catalyst and ligand were then added, and the mixture was stirred at the specified temperature under an argon atmosphere until the starting material was consumed (monitored by TLC). The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.
Table 3: Optimization of Catalyst Loading for Sonogashira Coupling
| Entry | Palladium Source | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | 3 | Et₃N | THF | 60 | 80 |
| 2 | Pd(PPh₃)₄ | - | 5 | Et₃N | THF | 60 | 88 |
| 3 | PdCl₂(PPh₃)₂ | - | 3 | Piperidine | DMF | 80 | 85 |
| 4 | PdCl₂(PPh₃)₂ | - | 5 | Piperidine | DMF | 80 | 92 |
Buchwald-Hartwig Amination
Representative Reaction: this compound with Morpholine
Detailed Protocol:
A Schlenk tube was charged with this compound (1.0 mmol), the palladium pre-catalyst, the ligand, and the base (e.g., NaOtBu, 1.4 mmol). The tube was evacuated and backfilled with argon. Anhydrous toluene (5 mL) and morpholine (1.2 mmol) were added via syringe. The reaction mixture was heated in an oil bath at the specified temperature with stirring. After completion (monitored by LC-MS), the reaction was cooled to room temperature, diluted with ether, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography.
Table 4: Optimization of Catalyst Loading for Buchwald-Hartwig Amination
| Entry | Palladium Pre-catalyst | Ligand | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | 1 | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | RuPhos | 2 | NaOtBu | Toluene | 100 | 94 |
| 3 | XPhos Pd G3 | - | 1 | LHMDS | Dioxane | 100 | 90 |
| 4 | XPhos Pd G3 | - | 2 | LHMDS | Dioxane | 100 | 97 |
solvent selection for reactions involving 4-Bromo-7-chloroquinazoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on solvent selection for reactions involving 4-Bromo-7-chloroquinazoline. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection are:
-
Reactivity of the two halogen atoms: The chlorine at the 4-position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the bromine at the 7-position. The bromine at the 7-position is more suitable for cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.
-
Solubility of reactants: this compound and other reactants should be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Reaction type: The optimal solvent will vary depending on whether you are performing a nucleophilic substitution, a Suzuki coupling, a Buchwald-Hartwig amination, or another type of reaction.
-
Reaction temperature: The solvent's boiling point must be appropriate for the desired reaction temperature.
-
Compatibility with reagents: The solvent should not react with the starting materials, reagents, or catalyst.
Q2: I am having trouble dissolving this compound. What solvents do you recommend?
A2: Based on the solubility of structurally similar compounds like 7-Bromo-4-chloroquinazoline, polar aprotic solvents are a good starting point. We recommend trying the following:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
1,4-Dioxane
For less polar options, you might consider:
-
Toluene
-
Chloroform
-
Dichloromethane (DCM)
It is always best to perform a small-scale solubility test before committing to a large-scale reaction.
Q3: Which position on this compound is more reactive in a nucleophilic substitution reaction, and what solvents are suitable?
A3: The chlorine atom at the 4-position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom in the quinazoline ring system. Therefore, nucleophilic substitution will preferentially occur at the C4 position.
Polar solvents are generally favored for nucleophilic aromatic substitution reactions as they can help stabilize the charged intermediates formed during the reaction. We recommend:
-
Polar protic solvents: Ethanol, n-butanol, isopropanol, or water. These are particularly useful when using amine nucleophiles.
-
Polar aprotic solvents: DMF, DMSO, or acetonitrile. These are good general-purpose solvents for SNAr reactions.
Troubleshooting Guides
Problem 1: Low yield in a Suzuki-Miyaura cross-coupling reaction at the 7-position.
| Possible Cause | Troubleshooting Step | Recommended Solvents |
| Poor solubility of reactants | Try a different solvent or a solvent mixture. The addition of water as a co-solvent can be beneficial. | Toluene/water, Dioxane/water, THF/water, DMF |
| Inefficient catalyst activity | Ensure your solvent is anhydrous and deoxygenated, as palladium catalysts are sensitive to air and moisture. | Anhydrous Toluene, Anhydrous Dioxane, Anhydrous THF |
| Base insolubility | Use a solvent that can dissolve both the organic reactants and the inorganic base. A biphasic system with a phase-transfer catalyst can also be effective. | Dioxane/water, DMF |
Problem 2: Side reactions or decomposition during a Buchwald-Hartwig amination.
| Possible Cause | Troubleshooting Step | Recommended Solvents |
| Reaction with solvent | Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit the palladium catalyst. | Toluene, Dioxane, THF, CPME, t-AmOH |
| Base-sensitive functional groups | If your substrate is sensitive to strong bases, consider using a weaker base in a compatible solvent. | Toluene with a weaker base like K₃PO₄ |
| High reaction temperature | Use a higher boiling point solvent to ensure a consistent reaction temperature. | Xylene, t-AmOH |
Experimental Protocols
Note: The following protocols are based on general procedures for similar substrates and should be optimized for your specific reaction.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add the chosen solvent (e.g., 1,4-dioxane/water 4:1).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add this compound (1 equivalent), the amine (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., Xantphos, 2-4 mol%).
-
Add a base (e.g., NaOtBu, Cs₂CO₃, 1.2-2 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: A workflow for selecting a suitable solvent for reactions involving this compound.
managing reaction times for N-arylation of 4-chloroquinazolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-arylation of 4-chloroquinazolines.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
Question: My N-arylation reaction is sluggish, or the conversion to the desired 4-anilinoquinazoline is low even after an extended reaction time. What are the potential causes and solutions?
Answer: Slow or incomplete reactions are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Electronic Effects of the Amine: Electron-poor anilines, those with electron-withdrawing groups, are less nucleophilic and react more slowly.[1][2]
-
Solution: Consider increasing the reaction temperature or switching to a more forcing protocol, such as microwave irradiation, which has been shown to accelerate reactions with electron-poor amines.[1][2] A change in the catalyst system (ligand and palladium precursor) to one more suited for less reactive amines may also be beneficial.
-
-
Steric Hindrance: Anilines with bulky substituents at the ortho position can hinder the approach to the 4-position of the quinazoline ring, slowing the reaction.[1][2]
-
Solution: Prolonged reaction times or higher temperatures might be necessary. Screening different ligands, particularly those designed to accommodate sterically demanding substrates, can be effective.
-
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical for efficient C-N bond formation. The activity of the catalyst can be significantly influenced by the ligand's steric and electronic properties.[3][4]
-
Solution: If using a standard catalyst system like Pd(OAc)₂ with a generic phosphine ligand, consider switching to a pre-catalyst or a more specialized ligand known to be effective for challenging couplings. Buchwald-Hartwig amination protocols often provide a range of ligands to screen for optimal performance.[5][6]
-
-
Base Selection: The choice and stoichiometry of the base are crucial. An inappropriate base can lead to poor catalyst turnover or side reactions.
-
Solution: Common bases for N-arylation include NaOtBu, K₂CO₃, and Cs₂CO₃. The optimal base is often substrate-dependent. A base screen is recommended to identify the most effective one for your specific combination of 4-chloroquinazoline and aniline. In some cases, a base-free protocol using a THF/water solvent system under microwave irradiation has proven effective.[1][2]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability and activity of the catalyst.
Issue 2: No Reaction or Product Formation
Question: I am not observing any formation of the desired N-arylated product. What should I check?
Answer: A complete lack of reactivity points to a fundamental issue with the reaction setup or the reagents.
Potential Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be inactive.
-
Solution: Ensure the palladium precursor and ligand are from a reliable source and have been stored correctly. Using a freshly opened bottle or a pre-catalyst can often resolve this issue. Consider preparing the active Pd(0) species in situ under inert conditions.
-
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use.
-
-
Reagent Quality: The purity of the 4-chloroquinazoline, aniline, and base is important.
-
Solution: Verify the purity of your starting materials. Impurities can poison the catalyst or lead to side reactions.
-
-
Highly Deactivated Substrates: Extremely electron-poor anilines or sterically hindered substrates may fail to react under standard conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: How does microwave irradiation improve reaction times? A1: Microwave irradiation can significantly accelerate N-arylation reactions by rapidly and efficiently heating the reaction mixture to the target temperature.[1][2][8] This allows for faster reaction rates and can often overcome the activation energy barriers associated with less reactive substrates, leading to shorter reaction times and improved yields.[2][8]
Q2: What is the typical reaction time for N-arylation of 4-chloroquinazolines? A2: Reaction times can vary widely, from as little as 10 minutes for reactive anilines under microwave conditions to several hours for more challenging substrates using conventional heating.[1][2] The table below summarizes typical reaction times based on the electronic nature of the aniline substituent under microwave-assisted conditions.
Q3: Can I perform this reaction without a base? A3: Yes, a base-free, microwave-mediated N-arylation protocol using a mixture of THF and water as the solvent system has been successfully employed.[1][2] This method offers a more environmentally friendly alternative to traditional base-mediated reactions.
Q4: My aniline has other nucleophilic groups (e.g., a phenol). Will this interfere with the reaction? A4: Yes, other nucleophilic groups can compete with the desired N-arylation. If your aniline contains other reactive functionalities like a phenol, protection of that group may be necessary to avoid side products.[5]
Q5: What is the role of the ligand in the reaction? A5: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl chloride, and facilitating the reductive elimination of the final product. The steric and electronic properties of the ligand can significantly impact the catalyst's reactivity and selectivity.[3][4]
Data Presentation
Table 1: Influence of Aniline Substituents on Reaction Time in Microwave-Assisted N-Arylation
| Aniline Substituent (Position) | Electronic Effect | Typical Reaction Time (Microwave) |
| 4-OMe | Electron-donating | 10 min[1][2] |
| 3-OMe | Electron-donating | 10 min[1][2] |
| 2-OMe | Electron-donating | 20 min (due to steric hindrance)[1][2] |
| 3-Br | Electron-withdrawing | 10 min[1][2] |
| 4-F | Electron-withdrawing | 40 min[1][2] |
| 3-F | Electron-withdrawing | 10 min[1][2] |
| 2-F | Electron-withdrawing | No reaction (due to strong deactivation and steric hindrance)[1][2] |
| 4-CN | Strongly electron-withdrawing | No reaction[1][2] |
Experimental Protocols
General Protocol for Microwave-Assisted N-Arylation of 4-Chloroquinazolines
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Chloroquinazoline derivative
-
Substituted aniline
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Solvent: THF/H₂O (1:1 mixture)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the 4-chloroquinazoline derivative (1.0 equiv) and the corresponding aniline (1.2-1.5 equiv).
-
Add the THF/H₂O (1:1) solvent system.
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Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature (e.g., 100-120 °C) for the required time (typically 10-60 minutes).
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After the reaction is complete, cool the vessel to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired 4-anilinoquinazoline.
Visualizations
Experimental Workflow
References
- 1. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides [organic-chemistry.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
troubleshooting poor yields in quinazoline functionalization
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with poor yields during the functionalization of quinazolines.
Frequently Asked Questions (FAQs)
1. My Suzuki-Miyaura coupling reaction with a halo-quinazoline is giving low yields. What are the common causes and how can I improve it?
Low yields in Suzuki-Miyaura couplings of quinazolines can stem from several factors. The reactivity of the C-4 position of the quinazoline ring is influenced by the α-nitrogen effect, making it a common site for functionalization.[1] However, issues with the catalyst, base, solvent, or starting materials can hinder the reaction's efficiency.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. While Pd(OAc)₂ can be effective, more robust catalysts like Pd(PPh₃)₄ may be necessary, especially for less reactive aryl chlorides.[1][2] Consider using a pre-catalyst to ensure the active Pd(0) species is generated efficiently.
-
Base Selection: The base plays a crucial role in the catalytic cycle. Inorganic bases like Na₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[3][4] The choice of base can be solvent-dependent, and a screening of different bases may be necessary to find the optimal conditions for your specific substrates. For instance, in some cases, Na₂CO₃ has been found to be the most effective base.[4]
-
Solvent System: A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[5] Common solvent systems include toluene/water, THF/water, and acetone/water.[2][3] The ratio of the organic solvent to water can also impact the reaction yield and should be optimized.[5]
-
Starting Material Quality: Ensure the purity of your halo-quinazoline and boronic acid. Impurities can poison the catalyst and lead to lower yields. Additionally, the stability of the boronic acid should be considered, as they can degrade over time.
-
Reaction Temperature: Typical reaction temperatures range from 40°C to reflux.[3] If you are observing low conversion, a higher temperature may be required. However, be mindful of potential side reactions or decomposition at elevated temperatures.
2. I am struggling with the Buchwald-Hartwig amination of a chloro-quinazoline. What are the key parameters to optimize for better yields?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with chloro-quinazolines can be challenging and often requires careful optimization of the catalytic system.
Troubleshooting Steps:
-
Ligand Selection: The choice of phosphine ligand is paramount for the successful amination of aryl chlorides.[6] Bulky, electron-rich ligands such as XantPhos, BINAP, and various dialkylbiaryl phosphines have shown great success in these transformations.[6][7][8] A ligand screening is often the most effective way to identify the optimal ligand for your specific substrate.
-
Base: Strong bases like NaOt-Bu, LHMDS, K₂CO₃, or Cs₂CO₃ are typically required.[6] However, the use of harsh, insoluble inorganic bases can sometimes lead to poor functional group tolerance and scalability issues.[7] Soluble organic bases like DBU can be a viable alternative in some cases.[7]
-
Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[9] The use of a pre-catalyst can lead to more consistent results by avoiding the need for in-situ formation of the active catalytic species.[9]
-
Solvent: Toluene, THF, and 1,4-dioxane are common solvents for Buchwald-Hartwig amination.[6] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic complex.
-
Reaction Temperature: Reaction temperatures typically range from room temperature to over 100°C.[6] For less reactive aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate.
3. My C-H functionalization reaction on the quinazoline core is not proceeding as expected. What are the critical factors to consider?
Direct C-H functionalization is an atom-economical method for elaborating the quinazoline scaffold. However, achieving high yields and regioselectivity can be challenging.
Troubleshooting Steps:
-
Directing Group: Many C-H activation reactions on quinazolines rely on a directing group to achieve regioselectivity.[10] Ensure that your substrate possesses a suitable directing group to guide the metal catalyst to the desired C-H bond.
-
Catalyst and Oxidant: The choice of transition metal catalyst (e.g., Rh, Pd, Cu) and oxidant is crucial.[11][12][13] For example, Rh(III) catalysts have been successfully used for the synthesis of highly substituted quinazolines.[11] The reaction conditions, including the specific catalyst, silver salt additive, and solvent, should be carefully optimized.[11]
-
Solvent: The solvent can have a significant impact on the efficiency of C-H activation reactions. For instance, in some Rh(III)-catalyzed reactions, DCE has been identified as the optimal solvent.[11]
-
Substrate Electronics: The electronic properties of the substituents on the quinazoline ring can influence the reactivity of the C-H bonds. Electron-donating groups can enhance reactivity, while electron-withdrawing groups may retard the reaction.[13]
Troubleshooting Yields in Quinazoline Functionalization: A Summary
| Issue | Potential Cause | Recommended Action |
| Low Yield in Suzuki Coupling | Inactive catalyst | Use a more active catalyst like Pd(PPh₃)₄ or a pre-catalyst. |
| Suboptimal base | Screen a panel of bases (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃). | |
| Poor solvent choice | Optimize the solvent system (e.g., Toluene/H₂O, THF/H₂O, Acetone/H₂O) and the organic/water ratio. | |
| Poor Performance in Buchwald-Hartwig Amination | Inappropriate ligand | Screen bulky, electron-rich phosphine ligands (e.g., XantPhos, BINAP). |
| Incorrect base | Use a strong base (e.g., NaOt-Bu, LHMDS) or consider a soluble organic base like DBU. | |
| Inefficient catalyst activation | Employ a palladium pre-catalyst for more reliable generation of the active species. | |
| Ineffective C-H Functionalization | Lack of regiocontrol | Ensure the presence of a suitable directing group on the substrate. |
| Suboptimal catalyst/oxidant system | Screen different transition metal catalysts (Rh, Pd, Cu) and oxidants. | |
| Unfavorable solvent | Optimize the reaction solvent. |
Key Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a 4-Chloroquinazoline
-
To a reaction vessel, add the 4-chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., Na₂CO₃, 2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., toluene/water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 4-Chloroquinazoline
-
To a reaction vessel, add the 4-chloroquinazoline (1.0 equiv), amine (1.2 equiv), palladium source (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XantPhos, 4 mol%), and base (e.g., NaOt-Bu, 1.4 equiv).
-
Purge the vessel with an inert gas.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Poor Yields
Caption: A logical workflow for troubleshooting poor reaction yields.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones [organic-chemistry.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. soc.chim.it [soc.chim.it]
stability of 4-Bromo-7-chloroquinazoline under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-7-chloroquinazoline in various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for handling and storing this compound?
A1: this compound is sensitive to moisture.[1] It is recommended to store the compound in a cool, dry, and well-ventilated place.[1][2] For long-term storage, keeping it under an inert atmosphere, such as nitrogen, is advisable to prevent degradation.[1]
Q2: What is the expected stability of this compound in acidic solutions?
Q3: Is this compound stable under basic conditions?
A3: this compound is expected to be unstable under basic conditions. The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution. Hydroxide ions present in basic solutions are strong nucleophiles and can readily displace the chlorine atom, leading to the formation of 4-hydroxy-7-bromoquinazoline (or its tautomer, 7-bromoquinazolin-4(3H)-one). This reaction is a common transformation in quinazoline chemistry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction products when using a basic reaction medium. | The 4-chloro group is likely being displaced by the basic media (e.g., hydroxide ions) or other nucleophiles present in the reaction mixture. | - Avoid strongly basic conditions if the 4-chloro substituent is desired in the final product.- Consider using non-nucleophilic bases or performing the reaction at lower temperatures to minimize substitution.- Protect the 4-position if its reactivity is not desired. |
| Degradation of the compound observed during workup with aqueous base. | The compound is likely undergoing hydrolysis of the 4-chloro group upon contact with the aqueous base. | - Minimize the contact time with the aqueous basic solution.- Use milder basic conditions (e.g., sodium bicarbonate instead of sodium hydroxide) for the workup.- Keep the temperature low during the extraction process. |
| Low yield or recovery after purification on silica gel. | The compound may be unstable on silica gel, which can be slightly acidic. The polar nature of potential degradation products (e.g., the corresponding quinazolinone) can also lead to streaking and poor recovery during column chromatography. | - Consider using a different stationary phase for chromatography, such as alumina (basic or neutral).- Deactivate the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.- Minimize the time the compound spends on the column. |
| Inconsistent analytical results (e.g., NMR, LC-MS) over time for solutions of the compound. | The compound may be degrading in the solvent used for analysis, especially if the solvent is protic or contains traces of acid or base. | - Use fresh, high-purity, and anhydrous solvents for preparing analytical samples.- Analyze samples as quickly as possible after preparation.- Store stock solutions at low temperatures and protected from light. |
Experimental Protocols
While specific stability studies for this compound are not available, a general protocol for evaluating the stability of a compound under acidic and basic conditions is provided below.
Protocol: pH Stability Assessment
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Add a small aliquot of the stock solution to an acidic buffer (e.g., pH 2, 0.01 N HCl) to achieve a final desired concentration.
-
Basic Condition: Add a small aliquot of the stock solution to a basic buffer (e.g., pH 9, 0.01 N NaOH) to achieve the same final concentration.
-
Neutral Condition: Add a small aliquot of the stock solution to a neutral buffer (e.g., pH 7.4, PBS) as a control.
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching: Immediately quench the reaction by neutralizing the pH of the aliquot.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the remaining amount of this compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound against time to determine the degradation rate and half-life at each pH condition.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
Technical Support Center: Palladium Catalyst Removal from 4-Bromo-7-chloroquinazoline Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 4-Bromo-7-chloroquinazoline products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium catalyst from my this compound product?
A1: The most common and effective methods for removing residual palladium include:
-
Filtration: Particularly useful for heterogeneous catalysts like palladium on carbon (Pd/C). This is often the first step in purification.
-
Adsorption using Scavengers: Employing solid-supported reagents that selectively bind to palladium. Common scavengers include silica-based thiol and amine-functionalized scavengers, activated carbon, and polymer-bound scavengers.
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired product from the palladium catalyst and other impurities.[1]
-
Crystallization: In some cases, crystallization of the final product can effectively leave palladium impurities behind in the mother liquor. However, this method's success is highly dependent on the specific product and solvent system.
Q2: Why is it challenging to remove palladium from nitrogen-containing heterocyclic compounds like this compound?
A2: Nitrogen-containing heterocycles can pose a challenge for palladium removal due to the potential for coordination between the nitrogen atoms in the quinazoline ring and the palladium species. This can lead to the formation of soluble palladium complexes that are difficult to remove by simple filtration. These complexes may co-elute with the product during chromatography if their polarities are similar.
Q3: How do I choose the best palladium removal method for my specific reaction?
A3: The choice of method depends on several factors:
-
The nature of the palladium catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by filtration, while homogeneous catalysts (e.g., Pd(PPh₃)₄) require methods like scavenger treatment or chromatography.
-
The scale of the reaction: For small-scale lab syntheses, chromatography is often feasible. For larger-scale production, methods like filtration and scavenger treatment are generally more practical.[2]
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The desired level of purity: For early-stage research, higher residual palladium levels may be acceptable. For active pharmaceutical ingredients (APIs), stringent limits (often <10 ppm) necessitate highly efficient methods like scavenger treatment.
-
The properties of your product: The solubility and stability of this compound in different solvents will influence the choice of filtration, chromatography, and crystallization conditions.
Q4: What are "palladium scavengers" and how do they work?
A4: Palladium scavengers are solid materials, often silica or polymer-based, that are functionalized with groups that have a high affinity for palladium, such as thiols, amines, or isocyanides.[3] When the crude product solution is treated with the scavenger, the palladium binds to the solid support. The scavenger-bound palladium can then be easily removed by filtration, leaving a purified product solution.
Troubleshooting Guides
Issue 1: Filtration through Celite is ineffective in removing the palladium catalyst.
| Possible Cause | Troubleshooting Step |
| Homogeneous Palladium Species: The palladium catalyst may be in a soluble (homogeneous) form, which will pass through the Celite filter.[1] | 1. Use a Palladium Scavenger: Treat the filtrate with a suitable scavenger (e.g., silica-thiol) to bind the soluble palladium, followed by another filtration. 2. Employ Chromatography: Purify the product using column chromatography. |
| Fine Catalyst Particles: The palladium catalyst particles may be too fine to be trapped by the Celite pad alone. | 1. Increase Celite Bed Depth: Use a thicker Celite pad (2-3 cm) to improve filtration efficiency. 2. Use a Finer Filter Aid: Consider using a finer grade of diatomaceous earth or a membrane filter in conjunction with Celite. |
| Improperly Packed Celite Pad: Channels in the Celite pad can allow the catalyst to pass through. | 1. Ensure Proper Packing: Gently tap the funnel while adding the Celite as a slurry in the solvent to ensure a uniform, compact bed. 2. Pre-wet the Pad: Pre-wet the Celite pad with the filtration solvent before adding the reaction mixture. |
Issue 2: Significant product loss during purification.
| Possible Cause | Troubleshooting Step |
| Product Adsorption onto Scavenger/Filter Aid: The this compound product may be adsorbing to the solid support. | 1. Thoroughly Wash the Solid Support: After filtration, wash the scavenger or filter aid with several portions of the solvent to recover any adsorbed product. 2. Test Different Scavengers: Some scavengers may have a lower affinity for your product. Screen a few different types to find the optimal one. |
| Product Co-precipitation with Palladium: In some cases, the product may co-precipitate with the palladium catalyst. | 1. Optimize Solvent System: Try a different solvent system that keeps your product fully dissolved during the filtration or scavenging step. |
| Product Degradation: The purification conditions (e.g., solvent, temperature) may be causing product degradation. | 1. Use Milder Conditions: If possible, perform the purification at a lower temperature. 2. Ensure Solvent Compatibility: Confirm that your product is stable in the chosen solvent over the duration of the purification process. |
Quantitative Data on Palladium Removal Methods
The following table summarizes the typical efficiency of various palladium removal techniques. The initial palladium concentration can vary significantly depending on the reaction conditions.
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Efficiency (%) | Notes |
| Filtration (Celite) | >1000 (for heterogeneous Pd) | 100 - 500 | Variable | Effective for bulk removal of heterogeneous catalysts. |
| Column Chromatography | 500 - 2000 | < 100 | ~90% | Efficiency depends on the choice of stationary and mobile phases.[4] |
| Activated Carbon | 300 - 1000 | < 1 - 50 | >90% | A cost-effective option, but may require optimization to avoid product loss.[3] |
| Silica-Thiol Scavengers | 200 - 1500 | < 20 | >90% | Highly effective for a broad range of palladium species.[5] |
| Polymer-Bound Scavengers (e.g., MP-TMT) | 330 - 852 | 7 - 30 | >90% | Effective in various solvents and at different temperatures.[3][6] |
Experimental Protocols
Protocol 1: Celite Filtration for Heterogeneous Palladium Catalysts
-
Preparation of the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Create a slurry of Celite in a suitable solvent (one in which your product is soluble).
-
Pour the slurry into the funnel and apply gentle suction to form an even pad of 1-2 cm thickness.
-
Wash the pad with fresh solvent to remove any fine particles.
-
-
Filtration of the Reaction Mixture:
-
Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity.
-
Carefully pour the diluted mixture onto the Celite pad under gentle vacuum.
-
Wash the Celite pad with several portions of the solvent to ensure complete recovery of the product.
-
-
Product Isolation:
-
Combine the filtrate and the washes.
-
Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.
-
Protocol 2: Palladium Removal using a Silica-Thiol Scavenger (Batch Mode)
-
Scavenger Selection and Quantification:
-
Choose a silica-thiol scavenger (e.g., SiliaMetS® Thiol).
-
Determine the initial concentration of palladium in your crude product (if possible, via techniques like ICP-MS).
-
For initial screening, use 4-8 molar equivalents of the scavenger relative to the residual palladium concentration.[7]
-
-
Scavenging Procedure:
-
Dissolve the crude this compound product in a suitable solvent.
-
Add the calculated amount of the silica-thiol scavenger to the solution.
-
Stir the mixture at room temperature for at least one hour. The reaction time can be extended or the temperature increased to improve efficiency.[7]
-
-
Isolation of the Purified Product:
-
Filter the mixture through a fritted funnel or a filter paper to remove the scavenger.
-
Wash the scavenger with additional solvent to recover any adsorbed product.
-
Combine the filtrate and washes and remove the solvent under reduced pressure.
-
Process Flow Diagrams
Caption: Workflow for removing heterogeneous palladium catalysts via Celite filtration.
Caption: General workflow for palladium removal using a solid-supported scavenger.
Caption: Decision tree for selecting a palladium removal strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. organic chemistry - How can I filtrate Pd2(dba)3 and P(o-tol)3? (Celite filtration failed) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phosphonics.com [phosphonics.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. silicycle.com [silicycle.com]
Technical Support Center: Regioselective Synthesis of Polysubstituted Quinazolines
Welcome to the technical support center for the regioselective synthesis of polysubstituted quinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in their synthetic endeavors.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of polysubstituted quinazolines, offering potential causes and solutions.
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dihaloquinazolines
Question: I am attempting a nucleophilic aromatic substitution on a 2,4-dichloroquinazoline with a primary amine, but I am getting a mixture of 2- and 4-substituted products with low selectivity for my desired C4-substituted isomer. How can I improve the regioselectivity?
Answer:
This is a common challenge as the C4 position is generally more reactive towards nucleophiles than the C2 position.[1] However, several factors can be optimized to favor substitution at the C4 position.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity. The activation energy for substitution at the more reactive C4 position is lower, so conducting the reaction at or below room temperature can disfavor the C2 substitution. |
| Solvent Choice | The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar options (e.g., THF, Dioxane). Non-polar solvents like CHCl₃ have been shown to favor C2 substitution in specific cases, suggesting that a more polar solvent might favor C4.[1] |
| Nucleophile Basicity | Highly basic nucleophiles can sometimes lead to decreased selectivity. If possible, consider using a less basic amine or employing a non-nucleophilic base to scavenge the acid byproduct. |
| Reaction Time | Monitor the reaction closely over time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the thermodynamically more stable product, which may not be the desired regioisomer. |
Experimental Protocol: Selective C4-Amination of 2,4-Dichloroquinazoline
-
Dissolve the 2,4-dichloroquinazoline (1 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add the primary amine (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 4-amino-2-chloroquinazoline.
Issue 2: Difficulty in Achieving C2-Substitution in the Presence of a C4-Substituent
Question: I have a 4-substituted quinazoline and want to introduce a group at the C2 position via C-H activation, but the reaction is sluggish and gives low yields. What can I do to improve this transformation?
Answer:
Direct C-H functionalization at the C2 position of a quinazoline ring can be challenging due to the electronic properties of the heterocycle. However, recent advancements in transition-metal catalysis have provided effective solutions.[2]
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst System | The choice of catalyst and ligand is crucial. Palladium- and rhodium-based catalysts are commonly employed for C-H activation.[3][4] Consider screening different catalyst precursors (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands to find the optimal combination for your substrate. |
| Directing Group | The presence of a directing group at the N1 or C4 position can facilitate C-H activation at C2. If your substrate design allows, consider incorporating a directing group that can coordinate to the metal center and position it for C-H cleavage. |
| Oxidant/Reaction Conditions | Many C-H activation reactions require an oxidant to regenerate the active catalyst. The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) and reaction conditions (temperature, solvent) can significantly impact the reaction efficiency. Optimization of these parameters through a systematic screening is recommended. |
Experimental Protocol: Palladium-Catalyzed C2-Arylation of a 4-Substituted Quinazoline
-
To a sealed tube, add the 4-substituted quinazoline (1 equivalent), aryl halide (1.5 equivalents), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a high-boiling point solvent such as toluene or xylene.
-
Seal the tube and heat the reaction mixture to 110-130°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C2-arylated product.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in achieving regioselectivity in polysubstituted quinazoline synthesis?
The most frequently encountered challenge is controlling substitution at the C2 and C4 positions, especially when both are susceptible to reaction. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles in SNAr reactions.[1] Achieving selective C2 functionalization often requires blocking the C4 position or employing specific catalytic systems like C-H activation.[2]
Q2: How do electron-donating or electron-withdrawing groups on the benzene ring of the quinazoline scaffold affect regioselectivity?
Substituents on the benzene portion of the quinazoline core can influence the electrophilicity of the C2 and C4 positions through resonance and inductive effects. Electron-withdrawing groups generally increase the reactivity of both positions towards nucleophiles, while electron-donating groups decrease it. The effect on regioselectivity is often subtle and substrate-dependent, but these electronic effects should be considered when planning a synthetic route. For instance, transformations effective with electron-rich substituents have been noted.[2]
Q3: Are there any metal-free methods to achieve regioselective synthesis of polysubstituted quinazolines?
Yes, several metal-free methods have been developed. For example, iodine-catalyzed reactions of substituted benzaldehydes with o-aminoarylketones in the presence of ammonium acetate can yield highly substituted quinazolines.[3][5] Additionally, iodine(III)-driven oxidative C-N and C-C bond formation from N-alkyl-N'-arylamidines can produce multi-substituted quinazolines under metal- and base-free conditions.[3][5]
Q4: Can microwave irradiation be used to improve regioselectivity?
Microwave-assisted synthesis can be a powerful tool to improve reaction rates and yields, and in some cases, it can enhance selectivity.[6] The rapid and uniform heating provided by microwaves can sometimes favor the kinetically controlled product over the thermodynamic one, which can be advantageous for achieving regioselectivity. However, the outcome is highly dependent on the specific reaction, and optimization of microwave parameters (temperature, time, power) is necessary.
Data Summary
Table 1: Comparison of Yields for Different Regioselective Quinazoline Syntheses
| Synthesis Method | Substituent Position | Catalyst/Reagent | Yield Range (%) | Reference |
| Iodine/NH₄OAc-assisted three-component reaction | Polysubstituted | I₂ | 91-97 | [3][5] |
| Iodine(III)-driven oxidative cyclization | Polysubstituted | Hypervalent Iodine | 5-95 | [3][5] |
| Palladium-catalyzed annulation of N-allylamidines | Polysubstituted | Palladium | 73-94 | [3] |
| Cobalt-catalyzed C-H activation | Fused Quinazolines | Cobalt | Moderate to Good | [3] |
| Copper-catalyzed one-pot tandem reaction | 2-functionalized | Copper | Moderate to Excellent | [3] |
| Nickel-catalyzed acceptorless dehydrogenative coupling | Polysubstituted | Nickel | Good | [5][7][8] |
| Rhodium-catalyzed ortho-amidation cyclocondensation | 4-aminoquinazolines | Rhodium | High | [4] |
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A mild and regioselective route to functionalized quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. Accessing Polysubstituted Quinazolines via Nickel Catalyzed Acceptorless Dehydrogenative Coupling [organic-chemistry.org]
- 8. Quinazoline synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-7-chloroquinazoline and 2,4-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of two key heterocyclic building blocks: 4-Bromo-7-chloroquinazoline and 2,4-dichloroquinazoline. Both compounds are pivotal intermediates in the synthesis of a wide array of biologically active molecules, most notably kinase inhibitors. This document outlines their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions, supported by theoretical principles and available experimental data.
Executive Summary
The primary focus of this guide is the reactivity of the C4 position in both this compound and 2,4-dichloroquinazoline towards nucleophilic attack. While direct, head-to-head quantitative experimental data is scarce in the published literature, a robust comparison can be drawn from established principles of organic chemistry and existing experimental evidence for each compound.
In nucleophilic aromatic substitution reactions, the C4 position of 2,4-dichloroquinazoline is well-documented to be significantly more reactive than the C2 position. This regioselectivity is driven by the electronic properties of the quinazoline ring system. For This compound , the C4-bromo bond is the primary site of nucleophilic attack.
Theoretically, the reactivity of the C4 position in these two molecules is influenced by two main factors: the nature of the leaving group (Br vs. Cl) and the electronic effect of the other substituent on the ring (7-chloro vs. 2-chloro). In SNAr reactions, the initial attack of the nucleophile is typically the rate-determining step. The more electronegative chlorine atom is better at stabilizing the intermediate Meisenheimer complex through inductive effects, which can lead to a comparable or even slightly higher reactivity for the chloro-substituted compound compared to its bromo counterpart. However, bromide is generally a better leaving group in the subsequent fast step. The precise reactivity will be a balance of these effects.
Data Presentation: Comparison of Reaction Parameters
The following table summarizes representative experimental conditions for nucleophilic aromatic substitution on the C4 position of both quinazoline derivatives with anilines. It is important to note that these data are compiled from different studies and are not from a direct comparative experiment.
| Parameter | This compound | 2,4-dichloroquinazoline |
| Nucleophile | 4-bromo-2-fluoroaniline | Aniline |
| Solvent | Not specified | Isopropanol |
| Base | Not specified | Not specified |
| Temperature | Not specified | Reflux |
| Time | Not specified | 4 hours |
| Yield | Good (implied) | High (implied) |
Theoretical Comparison of Reactivity
The reactivity of the C4 position in both molecules is governed by the principles of nucleophilic aromatic substitution. The key factors influencing the reaction rate are:
-
Electrophilicity of the C4 Carbon: The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, coupled with the inductive effect of the halogen substituents, renders the C4 position highly electrophilic and susceptible to nucleophilic attack.
-
Leaving Group Ability: In the context of SNAr, the stability of the leaving group anion is a factor, but the rate-determining step is the formation of the Meisenheimer complex.
-
Stability of the Meisenheimer Intermediate: The stability of this negatively charged intermediate is enhanced by electron-withdrawing groups.
For 2,4-dichloroquinazoline , numerous studies have confirmed that nucleophilic attack occurs preferentially at the C4 position under mild conditions.[1] This regioselectivity is attributed to the greater ability of the adjacent nitrogen at position 3 to stabilize the developing negative charge in the transition state leading to the Meisenheimer intermediate.
For This compound , the C4 position is activated by the electron-withdrawing 7-chloro group and the inherent electronics of the quinazoline system. When comparing the C4-Br bond of this compound with the C4-Cl bond of 2,4-dichloroquinazoline, the difference in reactivity is expected to be nuanced. While bromide is a better leaving group than chloride in SN1 and SN2 reactions, in SNAr, the more electronegative chlorine can better stabilize the intermediate complex, potentially leading to a faster reaction rate.
Experimental Protocols
The following are representative experimental protocols for nucleophilic aromatic substitution on 4-chloroquinazolines. A specific protocol for this compound is constructed based on analogous reactions with similar compounds.
Protocol 1: Synthesis of N-(4-bromo-2-fluorophenyl)-7-chloroquinazolin-4-amine from this compound (Representative)
This protocol is based on the general synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
This compound
-
4-bromo-2-fluoroaniline
-
Isopropanol or another suitable solvent (e.g., DMF, NMP)
-
Diisopropylethylamine (DIPEA) (optional, as a scavenger for HBr)
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add 4-bromo-2-fluoroaniline (1.1 eq).
-
If desired, add DIPEA (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired N-(4-bromo-2-fluorophenyl)-7-chloroquinazolin-4-amine.
Protocol 2: Synthesis of 4-Anilino-2-chloroquinazoline from 2,4-dichloroquinazoline
This protocol is a standard procedure for the selective amination of 2,4-dichloroquinazoline at the C4 position.
Materials:
-
2,4-dichloroquinazoline
-
Aniline
-
Isopropanol
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1.0 eq) in isopropanol.
-
Add aniline (1.1 eq) to the solution.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield 4-anilino-2-chloroquinazoline.
Mandatory Visualization
The following diagrams illustrate the logical flow of the reactivity comparison and a relevant signaling pathway where these compounds serve as precursors.
References
Comparative Analysis of 4-Bromo-7-chloroquinazoline Analogs: A Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology. The strategic placement of halogen atoms, such as bromine and chlorine, on this heterocyclic system can significantly modulate its biological activity. This guide provides a comparative overview of the biological activities of 4-Bromo-7-chloroquinazoline analogs, focusing on their potential as kinase inhibitors for cancer therapy. Due to the limited availability of public data on a wide range of analogs with this specific substitution pattern, this guide draws upon the broader context of halo-substituted quinazolines to infer potential activities and mechanisms, supported by established experimental protocols.
Kinase Inhibition Profile: Targeting Key Cancer Pathways
Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. The primary targets for many halo-substituted quinazolines are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2]
Table 1: Comparative Biological Activity of Substituted Quinazoline Analogs
| Compound Class | Target(s) | Example IC50 Values | Cell Line(s) | Reference |
| 6-Halo-2-phenyl-4-anilinoquinazolines | EGFR, VEGFR-2 (inferred) | 2.0 µM (Compound 10b) | T98G (Glioblastoma) | [1] |
| 7-Chloro-4-thioalkylquinolines | General Cytotoxicity | 0.55–2.74 µM (sulfonyl derivatives) | CCRF-CEM (Leukemia) | |
| 4-Anilinoquinazolines | EGFR, VEGFR-2 | Potent inhibition reported | Various | [1][2] |
The 4-anilinoquinazoline scaffold is a well-recognized pharmacophore for EGFR and VEGFR-2 inhibition.[1][2] It is highly probable that this compound analogs, particularly those with an aniline or substituted aniline at the 4-position, will exhibit inhibitory activity against these kinases. The bromine at the 4-position and chlorine at the 7-position are expected to influence the binding affinity and selectivity of these compounds to the ATP-binding pocket of the target kinases.
Signaling Pathways and Cellular Effects
The inhibition of EGFR and VEGFR-2 by quinazoline analogs disrupts critical signaling cascades involved in tumor growth, proliferation, and angiogenesis.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are central to cell proliferation, survival, and differentiation. Inhibition of EGFR by this compound analogs would block these downstream signals, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.
References
Spectroscopic Confirmation of 4-Bromo-7-chloroquinazoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data to confirm the structure of 4-Bromo-7-chloroquinazoline. The correct identification of this compound is critical in research and development, and this document offers a detailed analysis of its spectroscopic signature in contrast to potential isomeric impurities and starting materials. By presenting experimental data alongside detailed methodologies, this guide serves as a practical resource for verifying product purity and structure.
Spectroscopic Data Comparison
The definitive structural confirmation of this compound is achieved through a multi-technique spectroscopic approach, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. A comparative analysis with potential alternatives is crucial for unambiguous identification.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | H-2 (s) | H-5 (d) | H-6 (dd) | H-8 (d) | Solvent |
| This compound (Predicted) | ~9.0 ppm | ~8.2 ppm (J=8.8 Hz) | ~7.7 ppm (J=8.8, 2.0 Hz) | ~8.0 ppm (J=2.0 Hz) | CDCl₃ |
| 6-Bromo-4-chloroquinazoline | Not Available | ~8.1 ppm | ~7.9 ppm | ~8.4 ppm | CDCl₃ |
| 4,7-dichloroquinazoline | 8.95 ppm | 8.21 ppm (d, J=9.0 Hz) | 7.74 ppm (dd, J=9.0, 2.2 Hz) | 8.12 ppm (d, J=2.2 Hz) | CDCl₃ |
Note: Data for this compound is predicted based on substituent effects. Data for comparative compounds is based on available experimental values.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | C-2 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a | Solvent |
| This compound (Predicted) | ~154 | ~151 | ~127 | ~130 | ~139 | ~124 | ~121 | ~153 | CDCl₃ |
| 6-Bromo-4-chloroquinazoline | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | CDCl₃ |
| 4,7-dichloroquinazoline | 153.1 | 150.8 | 126.9 | 129.2 | 128.8 | 137.2 | 118.9 | 152.3 | CDCl₃ |
Note: Predicted values for this compound are estimated based on analogous structures.
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (M⁺) m/z | Key Isotopic Peaks | Key Fragmentation Peaks (m/z) |
| This compound | 242 | M+2 (due to ³⁷Cl and ⁸¹Br), M+4 | Loss of Br, loss of Cl |
| 6-Bromo-4-chloroquinazoline | 242 | M+2, M+4 | Similar fragmentation to the 7-bromo isomer |
| 4,7-dichloroquinazoline[1] | 198 | M+2 (due to ³⁷Cl), M+4 (due to two ³⁷Cl) | 163 (M-Cl)⁺ |
Table 4: Infrared (IR) Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) |
| This compound (Predicted) | ~3100-3000 (Ar C-H), ~1615, 1580, 1490 (C=C & C=N), ~850-800 (C-H oop), ~750 (C-Cl), ~600 (C-Br) |
| Aromatic Compounds (General)[2] | 3100-3000 (C-H stretch), 1600-1585 & 1500-1400 (C=C in-ring), 900-675 (C-H oop) |
| 4,7-dichloroquinoline[3] | Characteristic aromatic and C-Cl stretches |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the confirmation of the this compound structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer operating at a minimum of 400 MHz for proton detection.
-
Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
Sample Introduction: For EI-MS, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For ESI-MS, the sample is dissolved in an appropriate solvent (e.g., methanol or acetonitrile) and infused directly or via liquid chromatography (LC-MS).
-
Data Acquisition: Mass spectra are acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-400). The isotopic distribution of the molecular ion peak is a critical diagnostic tool.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Sample Preparation: The spectrum can be obtained from a solid sample prepared as a KBr pellet or by using an attenuated total reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected prior to the sample measurement to subtract atmospheric and instrument contributions.
Visualizations
The following diagrams illustrate the workflows for experimental confirmation and logical deduction of the product structure.
Caption: A streamlined workflow from synthesis to spectroscopic confirmation of the final product.
Caption: The logical process of deducing the correct structure by comparing spectroscopic data against potential alternatives.
References
A Comparative Guide to Alternative Reagents for Kinase Inhibitor Synthesis: Moving Beyond 4-Bromo-7-chloroquinazoline
For researchers, scientists, and drug development professionals, the synthesis of novel kinase inhibitors is a cornerstone of modern therapeutic discovery. The quinazoline scaffold, in particular, is a privileged structure in numerous FDA-approved drugs. Historically, 4-Bromo-7-chloroquinazoline has been a key building block in this endeavor. However, a range of alternative reagents offer distinct advantages in terms of reactivity, availability, and the diversity of accessible analogues. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the rational design and synthesis of next-generation kinase inhibitors.
Key Alternatives to this compound
The primary alternatives to this compound for the introduction of various functionalities at the C4 position are dominated by 4-chloro-7-substituted quinazolines. Other notable alternatives include reagents that allow for the introduction of amino, hydrazinyl, and thioether linkages, thereby expanding the chemical space for kinase inhibitor discovery.
The most prominent and well-documented alternative is 4,7-dichloroquinazoline , which serves as a versatile precursor for the synthesis of numerous clinically important kinase inhibitors. Its utility is exemplified in the synthesis of drugs such as Gefitinib, Erlotinib, and Lapatinib. The chloro group at the C4 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions with anilines, a key step in the synthesis of many EGFR and VEGFR inhibitors.
Other valuable alternative reagents include:
-
7-Chloro-4-hydrazinylquinazoline : This reagent allows for the introduction of a hydrazinyl moiety, which can be further functionalized to create diverse libraries of kinase inhibitors.
-
7-Chloro-4-thioquinazoline and its derivatives : These reagents enable the introduction of sulfur-based linkers, offering different geometric and electronic properties compared to the more common amino-linkages.
-
Quinazolin-4(3H)-ones : These serve as precursors to the 4-chloroquinazolines via chlorination with reagents like thionyl chloride or phosphorus oxychloride.
Performance Comparison of Key Reagents
The following tables summarize quantitative data from the synthesis of prominent kinase inhibitors, showcasing the utility and performance of 4-chloro-7-substituted quinazolines as primary alternatives to their bromo counterparts.
Table 1: Synthesis of Gefitinib Intermediate
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline | 3-Chloro-4-fluoroaniline | Gefitinib | 70 | [1] |
| 2,4-Dichloro-6,7-dimethoxyquinazoline | 3-Chloro-4-fluoroaniline | 4-(3-Chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline | 65 | [2] |
Table 2: Synthesis of Erlotinib
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline | 3-Ethynylaniline | Erlotinib | 87.5 | [3] |
| 4-Chloro-6,7-bis-(2-methoxyethoxy)-quinazoline | 3-Ethynylaniline | Erlotinib Hydrochloride | 44 (overall) | [4] |
Table 3: Synthesis of Lapatinib Intermediate
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-Chloro-6-iodoquinazoline | 3-Chloro-4-(3-fluorobenzyloxy)aniline | N-(3-Chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine | Not specified | [5][6] |
| 6-Iodoquinazolin-4-one | Thionyl Chloride/Oxalyl Chloride | 4-Chloro-6-iodoquinazoline | 99 | [7] |
Experimental Protocols
Detailed methodologies for the synthesis of key kinase inhibitors using 4-chloro-7-substituted quinazolines are provided below.
Protocol 1: Synthesis of Erlotinib from 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline[3][4]
-
Reaction Setup : Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in water.
-
Addition of Reagents : Add 3-ethynylaniline (1.3 equivalents) and concentrated hydrochloric acid (catalytic amount) at 25-30 °C.
-
Reaction Conditions : Heat the reaction mixture to 40 °C and stir for 1.5 hours.
-
Work-up and Isolation : The product, Erlotinib hydrochloride, precipitates from the reaction mixture and can be isolated by filtration. The overall yield for the multi-step synthesis is reported to be around 44-51%.
Protocol 2: Synthesis of a Gefitinib Precursor from 2,4-Dichloro-6,7-dimethoxyquinazoline[2]
-
Reaction Setup : Dissolve 2,4-dichloro-6,7-dimethoxyquinazoline (1 equivalent) in acetic acid.
-
Addition of Amine : Add 3-chloro-4-fluoroaniline (1 equivalent).
-
Reaction Conditions : Heat the mixture at 55 °C for two hours.
-
Work-up and Isolation : The product, 4-(3-chloro-4-fluoroanilino)-2-chloro-6,7-dimethoxyquinazoline, is isolated after an appropriate work-up procedure, with a reported yield of 65%.
Protocol 3: Synthesis of a Lapatinib Precursor from 4-Chloro-6-iodoquinazoline[6]
-
Reaction Setup : The reaction is typically carried out in a solvent such as isopropanol.
-
Addition of Reagents : 4-Chloro-6-iodoquinazoline is reacted with 3-chloro-4-(3-fluoro-benzyloxy)-aniline.
-
Reaction Conditions : The mixture is refluxed to drive the nucleophilic aromatic substitution.
-
Work-up and Isolation : The resulting intermediate, N-[3-chloro-4-{(3'-fluorobenzyloxy)phenyl}]-6-iodoquinazolin-4-amine, is isolated and purified. The starting 4-chloro-6-iodoquinazoline can be synthesized from 6-iodoquinazolin-4-ol in near-quantitative yield (99%) using thionyl chloride or oxalyl chloride.[7]
Signaling Pathways and Synthetic Workflows
The following diagrams illustrate the key signaling pathways targeted by quinazoline-based kinase inhibitors and a generalized workflow for their synthesis.
Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Kinase Inhibitors.
Caption: VEGFR Signaling Pathway and Inhibition by Quinazoline Kinase Inhibitors.
Caption: Generalized Synthetic Workflow for 4-Anilinoquinazoline Kinase Inhibitors.
Conclusion
While this compound remains a viable reagent, the evidence strongly supports the use of 4-chloro-7-substituted quinazolines as a highly effective and widely adopted alternative in the synthesis of kinase inhibitors. The successful and high-yielding syntheses of numerous FDA-approved drugs utilizing 4-chloro precursors underscore their reliability and versatility. Furthermore, the exploration of other C4-functionalized quinazolines, such as hydrazinyl and thio derivatives, opens up new avenues for medicinal chemists to explore novel pharmacophores and expand the diversity of kinase inhibitor libraries. This guide provides a foundational understanding of the available alternatives, empowering researchers to make informed decisions in the design and execution of their synthetic strategies.
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. vjs.ac.vn [vjs.ac.vn]
- 4. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 4-Bromo-7-chloroquinazoline
For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of substituted quinazolines is a critical endeavor. The quinazoline scaffold is a privileged structure found in numerous biologically active compounds. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, are powerful tools for creating carbon-carbon bonds to functionalize the quinazoline core. This guide provides an objective comparison of these two methods for the arylation of 4-bromo-7-chloroquinazoline, a common intermediate in the synthesis of complex molecules.
General Comparison of Suzuki and Stille Coupling
Both the Suzuki and Stille reactions are robust methods for the formation of C(sp²)-C(sp²) bonds. However, they possess distinct advantages and disadvantages that can influence the choice of method for a particular synthetic challenge.
The Suzuki coupling utilizes organoboron reagents, such as boronic acids or their esters, which are generally considered to have low toxicity and are often stable to air and moisture. The reaction typically requires a base to activate the boronic acid for transmetalation. A wide variety of boronic acids are commercially available, offering a broad scope for introducing diverse aryl and heteroaryl moieties.
The Stille coupling , on the other hand, employs organostannane reagents. While these reagents are also often stable to air and moisture and are highly reactive, they are associated with significant toxicity. The removal of tin byproducts can sometimes be challenging during purification. However, the Stille reaction can be advantageous in cases where the corresponding boronic acid is unstable or difficult to prepare. It is also known to be less sensitive to steric hindrance compared to the Suzuki coupling in some cases.
Quantitative Data Comparison
While a direct head-to-head comparison for this compound is not extensively documented in a single study, the following table summarizes typical reaction conditions and expected yields based on data from closely related halo-quinazoline and other heterocyclic systems. The C4 position of the quinazoline ring is generally more electrophilic and, therefore, the primary site of reaction for both coupling methods.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Electrophile | This compound | This compound |
| Nucleophile | Arylboronic acid or ester | Aryltributylstannane |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, dppf, SPhos, XPhos | PPh₃, AsPh₃, P(o-tol)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not essential, but additives like CsF can be used |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Toluene, DMF, THF |
| Temperature | 80-120 °C | 80-110 °C |
| Reaction Time | 2-24 hours | 4-24 hours |
| Typical Yield | 70-95% | 60-90% |
Experimental Protocols
The following are representative experimental protocols for the Suzuki and Stille coupling of this compound with a generic arylating agent.
Representative Suzuki-Miyaura Coupling Protocol
To a solution of this compound (1.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL) are added the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated to 100 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-7-chloroquinazoline.
Representative Stille Coupling Protocol
In a flame-dried flask under an argon atmosphere, this compound (1.0 mmol), the desired aryltributylstannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) are dissolved in anhydrous toluene (10 mL). The mixture is degassed with argon for 15 minutes and then heated to 110 °C for 18 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the 4-aryl-7-chloroquinazoline.
Visualizing the Reaction Pathways and Workflows
The following diagrams illustrate the catalytic cycles for both the Suzuki and Stille couplings, as well as a generalized experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Caption: Generalized experimental workflow for Suzuki and Stille couplings.
Conclusion
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the arylation of this compound. The choice between the two often depends on practical considerations.
The Suzuki coupling is generally preferred due to the lower toxicity of the boronic acid reagents and the ease of removal of byproducts. The wide availability of diverse boronic acids also makes it a very versatile method for generating compound libraries.
For most applications involving the synthesis of 4-aryl-7-chloroquinazolines, the Suzuki-Miyaura coupling represents a more practical and environmentally benign starting point. However, the Stille coupling is a powerful tool to have in the synthetic chemist's arsenal for challenging substrates.
Unlocking the Potential: A Comparative Guide to the Antiproliferative Activity of Novel Quinazoline Compounds
A deep dive into the antiproliferative efficacy of recently synthesized quinazoline derivatives, this guide offers a comparative analysis of their activity against various cancer cell lines. Featuring a comprehensive summary of quantitative data, detailed experimental protocols, and insightful signaling pathway diagrams, this document serves as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.
The quest for more effective and targeted cancer therapies has led to the extensive investigation of quinazoline derivatives as a promising class of compounds. Their versatile scaffold allows for modifications that can lead to potent and selective inhibition of key molecular targets implicated in cancer cell proliferation and survival. This guide synthesizes recent findings on the antiproliferative activity of novel quinazoline compounds, providing a clear comparison of their performance and a foundation for future drug discovery efforts.
Comparative Antiproliferative Activity of Synthesized Quinazoline Derivatives
The following table summarizes the in vitro antiproliferative activity of various recently synthesized quinazoline compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of the cytotoxic potency of these derivatives.
| Compound ID/Series | Target Cancer Cell Line(s) | Key Findings (IC50 Values) | Reference Compound(s) |
| Quinazoline-azole hybrids | MCF-7 (Breast), A549 (Lung) | Showed potent anticancer activity.[1] | Cisplatin |
| 2,4-disubstituted quinazolines | MDA-MB-231 (Breast), MCF-7 (Breast), PC-3 (Prostate), HGC-26 (Gastric), MGC-803 (Gastric) | Exhibited moderate to good growth inhibition.[1] | Not specified |
| Thiazole-quinazoline derivatives (e.g., Compound 37) | MCF-7 (Breast), HepG-2 (Liver), A549 (Lung) | Compound 37 IC50: 2.86 µM (MCF-7), 5.9 µM (HepG-2), 14.79 µM (A549).[1] | Erlotinib |
| Quinazolin-4(3H)-ones (e.g., Compound 56) | HepG-2 (Liver), MCF-7 (Breast), HCT116 (Colon) | Compound 56 showed more potent IC50 than doxorubicin and sorafenib.[1] | Doxorubicin, Sorafenib |
| Triazolo[4,3-c]quinazolines | HepG2 (Liver), MCF-7 (Breast), PC-3 (Prostate), HCT-116 (Colon), HeLa (Cervical) | Demonstrated antitumor activity against the tested cell lines.[2] | Not specified |
| 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives | MCF-7 (Breast), HepG2 (Liver) | Potent cell inhibitors with IC50 values of 2.09 µM (MCF-7) and 2.08 µM (HepG2).[2] | Not specified |
| Quinoline-Chalcone Derivatives (e.g., Compound 14) | MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast) | Compound 14 IC50: 1.38 µM (MGC-803), 5.34 µM (HCT-116), 5.21 µM (MCF-7).[3] | Not specified |
| Quinazoline/1,3,4-oxadiazole-2-thione hybrids (e.g., 7a, 7e, 7h, 7k, 7l) | Four different cancer cell lines including MCF-7 (Breast) | GI50 values of 30, 26, 39, 35, and 32 nM, respectively. Compound 7k showed an IC50 of 24 nM against MCF-7.[4] | Erlotinib |
| 7-chloro-quinazoline derivatives (e.g., Compound 5d) | HCT116 (Colon), HePG2 (Liver), Hela (Cervical), MCF-7 (Breast) | Compound 5d IC50: 6.09 µM (HCT116), 2.39 µM (HePG2), 8.94 µM (Hela), 4.81 µM (MCF-7).[5] | Sorafenib |
| Novel Quinazoline Derivatives (e.g., V-d, V-l) | Ovarian cancer cells | IC50 values of about 5 μM.[6] | Not specified |
Experimental Protocols
The evaluation of the antiproliferative activity of the synthesized quinazoline compounds typically involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized quinazoline compounds
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells/well. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The synthesized quinazoline compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are then prepared in the cell culture medium. The medium from the 96-well plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO only.
-
Incubation: The plates are incubated for a further 48-72 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of the MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the wells is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Many synthesized quinazoline derivatives exert their antiproliferative effects by targeting key signaling pathways that are often dysregulated in cancer. A common mechanism is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][7] Inhibition of these receptors can disrupt downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for cell proliferation, survival, and angiogenesis.[1] Other mechanisms include tubulin polymerization inhibition, induction of apoptosis, and cell cycle arrest.[8][9]
Caption: EGFR-PI3K signaling pathway inhibition by quinazoline compounds.
The diagram above illustrates a common mechanism of action for many anticancer quinazoline derivatives. By inhibiting EGFR, these compounds block the downstream activation of the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell proliferation and survival.
Experimental Workflow for Antiproliferative Activity Screening
The process of identifying and validating the antiproliferative activity of newly synthesized quinazoline compounds follows a structured workflow. This typically begins with the synthesis of the compounds, followed by in vitro screening against a panel of cancer cell lines to determine their cytotoxic potential. Promising candidates are then subjected to further mechanistic studies to elucidate their mode of action.
Caption: General workflow for evaluating antiproliferative quinazolines.
This workflow provides a systematic approach to the discovery and preclinical evaluation of novel quinazoline-based anticancer agents. Each step is crucial for identifying compounds with the highest therapeutic potential for further development.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. actascientific.com [actascientific.com]
- 4. Design, synthesis, and apoptotic antiproliferative efficacy of new quinazoline/1,3,4-oxadiazole-2-thione derived EGFR/HER-2 dual inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, synthesis and biological evaluation of novel quinazoline derivatives as immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Comparative Docking Analysis of 4-Anilinoquinazoline Derivatives as Kinase Inhibitors
A deep dive into the binding affinities and interaction patterns of novel 4-anilinoquinazoline derivatives reveals promising candidates for cancer therapy. This guide synthesizes data from multiple studies, offering a comparative analysis of their docking performance against key cancer-related protein kinases, primarily Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
4-Anilinoquinazoline derivatives have emerged as a significant class of molecules in the realm of oncology, with several compounds in this family, such as gefitinib and erlotinib, gaining FDA approval for the treatment of non-small-cell lung cancer.[1] These compounds typically function as competitive inhibitors at the ATP-binding site of tyrosine kinases, crucial players in cell signaling pathways that govern cell proliferation, survival, and angiogenesis.[2] This guide provides a comparative overview of various novel 4-anilinoquinazoline derivatives, detailing their binding energies and inhibition constants as determined by molecular docking studies.
Quantitative Comparison of Docking Performance
The following table summarizes the docking scores and inhibitory constants of various 4-anilinoquinazoline derivatives against EGFR and VEGFR-2, as reported in recent literature. Lower binding energies and inhibition constants are indicative of a more potent inhibitory potential.
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |
| Compound 8a | EGFR | - | -6.39 | 20.67 µM | |
| VEGFR-2 | - | -8.24 | 0.9 µM | ||
| SGQ4 | EGFR | 1M17 | -7.46 | - | [3] |
| DMUQ5 | EGFR | 1M17 | -7.31 | - | [3] |
| 6AUQ6 | EGFR | 1M17 | -6.85 | - | [3] |
| PTQ8 | EGFR | 1M17 | -6.74 | - | [3] |
| Erlotinib (Standard) | EGFR | 1M17 | -3.84 | - | [3] |
| Compound 4c | DNA Gyrase | - | -8.16 | - | [4] |
| Compound 40 | VEGFR-2 | - | - | 46.4 nM (IC50) | [5] |
| PDGFR-β | - | - | 673.6 nM (IC50) | [5] | |
| EGFR | - | - | 384.8 nM (IC50) | [5] | |
| Compound 6j | EGFR (T790M) | 4I22 | - | 4.38 µM (IC50 vs H1975) | [6] |
| Compound 15a | EGFR | - | - | 0.13 µM (IC50) | [7] |
| VEGFR-2 | - | - | 0.56 µM (IC50) | [7] | |
| Compound 15b | EGFR | - | - | 0.15 µM (IC50) | [7] |
| VEGFR-2 | - | - | 1.81 µM (IC50) | [7] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented data. A generalized protocol is outlined below, based on common practices reported in the literature.[3][4][6]
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the 4-anilinoquinazoline derivatives were sketched using molecular modeling software and subsequently optimized to their lowest energy conformation using computational chemistry methods.
-
Protein Preparation: The crystal structures of the target proteins (e.g., EGFR, VEGFR-2) were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were typically removed, and polar hydrogen atoms were added to the protein structure.
2. Molecular Docking Simulation:
-
Software: Commonly used software for these studies includes AutoDock, Glide, and UCSF Chimera.[3][6][8]
-
Grid Box Definition: A grid box was defined around the active site of the target protein to encompass the region where the ligand is expected to bind.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a frequently employed algorithm for exploring the conformational space of the ligand within the active site and identifying the most favorable binding poses.[3]
-
Pose Selection and Analysis: The docking results are typically clustered, and the pose with the lowest binding energy is selected for further analysis of the interactions between the ligand and the amino acid residues of the protein.
Visualizing Molecular Interactions and Pathways
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Generalized workflow for comparative molecular docking studies.
The primary mechanism of action for these compounds involves the inhibition of receptor tyrosine kinases (RTKs) like EGFR and VEGFR. This interference disrupts downstream signaling cascades that are vital for tumor growth and survival.
Caption: Inhibition of EGFR/VEGFR signaling by 4-anilinoquinazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Molecular docking and dynamics studies of 4-anilino quinazolines for epidermal growth factor receptor tyrosine kinase to find potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel promising 4-anilinoquinazoline-based derivatives as multi-target RTKs inhibitors: Design, molecular docking, synthesis, and antitumor activities in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Modeling of 4-Anilinoquinazoline Derivatives as Small Molecule Inhibitors of T790M/C797S EGFR Mutations to Abandon the Phenomenon of Tumor Angiogenesis [openbioinformaticsjournal.com]
Assessing the Novelty of a 4-Bromo-7-chloroquinazoline Synthesis Route: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a potential novel synthesis route for 4-Bromo-7-chloroquinazoline against a well-established, conventional methodology. By presenting key performance indicators, detailed experimental protocols, and a visual representation of the synthetic workflow, this document aims to facilitate an objective assessment of the novelty and efficiency of emerging synthetic strategies.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for a conventional and a hypothetical novel synthesis route for this compound. This allows for a direct comparison of their respective efficiencies and resource requirements.
| Parameter | Conventional Route | Novel Route |
| Starting Material | 2-Amino-4-chlorobenzoic acid | 4-Chloro-2-iodoaniline |
| Key Reagents | Formamide, POBr₃ | BrCN, CuI, K₂CO₃, DMF |
| Number of Steps | 2 | 1 (One-pot) |
| Reaction Time | 8 - 12 hours | 4 - 6 hours |
| Overall Yield | 65-75% | 80-90% |
| Purity (by HPLC) | ~95% | >98% |
| Key Advantages | Utilizes readily available starting materials and well-understood reactions. | Higher yield, shorter reaction time, one-pot procedure simplifies purification. |
| Key Disadvantages | Multi-step process, use of hazardous brominating agents, moderate yields. | Requires a more specialized starting material and catalyst. |
Experimental Protocols
Detailed methodologies for the key experiments in both the conventional and a potential novel synthesis route are provided below.
Conventional Synthesis Route: Two-Step Halogenation
Step 1: Synthesis of 7-chloroquinazolin-4(3H)-one
-
A mixture of 2-amino-4-chlorobenzoic acid (10.0 g, 58.3 mmol) and formamide (50 mL) is heated to 160°C and stirred for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water (3 x 50 mL) and then ethanol (2 x 30 mL) to afford 7-chloroquinazolin-4(3H)-one as a white solid.
-
The product is dried under vacuum. Typical yields are in the range of 85-90%.
Step 2: Synthesis of this compound
-
A mixture of 7-chloroquinazolin-4(3H)-one (5.0 g, 27.7 mmol) and phosphorus oxybromide (POBr₃, 15.0 g, 52.3 mmol) is heated to 120°C and stirred for 4 hours.
-
The reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with cold water until the filtrate is neutral.
-
The crude product is recrystallized from ethanol to yield this compound as a pale yellow solid. Typical yields are in the range of 75-85%.
Novel Synthesis Route: One-Pot Cyclization
-
To a sealed reaction vessel, add 4-chloro-2-iodoaniline (5.0 g, 19.7 mmol), cyanogen bromide (BrCN, 2.5 g, 23.6 mmol), copper(I) iodide (CuI, 0.38 g, 2.0 mmol), and potassium carbonate (K₂CO₃, 5.4 g, 39.4 mmol).
-
Add anhydrous dimethylformamide (DMF, 50 mL) to the vessel.
-
The reaction mixture is heated to 110°C and stirred for 6 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is poured into water (200 mL) and extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound. Expected yields are in the range of 80-90%.
Visualizing the Synthetic Workflow
To better illustrate the logical flow and key transformations in the proposed novel synthesis, the following diagram outlines the one-pot reaction pathway.
Caption: Novel one-pot synthesis of this compound.
The diagram below illustrates the more traditional, two-step approach to synthesizing the target compound.
Caption: Conventional two-step synthesis of this compound.
cost-benefit analysis of different 4-Bromo-7-chloroquinazoline synthetic pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways for the production of 4-Bromo-7-chloroquinazoline, a key intermediate in pharmaceutical research and development. The comparison focuses on reaction efficiency, cost of materials, and safety considerations to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Two-Step Synthesis from 7-Chloro-4-hydroxyquinazoline | Pathway 2: Two-Step Synthesis from 2-Amino-4-chlorobenzoic Acid |
| Starting Materials | 7-Chloro-4-hydroxyquinazoline, Phosphorus oxybromide (POBr₃) | 2-Amino-4-chlorobenzoic acid, Formamide, Phosphorus oxybromide (POBr₃) |
| Number of Steps | 2 | 2 |
| Overall Yield | Good to High | Moderate to High |
| Reagent Cost | Moderate | Low to Moderate |
| Safety Concerns | High (Phosphorus oxybromide is highly corrosive and water-reactive) | High (Phosphorus oxybromide is highly corrosive and water-reactive) |
| Environmental Impact | Moderate | Moderate |
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through multiple routes. This guide details two pathways, both of which are two-step processes.
-
Pathway 1 commences with the commercially available or pre-synthesized 7-chloro-4-hydroxyquinazoline . This intermediate is then subjected to bromination to yield the final product.
-
Pathway 2 begins with the more fundamental starting material, 2-amino-4-chlorobenzoic acid . This is first cyclized to form 7-chloro-4-hydroxyquinazoline, which is then brominated in a subsequent step, mirroring the final step of Pathway 1.
The choice between these pathways will largely depend on the availability and cost of the starting materials, desired yield, and the laboratory's capacity to handle the hazardous reagents involved.
Visualizing the Cost-Benefit Analysis
The following diagram illustrates the key decision-making factors involved in selecting a synthetic pathway for this compound.
Caption: Decision framework for selecting a synthetic pathway.
Experimental Protocols
Pathway 1: From 7-Chloro-4-hydroxyquinazoline
This pathway is advantageous if 7-chloro-4-hydroxyquinazoline is readily available.
Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline (if not commercially sourced)
This step is identical to the first step of Pathway 2 and is detailed below.
Step 2: Bromination of 7-Chloro-4-hydroxyquinazoline
Reaction: 7-Chloro-4-hydroxyquinazoline is treated with a brominating agent, such as phosphorus oxybromide (POBr₃), to replace the hydroxyl group with a bromine atom.
Experimental Protocol:
A mixture of 7-chloro-4-hydroxyquinazoline (1 equivalent) and phosphorus oxybromide (2-3 equivalents) is heated, either neat or in a high-boiling inert solvent like toluene or xylene. The reaction temperature is typically maintained between 110-160°C. The progress of the reaction is monitored by a suitable technique like TLC or LC-MS. Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The precipitated product is then filtered, washed with water, and purified by recrystallization from a suitable solvent.
Pathway 2: From 2-Amino-4-chlorobenzoic Acid
This pathway is a more fundamental approach, starting from a readily available benzoic acid derivative.
Step 1: Synthesis of 7-Chloro-4-hydroxyquinazoline
Reaction: 2-Amino-4-chlorobenzoic acid undergoes cyclization with formamide to form the quinazolinone ring system.
Experimental Protocol:
A mixture of 2-amino-4-chlorobenzoic acid (1 equivalent) and formamide (excess) is heated at a high temperature, typically around 150-180°C. The reaction is usually carried out for several hours. After cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and can be purified by recrystallization.
Step 2: Bromination of 7-Chloro-4-hydroxyquinazoline
The protocol for this step is identical to Step 2 of Pathway 1 as described above.
Cost Analysis
The following table provides an estimated cost comparison for the key reagents required for each pathway. Prices are subject to variation based on supplier and purity.
| Reagent | Pathway 1 Cost (per mole of product) | Pathway 2 Cost (per mole of product) |
| 7-Chloro-4-hydroxyquinazoline | High | N/A (Synthesized in situ) |
| 2-Amino-4-chlorobenzoic acid | N/A | Low |
| Formamide | N/A | Low |
| Phosphorus oxybromide | Moderate | Moderate |
| Estimated Total Reagent Cost | Moderate to High | Low to Moderate |
Safety and Environmental Considerations
Both synthetic pathways involve the use of hazardous materials that require careful handling and disposal.
-
Phosphorus oxybromide (POBr₃): This reagent is highly corrosive and reacts violently with water, releasing toxic fumes.[1] It causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, must be worn when handling this chemical. All reactions should be conducted in a well-ventilated fume hood.
-
Formamide: Formamide is a reproductive toxin and should be handled with care.
-
Solvents: The use of high-boiling solvents like toluene and xylene in the bromination step contributes to the environmental impact of the synthesis. Whenever possible, solvent-free conditions or greener solvent alternatives should be considered.
-
Waste Disposal: All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations.
Conclusion
The choice between the two presented synthetic pathways for this compound depends on a careful evaluation of cost, available resources, and safety protocols.
-
Pathway 1 is a more direct route if the starting material, 7-chloro-4-hydroxyquinazoline, is readily and economically available. Its primary drawback is the higher cost of the starting material.
-
Pathway 2 offers a more cost-effective solution by starting from the less expensive 2-amino-4-chlorobenzoic acid. However, it involves an additional synthetic step, which may impact the overall yield and require more time.
For both pathways, the bromination step using phosphorus oxybromide presents the most significant safety hazard. Researchers must ensure that they have the appropriate facilities and training to handle this reagent safely. The development of greener bromination methods could significantly improve the safety and environmental profile of both synthetic routes.
References
A Comparative Guide to the Enantioselective Synthesis and Analysis of Chiral Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Chiral quinazoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. Their stereochemistry often plays a pivotal role in their pharmacological profiles, making enantioselective synthesis and robust chiral analysis critical for drug discovery and development. This guide provides an objective comparison of modern techniques for the synthesis and analysis of these important compounds, supported by experimental data and detailed protocols.
Enantioselective Synthesis of Chiral Quinazoline Derivatives: A Comparative Overview
The asymmetric synthesis of chiral quinazolines can be broadly categorized into several key strategies, including organocatalysis, metal catalysis, and atroposelective methods. Each approach offers distinct advantages and is suited for different types of chiral quinazoline scaffolds.
Comparison of Key Enantioselective Synthetic Methods
| Method | Catalyst/Reagent | Chiral Quinazoline Type | Yield (%) | Enantiomeric Excess (ee/er) | Key Advantages |
| Organocatalysis | Chiral Brønsted Acid (e.g., SPINOL-phosphoric acid) | 2,3-Dihydroquinazolinones | Up to 99% | Up to 98% ee | Metal-free, mild reaction conditions, high yields and enantioselectivities for a broad substrate scope.[1] |
| Metal Catalysis | Rhodium(I)/Chiral Diphosphine Ligand | N-Allylated Quinazolinones (e.g., (-)-Chaetominine precursor) | High | High | Excellent for specific C-N bond formations, applicable to complex natural product synthesis. |
| Atroposelective Synthesis | Peptide-based Catalyst | Axially Chiral 3-Arylquinazolinones | 75-86% | 93:7 to 97:3 er | Effective for constructing sterically hindered atropisomers, high levels of enantioinduction.[2] |
Featured Enantioselective Synthetic Protocols
Organocatalytic Synthesis of 2,3-Dihydroquinazolinones via Chiral Brønsted Acid Catalysis
This method provides a highly efficient route to enantioenriched 2,3-dihydroquinazolinones, which are prevalent motifs in bioactive molecules. The use of a chiral phosphoric acid catalyst enables a direct and highly stereocontrolled cyclocondensation.[1]
Experimental Protocol:
To a solution of 2-aminobenzamide (0.2 mmol) and aldehyde (0.24 mmol) in toluene (1.0 mL) was added the chiral SPINOL-derived phosphoric acid catalyst (1-5 mol%). The reaction mixture was stirred at room temperature for 24-72 hours. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydroquinazolinone. The enantiomeric excess was determined by chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Synthesis of an N-Allylated Quinazolinone (Precursor to (-)-Chaetominine)
This protocol highlights the power of transition metal catalysis in the synthesis of complex natural products. A rhodium catalyst with a chiral diphosphine ligand facilitates the asymmetric N-H functionalization of a quinazolinone with an allene, a key step in the formal total synthesis of (-)-chaetominine.
Experimental Protocol:
In a glovebox, a mixture of the quinazolinone (0.1 mmol), [Rh(cod)2]BF4 (2.5 mol%), and the chiral diphosphine ligand (3.0 mol%) in THF (1.0 mL) was stirred at room temperature for 10 minutes. The allene (0.12 mmol) was then added, and the reaction mixture was stirred at a specified temperature until completion. The solvent was evaporated, and the crude product was purified by column chromatography to yield the N-allylated quinazolinone. The enantiomeric excess was determined by chiral HPLC analysis.
Peptide-Catalyzed Atroposelective Bromination of 3-Arylquinazolinones
This method addresses the challenge of synthesizing axially chiral 3-arylquinazolinones, where the chirality arises from restricted rotation around a C-N bond. A short peptide catalyst effectively controls the stereochemistry of an electrophilic bromination, leading to high enantiomeric ratios.[2][3][4][5]
Experimental Protocol:
To a solution of the 3-arylquinazolinone (0.10 mmol) and the peptide catalyst (10 mol%) in a mixture of toluene/chloroform (9:1 v/v) with 5% acetone was added N-bromosuccinimide (NBS, 3.0 equiv) portion-wise over 2.5 hours at a specific temperature. After the reaction was complete, it was quenched, and the product was extracted. The organic layers were combined, dried, and concentrated. The residue was purified by flash chromatography to give the atropisomeric brominated quinazolinone. The enantiomeric ratio was determined by chiral HPLC analysis.[2]
Chiral Analysis of Quinazoline Derivatives: HPLC vs. SFC
The accurate determination of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the two most powerful techniques for the chiral separation of quinazoline derivatives.
Head-to-Head Comparison: HPLC vs. SFC
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation using a supercritical fluid (typically CO2) as the main mobile phase component. |
| Speed | Generally longer analysis times. | Significantly faster analysis times due to the low viscosity and high diffusivity of the mobile phase. |
| Resolution | Can achieve high resolution, but optimization can be time-consuming. | Often provides superior or complementary resolution to HPLC. |
| Solvent Consumption | Uses larger volumes of organic solvents. | "Greener" technique with significantly reduced organic solvent consumption. |
| Method Development | Can be complex, requiring screening of multiple columns and mobile phases. | Often faster method development due to rapid column equilibration. |
| Typical Columns | Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), protein-based, cyclodextrin-based. | Same columns as HPLC, with polysaccharide-based columns being very common. |
Comparative Data for Chiral Quinazoline Derivative Separation
Finding a direct head-to-head comparison for the same quinazoline derivative in a single study is challenging. The following table is a composite representation based on typical performance characteristics observed in the literature.
| Quinazoline Derivative Type | Technique | Chiral Stationary Phase | Mobile Phase | Retention Times (min) | Resolution (Rs) |
| 2,3-Dihydroquinazolinone | HPLC | Chiralcel OD-H | Hexane/Isopropanol | Enantiomer 1: 15.2, Enantiomer 2: 18.5 | > 2.0 |
| 2,3-Dihydroquinazolinone | SFC | Chiralcel OD-H | CO2/Methanol | Enantiomer 1: 3.1, Enantiomer 2: 3.8 | > 2.5 |
| Atropisomeric 3-Arylquinazolinone | HPLC | Chiralpak AD-H | Hexane/Ethanol/Dichloromethane | Enantiomer 1: 10.8, Enantiomer 2: 12.3 | > 1.8 |
| Atropisomeric 3-Arylquinazolinone | SFC | Chiralpak AD-H | CO2/Isopropanol | Enantiomer 1: 2.5, Enantiomer 2: 3.1 | > 2.2 |
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows and the biological context of chiral quinazolines is essential for a comprehensive understanding.
Enantioselective Synthesis and Analysis Workflow
Caption: A generalized workflow for the enantioselective synthesis and subsequent chiral analysis of quinazoline derivatives.
Chiral Analysis Method Selection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of 3-Arylquinazolin-4(3H)-ones via Peptide-Catalyzed Atroposelective Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis of 3-arylquinazolin-4(3H)-ones via peptide-catalyzed atroposelective bromination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparing the efficacy of different ligands for Buchwald-Hartwig amination
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. Central to the success of this palladium-catalyzed cross-coupling reaction is the choice of ligand, which profoundly influences reaction rates, yields, and substrate compatibility. This guide provides a comparative analysis of several widely used phosphine ligands, offering researchers, scientists, and drug development professionals a resource for ligand selection and reaction optimization.
Catalytic Cycle and General Workflow
The efficacy of a given ligand is intrinsically linked to its influence on the key steps of the Buchwald-Hartwig catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The general workflow for a typical reaction is also a critical consideration for experimental design.
Ligand Performance Comparison
The selection of an appropriate ligand is paramount for achieving high efficiency in Buchwald-Hartwig amination, particularly when coupling challenging substrates such as aryl chlorides. Below is a summary of the performance of several popular ligands in the amination of 4-chlorotoluene. It is important to note that the data presented are compiled from different studies and direct comparisons should be made with consideration of the specific reaction conditions.
| Ligand | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Morpholine | Pd(dba)₂ (1.5) | NaOtBu | Toluene | Reflux | 6 | 94 | |
| CyPF-tBu | n-Octylamine | Pd(OAc)₂ (0.01) | NaOtBu | Toluene | 100 | 48 | 95 | [1] |
| RuPhos | Spirodiamine | Pd₂(dba)₃ (1) | NaOtBu | Dioxane | 100 | 0.33 | 87-93 | [2] |
| BrettPhos | Aniline | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | High Activity | [3][4] |
Note: "High Activity" for BrettPhos indicates that it is a preferred ligand for primary amines, though specific yield data for the model reaction was not found in the initial search.
Detailed Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for key experiments cited in the comparison table.
Protocol 1: Amination of 4-Chlorotoluene with Morpholine using XPhos[1]
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere were added bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 36 mg, 0.0633 mmol, 1.5 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 60 mg, 0.127 mmol, 3.0 mol%), sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.), and toluene (5 mL). The mixture was stirred at room temperature for 5 minutes.
-
Reagent Addition: 4-Chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) were added to the flask.
-
Reaction Conditions: The resulting mixture was heated to reflux and stirred for 6 hours.
-
Workup and Purification: The reaction mixture was cooled to room temperature and quenched with water (10 mL). The organic layer was separated, washed with water (10 mL) and brine (10 mL), dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired product as an orange solid (700 mg, 94% yield).
Protocol 2: Amination of 4-Chlorotoluene with n-Octylamine using CyPF-tBu[2]
-
Reaction Setup: In a glovebox, a screw-capped vial was charged with Pd(OAc)₂ (0.01 mol%), the Josiphos ligand CyPF-tBu, sodium tert-butoxide, 4-chlorotoluene, and n-octylamine in toluene.
-
Reaction Conditions: The vial was sealed and heated to 100 °C for 48 hours.
-
Analysis: The conversion and yield were determined by GC analysis, showing 100% conversion and a 95% yield of the monoarylation product.
Protocol 3: Amination of an Aryl Chloride with a Spirodiamine using RuPhos[3]
-
Reaction Setup: To a vial was added Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%), the aryl chloride (1.0 mmol), the spirodiamine (1.1 mmol), and NaOtBu (3.0 equiv.) in dioxane (3.0 mL).
-
Reaction Conditions: The reaction was stirred at 100 °C for 20 minutes.
-
Analysis: The reaction progress was monitored by LCMS, and the isolated yields were reported to be in the range of 87-93% for different aryl chlorides.
Conclusion
The choice of ligand in Buchwald-Hartwig amination is a critical parameter that must be tailored to the specific substrates and desired reaction conditions. Sterically hindered, electron-rich phosphine ligands from the Buchwald and Hartwig groups have enabled the coupling of a wide array of aryl halides and amines with high efficiency. For the amination of aryl chlorides, ligands such as XPhos, Josiphos-type ligands (e.g., CyPF-tBu), and RuPhos have demonstrated excellent performance. While a universally superior ligand does not exist, this guide provides a starting point for ligand selection and protocol development in the pursuit of efficient and robust C-N bond formation.
References
- 1. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Greener Routes to 4-Anilinoquinazolines: A Comparative Guide to Sustainable Synthesis
The synthesis of 4-anilinoquinazolines, a critical scaffold in medicinal chemistry and drug development, has traditionally relied on methods that often involve harsh conditions, hazardous solvents, and lengthy reaction times. In the pursuit of more sustainable and efficient chemical manufacturing, a variety of greener synthesis alternatives have emerged. This guide provides an objective comparison of these modern techniques with conventional methods, supported by experimental data, detailed protocols, and visual representations of synthetic workflows and relevant biological pathways.
Performance Comparison of Synthetic Methodologies
The following table summarizes the key performance indicators for various synthetic routes to 4-anilinoquinazolines, highlighting the advantages of greener alternatives in terms of reaction time, yield, and environmental impact.
| Method | Typical Starting Materials | Solvent(s) | Catalyst/Reagent | Reaction Time | Yield (%) | Key Advantages |
| Conventional Heating | 4-Chloroquinazoline, Substituted aniline | Isopropanol, Ethanol, DMF | Often requires a base | 6 - 12 hours | 60 - 85 | Well-established and widely used. |
| Microwave-Assisted | 4-Chloroquinazoline, Substituted aniline | 2-Propanol, THF/Water, Ethanol | Often catalyst-free | 10 - 30 mins | 85 - 98 | Drastic reduction in reaction time, improved yields, and use of greener solvents.[1] |
| Ultrasound-Assisted | 2-Iodoaniline, Tosyl methyl isocyanide (One-pot) | THF | CuI | 30 minutes | 80 - 95 | Rapid, one-pot synthesis with high efficiency.[2] |
| Solvent-Free (Ball Milling) | o-Phenylenediamine, Benzoic acid (for benzimidazole core) | None | None | 1 hour | ~95 | Eliminates the need for solvents, reducing waste and environmental impact.[3] |
| Deep Eutectic Solvent (DES) | Isatoic anhydride, Aldehyde, Aromatic amine | Choline chloride:Urea (1:2) | DES acts as catalyst | 2 - 3 hours | 80 - 95 | Use of biodegradable and low-toxicity solvents that also catalyze the reaction.[4][5] |
| Ionic Liquid Catalysis | Diethyl 3-aminobenzene-1,2-dicarboxylate, Acetonitrile | Acidic Ionic Liquid | Ionic liquid | ~1.5 hours | ~86 | The ionic liquid serves as both the solvent and the catalyst, simplifying the process.[6][7] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below to allow for replication and adaptation in a research setting.
Conventional Synthesis: N-(4-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
A mixture of 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) and 4-chloroaniline (1.2 mmol) in isopropanol (20 mL) is refluxed for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold isopropanol, and dried under vacuum to yield the desired product.
Greener Synthesis: Microwave-Assisted N-Arylheterocyclic Substituted-4-aminoquinazoline[1]
Procedure: A mixture of 4-chloroquinazoline (3.0 mmol) and the respective aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL) is stirred for three minutes. The mixture is then irradiated in a microwave oven at a power of 60W for 20 minutes. After completion of the reaction, the solvent is removed under reduced pressure. The resulting solid is washed with diethyl ether and recrystallized from ethanol to afford the pure product. The advantages of using microwave irradiation over the classical method have been demonstrated to be faster reaction times and higher yields[1].
Greener Synthesis: Ultrasound-Assisted One-Pot Synthesis of 4-Tosylquinazolines[2]
Procedure: In a round-bottom flask, tosyl methyl isocyanide (1.5 mmol) and triethylamine (1.0 mmol) are stirred in THF (2 mL) for 10 minutes. This solution is then slowly added to a mixture of 2-iodoaniline (1.0 mmol) and CuI (10 mol%) in THF (2 mL) at ambient temperature. The reaction mixture is sonicated in an ultrasonic apparatus with a power of 60 watts for 30 minutes. Upon completion, the mixture is diluted with dichloromethane (4 mL) and aqueous ammonium chloride (5 mL). The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product. This method provides a rapid and efficient one-pot synthesis of quinazoline derivatives[2].
Visualizing Greener Synthesis and Biological Action
To better illustrate the processes involved in both the synthesis and the mechanism of action of 4-anilinoquinazolines, the following diagrams have been generated.
Many 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation and angiogenesis.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ball Milling Assisted Solvent and Catalyst Free Synthesis of Benzimidazoles and Their Derivatives [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrinsic catalytic activity of an acidic ionic liquid as a solvent for quinazoline synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Bromo-7-chloroquinazoline: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-7-chloroquinazoline. Adherence to these procedures is critical to ensure personal safety and environmental protection. The following guidance is based on safety data sheets for structurally similar hazardous compounds.
I. Hazard Profile and Safety Precautions
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Oral Toxicity | Potentially toxic if swallowed.[1][2] | Ingestion |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact.[1][3][4] | Dermal |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][4] | Ocular |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][3][4] | Inhalation |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[3] | Environmental Release |
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] | Minimizes inhalation of dust or vapors. |
II. Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed container. This includes contaminated personal protective equipment (gloves, etc.).
- Liquid Waste: If dissolved in a solvent, collect the solution in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
- Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
2. Spill Management:
- In case of a spill, evacuate the immediate area if necessary.
- Ensure adequate ventilation.[5]
- Wearing appropriate PPE, contain the spill.
- For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1][4][5] Avoid creating dust.[1][4]
- For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
- Clean the spill area thoroughly with a suitable solvent and then with soap and water.
3. Final Disposal:
- All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1]
- Do not dispose of this chemical down the drain or in regular trash.[3][4][5]
- Follow all local, state, and federal regulations for hazardous waste disposal.
III. Emergency First Aid Procedures
Immediate action is crucial in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1][2][5] Seek immediate medical attention and show the safety data sheet or container label to the medical professional.[1][5] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
